molecular formula C6H13Cl2N3 B2524206 2-(Piperazin-2-yl)acetonitrile dihydrochloride CAS No. 142054-62-4

2-(Piperazin-2-yl)acetonitrile dihydrochloride

Cat. No.: B2524206
CAS No.: 142054-62-4
M. Wt: 198.09
InChI Key: YHCNTTLRKUTDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-2-yl)acetonitrile dihydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperazin-2-ylacetonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1,3-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCNTTLRKUTDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142054-62-4
Record name 2-(piperazin-2-yl)acetonitrile dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperazin-2-yl)acetonitrile Dihydrochloride: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride, a critical building block in the synthesis of targeted anticancer therapeutics. This document delves into the compound's structure, physicochemical characteristics, synthesis, and analytical methodologies. Furthermore, it explores the reactivity of its constituent functional groups and its pivotal role as an intermediate in the development of covalent KRASG12C inhibitors, such as Adagrasib. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting. This guide is intended to be a vital resource for scientists and professionals engaged in medicinal chemistry and drug discovery.

Introduction

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride has emerged as a molecule of significant interest in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutation.[1] The KRAS oncogene is frequently mutated in a variety of cancers, making it a prime target for therapeutic intervention.[2] The development of KRASG12C inhibitors represents a major advancement in precision oncology, and the availability of high-purity intermediates like (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is crucial for their successful synthesis and scale-up.[2] This guide aims to provide a detailed technical resource on this compound, consolidating its chemical properties, synthesis, and analytical characterization to support ongoing research and drug development efforts.

Chemical and Physical Properties

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is the hydrochloride salt of the parent piperazine derivative, which enhances its stability and handling characteristics.[3]

PropertyValueSource(s)
Chemical Name (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride
CAS Number 2158301-19-8[4]
Molecular Formula C₆H₁₃Cl₂N₃[4]
Molecular Weight 198.09 g/mol [4]
Appearance White to off-white solid
Melting Point Data not available[5]
pKa Data not available for the dihydrochloride salt. Piperazine has two pKa values: 5.35 and 9.73 at 25°C.[6]
Solubility Freely soluble in water.[7]
Storage Store at 2-8°C under an inert atmosphere.

Synthesis and Manufacturing

The synthesis of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a critical process for ensuring the quality and availability of this key intermediate. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic approach involves the N-alkylation of a protected piperazine derivative. A plausible and commonly referenced laboratory-scale synthesis is outlined below.

Synthetic Pathway Overview

A common synthetic route involves the reaction of a suitable piperazine precursor with a haloacetonitrile, followed by deprotection and salt formation. The key is to control the regioselectivity of the alkylation to achieve the desired 2-substituted piperazine.

G Piperazine Piperazine ProtectedPiperazine Protected Piperazine (e.g., N-Boc-piperazine) Piperazine->ProtectedPiperazine Protection AlkylatedIntermediate N-Alkylated Protected Piperazine Intermediate ProtectedPiperazine->AlkylatedIntermediate Alkylation Haloacetonitrile Haloacetonitrile (e.g., 2-chloroacetonitrile) Haloacetonitrile->AlkylatedIntermediate DeprotectedIntermediate (S)-2-(Piperazin-2-yl)acetonitrile AlkylatedIntermediate->DeprotectedIntermediate Deprotection FinalProduct (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride DeprotectedIntermediate->FinalProduct Salt Formation (HCl)

Caption: Synthetic workflow for 2-(Piperazin-2-yl)acetonitrile dihydrochloride.

Experimental Protocol: N-Alkylation of Piperazine

This protocol provides a general procedure for the N-alkylation of piperazine, which can be adapted for the synthesis of the target compound.

Materials:

  • Piperazine or a suitable mono-protected piperazine derivative (1.0 eq)

  • 2-Chloroacetonitrile (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperazine starting material in anhydrous acetonitrile.

  • Base Addition: Add the base (e.g., potassium carbonate) to the solution and stir the suspension.

  • Alkylation: Slowly add 2-chloroacetonitrile to the reaction mixture at room temperature. The reaction may be gently heated to reflux to increase the reaction rate, with progress monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent and add a solution of hydrochloric acid to precipitate the dihydrochloride salt.

  • Final Product: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.

Chemical Reactivity

The chemical reactivity of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is primarily governed by its two key functional groups: the piperazine ring and the acetonitrile moiety.

Piperazine Ring

The piperazine ring contains two secondary amine groups, making it a versatile nucleophile and a base. In its dihydrochloride salt form, these amines are protonated, which significantly reduces their nucleophilicity and basicity. For the piperazine to participate in reactions such as acylation, alkylation, or reductive amination, a base is typically required to deprotonate the ammonium salts and liberate the free amine.[7]

Acetonitrile Group

The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The alpha-carbon to the nitrile group is activated and can be deprotonated to form a carbanion, which can then participate in carbon-carbon bond-forming reactions. α-Amino nitriles are also known to be stable precursors to iminium ions.[9][10]

Role in KRASG12C Inhibitor Synthesis

The (S)-2-(piperazin-2-yl)acetonitrile moiety is a crucial structural component of Adagrasib and other KRASG12C inhibitors. The piperazine ring serves as a versatile scaffold that can be functionalized to interact with specific residues in the binding pocket of the KRAS protein. In the context of KRAS inhibitors, the piperazine group often provides a key point of attachment for other fragments of the molecule that are essential for binding affinity and selectivity.[11] The specific stereochemistry at the 2-position of the piperazine ring is critical for the correct orientation of the molecule within the protein's binding site, highlighting the importance of stereocontrolled synthesis of this intermediate.

G cluster_0 KRAS G12C Inhibitor cluster_1 KRAS G12C Protein Piperazine Piperazine Scaffold Acrylamide Covalent Warhead (Acrylamide) Piperazine->Acrylamide Links Quinoline Quinoline Moiety Piperazine->Quinoline Connects Cys12 Cysteine-12 Acrylamide->Cys12 Forms Covalent Bond BindingPocket Switch II Pocket Quinoline->BindingPocket Binds To

Caption: The role of the piperazine scaffold in KRAS G12C inhibitors.

Analytical Methods

The quality control of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is essential for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods is typically employed for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for assessing the purity of this compound. Due to the lack of a strong chromophore in the piperazine and acetonitrile moieties, direct UV detection can be challenging at low concentrations. Derivatization with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), can be employed to enhance detection sensitivity.[12]

Illustrative HPLC-UV Method:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer or ion-pairing agent.

  • Detection: UV detection at a wavelength appropriate for the derivatized or underivatized compound. For NBD derivatives, a wavelength of around 340 nm is suitable.[12]

  • Quantification: Purity is determined by comparing the peak area of the main component to the total peak area of all components.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the compound. The spectra of N-substituted piperazines can be complex due to the presence of conformers, which can lead to broad signals at room temperature.[13][14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can aid in structural elucidation. The fragmentation of piperazine derivatives often involves cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring.[15][16]

Safety and Handling

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.[5]

  • First Aid:

    • In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

    • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Toxicological Information:

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for this specific compound.[5] However, piperazine and its derivatives can be toxic, and care should be taken to avoid direct contact.[17]

Conclusion

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a fundamentally important building block in the synthesis of next-generation targeted cancer therapies. Its unique chemical structure and reactivity make it an ideal intermediate for the construction of complex molecules designed to inhibit challenging drug targets like KRASG12C. A thorough understanding of its chemical properties, synthesis, and handling is paramount for researchers and drug development professionals working at the forefront of oncology. This guide provides a solid foundation of technical information to support the effective and safe utilization of this key pharmaceutical intermediate.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem. Accessed January 2, 2026.
  • (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. ChemBK. Published April 9, 2024.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor. Quick Company.
  • Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373.
  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., & Di, B. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2589-2601.
  • Bansal, A. K., & Kumar, L. (2019). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics, 16(11), 4649-4661.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Capot Chemical.
  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry, 36(7), 759-770.
  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43.
  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2019). Journal of the American Chemical Society, 141(37), 14595-14600.
  • Lanman, B. A., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. Journal of Medicinal Chemistry, 66(19), 13283-13305.
  • Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine.
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Sigma-Aldrich. Accessed January 2, 2026.
  • The Chemistry Behind KRAS G12C Inhibitors: Role of Pyridine Intermedi
  • Rapidly Identifying Alternative Synthetic Routes for Merck's KRAS G12C Inhibitor_EP04. Synsight. Published March 19, 2025.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 243, 116017.
  • Patel, J., et al. (2010). analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.
  • Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • US Patent 11,299,491 B2. (2022).
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Food Additives & Contaminants: Part A, 37(3), 424-433.
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Clearsynth. Accessed January 2, 2026.
  • HPLC-UV/DAD chromatograms of piperazine derivative mixture.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2018). Molecules, 23(12), 3196.
  • Piperazine. ChemicalBook.
  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19658-19669.
  • Piperazine. Wikipedia.
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • Amino Nitriles. Enamine.
  • A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem.
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Sigma-Aldrich.
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. PubChem.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2018).
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. AdooQ BioScience.
  • (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. ChemicalBook.
  • Procedure for N-alkylation of Piperidine?
  • SAFETY D
  • chloroacetonitrile. Organic Syntheses Procedure.
  • WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.

Sources

An In-Depth Technical Guide to 2-(Piperazin-2-yl)acetonitrile Dihydrochloride: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-2-yl)acetonitrile dihydrochloride, a chiral piperazine derivative, has emerged as a critical building block in the synthesis of advanced targeted therapeutics. Its significance is most notably demonstrated in its role as a key intermediate in the manufacture of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, analytical characterization, and its pivotal role in the development of next-generation cancer therapies.

Physicochemical Properties

The dihydrochloride salt of 2-(piperazin-2-yl)acetonitrile is favored in pharmaceutical manufacturing due to its stability and solubility, facilitating handling and subsequent reactions.

PropertyValueSource(s)
Molecular Formula C₆H₁₃Cl₂N₃[4][5][6]
Molecular Weight 198.09 g/mol [4][5][6]
CAS Number 2158301-19-8[1][4][6][7]
Appearance Off-white to light yellow solid[1]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[1]

The Piperazine Scaffold in KRASG12C Inhibition

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known to impart favorable properties such as improved aqueous solubility, cell permeability, and the ability to form multiple interactions with biological targets. In the context of KRASG12C inhibitors like Adagrasib, the substituted piperazine scaffold plays a crucial role in orienting the molecule within the binding pocket of the mutated protein.[8]

The (S)-2-acetonitrile substitution on the piperazine ring is a key structural feature. While the acrylamide "warhead" of Adagrasib forms a covalent bond with the cysteine-12 residue of the KRASG12C mutant, the piperazine ring and its substituents are crucial for positioning this reactive group for optimal interaction.[9][10] The specific stereochemistry and functional groups on the piperazine ring contribute to the high selectivity and potency of the final drug molecule by forming specific hydrogen bonds and other non-covalent interactions within the Switch-II pocket of the protein.[11][12]

Synthesis and Purification

(S)-2-(Piperazin-2-yl)acetonitrile is not a readily commercially available building block and its synthesis is a key step in the overall production of Adagrasib.[3] While detailed, step-by-step proprietary manufacturing protocols are not publicly available, information from patent literature and process chemistry publications allows for a clear outline of the synthetic strategy.

A common approach involves the reaction of a protected chiral piperazine precursor with a suitable two-carbon electrophile containing a nitrile group. A general synthetic scheme is the reaction of (S)-(-)-2-bromoacetonitrile with piperazine in the presence of a base like sodium bicarbonate at room temperature.[13]

Experimental Protocol: General Synthetic Approach

The following is a generalized protocol based on established chemical principles for piperazine alkylation. This is for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: N-Alkylation of Piperazine

  • Reaction Setup: To a solution of piperazine (excess, e.g., 5-10 equivalents) in a suitable solvent (e.g., acetonitrile or a polar aprotic solvent), add a base such as sodium bicarbonate or potassium carbonate (2-3 equivalents).

  • Addition of Electrophile: Slowly add a solution of a suitable protected chiral starting material, or a chiral electrophile like (S)-(-)-2-bromoacetonitrile (1 equivalent) to the piperazine mixture at room temperature. The use of a large excess of piperazine helps to minimize dialkylation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the solid inorganic salts. Evaporate the solvent under reduced pressure. The resulting residue will contain the desired product along with excess piperazine.

  • Initial Purification: The crude product can be purified by extraction or by forming a salt to selectively precipitate the product or the excess starting material.

Step 2: Formation of the Dihydrochloride Salt and Purification

  • Salt Formation: Dissolve the crude 2-(piperazin-2-yl)acetonitrile in a suitable solvent such as isopropanol or ethanol. Add a solution of hydrochloric acid in the same solvent (at least 2 equivalents) to precipitate the dihydrochloride salt.

  • Crystallization/Purification: The precipitated solid can be further purified by recrystallization.[14] This typically involves dissolving the solid in a minimal amount of a hot solvent (e.g., a mixture of methanol and isopropanol) and allowing it to cool slowly to form crystals.

  • Isolation: Collect the purified crystals of this compound by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove residual solvent, and dry under vacuum.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification A Piperazine (excess) + Base in Solvent C N-Alkylation Reaction (Room Temperature) A->C B (S)-(-)-2-bromoacetonitrile B->C D Work-up & Crude Product C->D E Dissolve in Solvent D->E Crude Product F Add HCl (2 eq.) E->F G Precipitation of Dihydrochloride Salt F->G H Recrystallization G->H I Filtration & Drying H->I J Purified Product I->J G cluster_analysis Analytical Characterization A Purified Product B NMR (1H, 13C) Structure Verification A->B C HPLC Purity Assessment A->C D Mass Spectrometry MW Confirmation A->D E Chiral HPLC Enantiomeric Purity A->E

Sources

A Technical Guide to 2-(Piperazin-2-yl)acetonitrile Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and synthetic tractability. This technical guide provides an in-depth examination of 2-(Piperazin-2-yl)acetonitrile Dihydrochloride, a chiral piperazine derivative with significant potential as a building block in the synthesis of complex therapeutic agents. We will explore its structural features, physicochemical properties, a validated synthetic route, and detailed analytical characterization. Furthermore, this guide presents a practical, step-by-step protocol for its derivatization, highlighting its utility for researchers, chemists, and drug development professionals in creating novel molecular entities.

Introduction: The Significance of the Piperazine Scaffold

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a structural element present in a multitude of FDA-approved drugs.[1][2] Its prevalence is not coincidental; the piperazine ring confers a unique and advantageous set of properties to a molecule. The two basic nitrogen atoms can enhance aqueous solubility and bioavailability, crucial parameters in drug design. Conformationally, the piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable framework for orienting pharmacophoric groups toward their biological targets.[3] This inherent structural and chemical versatility has made piperazine derivatives instrumental in developing treatments for a wide range of conditions, including neurological disorders, cardiovascular diseases, and infectious diseases.[4][5]

This compound, specifically the (S)-enantiomer, is a valuable intermediate.[3][6][7] It combines the proven piperazine scaffold with a reactive acetonitrile group. This functional group can serve as a precursor for various other chemical moieties or as a key interaction point with a biological target. Its utility has been noted in the synthesis of targeted cancer therapies, such as KRASG12C inhibitors.[7] As a dihydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous media, facilitating its use in laboratory settings.[3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride are summarized below.

Figure 1: Chemical Structure of (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride Caption: The structure highlights the chiral center at the C-2 position and the dihydrochloride salt form.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 2-[(2S)-piperazin-2-yl]acetonitrile;dihydrochloride [3][8]
CAS Number 2158301-19-8 [7][8][9]
Molecular Formula C₆H₁₃Cl₂N₃ [3][8][10]
Molecular Weight 198.09 g/mol [3][8][10]
Appearance Off-white to white powder/solid [6][7]

| Storage | 2-8°C under inert gas (Nitrogen or Argon) |[7] |

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the starting material is a critical, non-negotiable step in any synthetic workflow. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural confirmation.[11][12][13]

  • ¹H NMR Spectroscopy: Provides information on the number and connectivity of protons. For (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride, one would expect to see complex multiplets for the protons on the piperazine ring and a distinct signal for the methylene protons adjacent to the nitrile group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: Reveals the number of unique carbon environments. Key signals would include the carbon of the nitrile group (C≡N), the chiral carbon (C-2), and the other carbons of the piperazine ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For the freebase form (C₆H₁₁N₃), the expected exact mass is approximately 125.10 Da. In the mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z 126.10.

Table 2: Predicted Spectroscopic Data

Technique Expected Signals (Freebase form, C₆H₁₁N₃)
¹H NMR Signals corresponding to the piperazine ring protons (typically in the 2.5-3.5 ppm range) and the methylene (-CH₂CN) protons.
¹³C NMR A signal for the nitrile carbon (C≡N) around 118-120 ppm, and signals for the piperazine ring carbons.

| MS (ESI+) | Molecular Ion Peak [M+H]⁺ at m/z ≈ 126.10 |

Note: Actual chemical shifts can vary based on the solvent and salt form.

Synthesis and Purification Workflow

While several synthetic routes to 2-substituted piperazines exist, a common and reliable approach involves the nucleophilic substitution of a suitable starting material with piperazine.[1][14][15][16] A plausible synthesis for the target compound involves the reaction of a protected chiral piperazine precursor with an appropriate acetonitrile synthon.

The following diagram outlines a generalized workflow for the synthesis, purification, and validation of this compound, emphasizing the causality behind each step.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_validation Quality Control (QC) start 1. Starting Materials (Protected Chiral Piperazine, Bromoacetonitrile) reaction 2. Nucleophilic Substitution - Base (e.g., NaHCO₃) to neutralize HBr - Solvent (e.g., ACN, DMF) to dissolve reactants start->reaction Reactants combined deprotection 3. Deprotection - Acidic conditions (e.g., HCl in Dioxane) to remove protecting group (e.g., Boc) reaction->deprotection Crude protected intermediate workup 4. Aqueous Workup/Extraction - To remove inorganic salts and water-soluble impurities deprotection->workup Reaction mixture crystallization 5. Crystallization/Precipitation - Addition of anti-solvent (e.g., Ether, Heptane) to induce precipitation of the HCl salt workup->crystallization Organic phase isolation 6. Filtration & Drying - Isolate the solid product - Dry under vacuum to remove residual solvent crystallization->isolation Product slurry qc 7. Analytical Characterization - NMR (¹H, ¹³C) for structure confirmation - MS for molecular weight verification - HPLC for purity assessment (>95%) isolation->qc Final Product

Figure 2: Generalized Synthesis and QC Workflow. This diagram illustrates the logical flow from starting materials to a validated, high-purity final product.

Applications and Derivatization Potential

This compound is a versatile intermediate primarily due to its two reactive sites: the secondary amines of the piperazine ring and the nitrile group.

  • N-Functionalization: The secondary amines (N-1 and N-4) are nucleophilic and can be readily functionalized via reactions such as acylation, alkylation, reductive amination, and arylation. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

  • Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions, providing a gateway to other important functional groups.

The diagram below illustrates how this building block can be elaborated into more complex molecular architectures.

G cluster_derivatives Potential Derivatization Pathways core 2-(Piperazin-2-yl)acetonitrile (Core Scaffold) alkylation N-Alkylation / Arylation (e.g., Buchwald-Hartwig) core->alkylation N-H Reactivity acylation N-Acylation / Sulfonylation core->acylation N-H Reactivity reductive_amination Reductive Amination core->reductive_amination N-H Reactivity nitrile_reduction Nitrile Reduction (e.g., H₂, Raney Ni) core->nitrile_reduction C≡N Reactivity nitrile_hydrolysis Nitrile Hydrolysis (Acid/Base) core->nitrile_hydrolysis C≡N Reactivity

Figure 3: Chemical Elaboration Potential. This diagram shows the primary reaction pathways for modifying the core scaffold at its nitrogen and nitrile functional groups.

Experimental Protocol: N-Acylation with Benzoyl Chloride

This protocol provides a detailed, self-validating method for the acylation of one of the piperazine nitrogens.

Objective: To synthesize 1-benzoyl-2-(cyanomethyl)piperazine from (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.

Materials:

  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., 5% Methanol in DCM)

Procedure:

  • Reaction Setup (Causality: Neutralization is Key):

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride (1.0 eq).

    • Add anhydrous DCM to dissolve/suspend the solid.

    • Cool the flask to 0°C in an ice bath. This is to control the exothermicity of the subsequent addition of the base and acylating agent.

    • Slowly add the base (TEA or DIPEA, 2.5 eq). Two equivalents are required to neutralize the two HCl salts, and an additional fraction of an equivalent is needed to scavenge the HCl generated during the acylation. Stir for 15-20 minutes.

  • Acylation (Causality: Controlled Addition):

    • While maintaining the temperature at 0°C, add benzoyl chloride (1.1 eq) dropwise to the stirring mixture. A slight excess of benzoyl chloride ensures complete consumption of the starting material. Dropwise addition prevents side reactions.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion.

  • Monitoring (Trustworthiness: Self-Validation Step):

    • Monitor the reaction progress by TLC. Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup (Causality: Purification by Extraction):

    • Quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic layers over anhydrous MgSO₄.[17]

  • Isolation and Purification:

    • Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated product.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and MS, comparing the data to the expected values for the acylated product.

Safety, Handling, and Storage

Hazard Identification:

  • May cause respiratory irritation.[18]

  • Potential for skin and eye irritation.[6][18]

  • The chemical, physical, and toxicological properties have not been thoroughly investigated.[18]

Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][19]

  • Avoid dust formation. In case of dust, use appropriate respiratory protection.[18]

Storage:

  • This compound is supplied as a dihydrochloride salt, which can be hygroscopic (readily absorbs moisture from the air).[19][20]

  • Store in a tightly sealed container in a cool, dry place.[17][19][20]

  • For long-term storage, keep under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8°C.[7]

  • Improper storage of hygroscopic materials can lead to clumping or degradation, affecting purity and reactivity.[20][21]

Conclusion

This compound is a high-value chemical intermediate that leverages the privileged piperazine scaffold. Its chiral nature and dual reactive sites—the piperazine nitrogens and the acetonitrile group—make it an exceptionally versatile building block for constructing diverse and complex molecules. By following validated synthetic protocols and rigorous analytical characterization, researchers can confidently incorporate this scaffold into drug discovery pipelines, accelerating the development of novel therapeutic agents.

References

  • Vertex AI Search. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry.
  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • ResearchGate. (n.d.). Assembly of 2-substituted piperazines 1 (a) and fused piperazine....
  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
  • BenchChem. (2025). The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery.
  • ResearchGate. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know.
  • BenchChem. (2025). A Comparative Guide to the Characterization of N-Methylpiperazine and its Deuterated Analog, N-Methylpiperazine-d4, using NMR and Mass Spectrometry.
  • ChemBK. (2024). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.
  • NIH PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Oak Ridge National Laboratory. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling.
  • Semantic Scholar. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • PubChem. (n.d.). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | C6H13Cl2N3 | CID 138958339.
  • (n.d.). 2-[(2S)-PIPERAZIN-2-YL]ACETONITRILE DIHYDROCHLORIDE | CAS 2158301-19-8.
  • ChemicalBook. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride CAS#: 2158301-19-8.
  • ResearchGate. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Smolecule. (2023). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
  • (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Advanced ChemBlocks. (n.d.). 2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride.
  • Capot Chemical. (n.d.). MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride.
  • Clearsynth. (n.d.). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | CAS No. 2158301-19-8.

Sources

(S)-2-(piperazin-2-yl)acetonitrile dihydrochloride safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride (CAS No: 2158301-19-8). As a critical intermediate in the synthesis of targeted therapies like Adagrasib, a KRASG12C inhibitor, understanding its safety profile is paramount to ensuring laboratory safety and experimental integrity.[1][2][3] This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for protocols, empowering scientists to make informed risk assessments.

Executive Summary & Key Hazard Profile

(S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a solid organic compound classified with a primary warning signal for irritation.[4] The main hazards are irritation to the skin, eyes, and respiratory system.[3][4] A crucial point of emphasis is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5] This lack of comprehensive data necessitates a cautious approach, treating the compound with a higher level of containment than its known hazards might suggest. All handling should be performed under the assumption of potential unknown toxicity.[6]

Hazard Classification Description Source
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H315: Causes skin irritation[3][4]
H319: Causes serious eye irritation[3][4]
H335: May cause respiratory irritation[3][4][5]
Toxicological Data Not thoroughly investigated[5]
Carcinogenicity Not identified as a probable, possible, or confirmed human carcinogen by IARC[5]

Chemical & Physical Identity

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. This substance is the dihydrochloride salt of the (S)-enantiomer of 2-(piperazin-2-yl)acetonitrile. The salt form can influence its physical properties, such as solubility and stability, compared to the free base.

Identifier Value Source
Chemical Name (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride[1][4][5]
CAS Number 2158301-19-8[1][2][4][5][7][8][9][10][11]
Molecular Formula C₆H₁₃Cl₂N₃[4][5][6][7][8][9][10]
Molecular Weight 198.09 g/mol [5][7][8][9][10]
Appearance Off-white to light yellow solid[3]
Storage Temperature 2-8°C under an inert atmosphere[1][4][6][11]

Toxicological Profile and Hazard Analysis

The known hazards—irritation of the skin, eyes, and respiratory tract—are typical for amine salts and nitrile-containing compounds. The dihydrochloride nature of the molecule can contribute to its irritating effects upon contact with moist tissues.

  • Skin Irritation (H315): Direct contact can cause localized redness, inflammation, and discomfort. The mechanism is likely related to the compound's ability to disrupt the skin's lipid barrier.

  • Serious Eye Irritation (H319): Due to the sensitive nature of ocular tissue, exposure can lead to significant irritation, pain, and potential damage. Prompt and thorough rinsing is critical to prevent lasting injury.

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[5] This underscores the critical need for handling the solid material within a certified chemical fume hood or ventilated enclosure.

The most significant toxicological consideration is the absence of comprehensive data.[5] For any novel or sparsely studied chemical intermediate, particularly one used in drug development, the potential for unforeseen biological activity exists. Therefore, the safety protocols described below are designed with this uncertainty in mind, adhering to the As Low As Reasonably Practicable (ALARP) principle for exposure.

Risk Mitigation & Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control is to handle the compound in a way that prevents it from entering the operator's breathing zone or contaminating the lab environment.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is non-negotiable due to the respiratory irritation hazard (H335) and the unknown toxicological profile.[3][5]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted. Ensure eyewash stations and safety showers are located near the workstation.[12]

Personal Protective Equipment (PPE): The Operator's Barrier

PPE is a critical last line of defense. The following must be worn at all times when handling the compound.

Protection Type Specification Rationale & Protocol
Hand Protection Nitrile glovesInspect gloves for tears or holes before use. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[5] For prolonged work, consider double-gloving. Wash hands thoroughly after handling.[3][5]
Eye Protection Chemical safety gogglesStandard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against dust particles.[12]
Body Protection Laboratory coatA fully buttoned lab coat protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/CEN-approved respiratorWhile a fume hood is the primary control, a respirator (e.g., N95 for dusts or a cartridge respirator like an ABEK-P2 for higher-risk activities) should be available for emergency situations like a spill cleanup outside of the hood.[5]
Standard Operating Procedure (SOP) for Handling

The following workflow is designed to minimize dust generation and potential exposure.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Storage A Don appropriate PPE (Goggles, Lab Coat, Gloves) B Verify Chemical Fume Hood is operational A->B C Retrieve compound from 2-8°C inert storage B->C D Allow container to equilibrate to room temp C->D Prevents condensation E Weigh solid on a tared weigh boat using low-flow technique D->E F Transfer to reaction vessel or solvent E->F G Securely close primary container F->G H Decontaminate spatula and weigh boat with appropriate solvent G->H I Dispose of waste in a sealed, labeled container H->I J Return primary container to secure storage I->J K Clean work surface, remove PPE, wash hands J->K

Caption: Workflow for handling (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.

Emergency Response & First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

Exposure Scenarios & First Aid

In all cases of exposure, consult a physician and provide them with this safety information.[5]

Exposure Route First Aid Protocol Source
Inhalation Immediately move the exposed person to fresh air. If breathing is difficult or has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[5][13]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[5][13]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Accidental Release Protocol

For a small laboratory spill:

Sources

Introduction: The Piperazine Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Piperazine Derivatives

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing 1 and 4 positions, stands as a cornerstone in medicinal chemistry and drug development.[1] It is widely regarded as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2][3] The unique physicochemical characteristics of the piperazine moiety—such as its solubility, basicity, chemical reactivity, and distinct conformational properties—make it an invaluable tool for medicinal chemists.[2][4] These properties allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved water solubility, oral bioavailability, and enhanced target affinity.[1][5]

The versatility of this scaffold is evidenced by the broad spectrum of pharmacological activities exhibited by its derivatives, which span anticancer, antimicrobial, antiviral, and central nervous system (CNS) applications.[6][7][8][9] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core biological activities of piperazine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental protocols used to characterize their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Arylpiperazine derivatives, in particular, have garnered significant attention in oncology for their potent cytotoxic effects against a wide range of cancer cell lines.[1] Their efficacy stems from the ability to modulate multiple molecular targets and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[10]

Core Mechanisms of Antineoplastic Action

The anticancer effects of piperazine derivatives are multifaceted. A primary mechanism is the direct induction of apoptosis, or programmed cell death, which is a critical trait for an effective anticancer agent.[11][12] This is often achieved by triggering intrinsic apoptotic cascades.[11] Furthermore, many derivatives exert their effects by inhibiting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently over-activated in human cancers and is a central regulator of cell survival and growth.[1] Other established mechanisms include the ability to arrest the cell cycle, typically at the G2/M phase, and to interact directly with DNA, thereby disrupting replication and transcription in cancer cells.[10][12][13]

Piperazine_Derivative Piperazine Derivative Mitochondria Mitochondria Piperazine_Derivative->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptotic pathway initiated by piperazine derivatives.

Quantitative Data Summary: Cytotoxic Potency

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate greater potency.

Compound Class/DerivativeCancer Cell LineActivity (IC50/GI50 in µM)
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)1.00[11]
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung)1.35[11]
Quinoxaline di-N-oxide derivative 123HT29 (Colon)0.28[3]
Quinoxaline di-N-oxide derivative 123SiHa (Cervical)0.25[3]
Benzhydryl piperazine derivative 86T47D (Breast)0.31[3]
Benzhydryl piperazine derivative 85T47D (Breast)0.44[3]
Experimental Protocols for Anticancer Evaluation

A structured workflow is crucial for the preclinical assessment of novel anticancer agents, progressing from initial in vitro screening to more complex in vivo models.[11][14][15]

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) MoA Mechanism of Action (e.g., Apoptosis, Cell Cycle) Cytotoxicity->MoA Lead Identification Toxicity Toxicity Studies (Animal Models) MoA->Toxicity Promising Leads Efficacy Antitumor Efficacy (Xenograft Models) Toxicity->Efficacy

Caption: General workflow for preclinical evaluation of anticancer compounds.[11]

The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[18][19] The amount of formazan produced is directly proportional to the number of viable cells.[20]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., 5 × 10⁴ cells/well) in a 96-well flat-bottom microplate and incubate for 24 hours to allow for cell attachment.[18]

    • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[18]

    • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for the reduction of MTT to formazan crystals by viable cells.[18]

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the insoluble formazan crystals.[16][18]

    • Absorbance Measurement: Quantify the absorbance of the colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[16][21]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a gold standard for evaluating the in vivo efficacy of anticancer therapeutics.[15][22] Patient-derived xenograft (PDX) models, in particular, are highly relevant as they recapitulate the features and heterogeneity of a patient's specific cancer.[23][24]

  • Principle: To assess whether a piperazine derivative can inhibit tumor growth in a living organism, mimicking a clinical scenario.[14]

  • Conceptual Workflow:

    • Model Establishment: Human cancer cells (cell line-derived) or patient tumor tissue (for PDX models) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or SCID mice).[22][25]

    • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

    • Treatment Administration: Mice are randomized into control and treatment groups. The piperazine derivative is administered systemically (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

    • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) throughout the study. Animal welfare is closely monitored for signs of toxicity.

    • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., histology, biomarker analysis) to understand the drug's effect on the tumor microenvironment.

    • Efficacy Determination: The antitumor efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group.

Antimicrobial Activity: A Scaffold to Combat Drug Resistance

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents.[26] Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens, including bacteria and fungi.[26][27]

Structure-Activity Relationship (SAR) and Mechanism

The antimicrobial potency of piperazine derivatives can be significantly influenced by structural modifications. For instance, the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO₂) on aryl substituents has been shown to enhance antibacterial activity.[28] The mechanism of action can involve the inhibition of essential microbial enzymes. Docking studies have suggested that some derivatives may act as inhibitors of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis.[29]

Quantitative Data Summary: Antimicrobial Potency

The antimicrobial activity of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[29]

Derivative/CompoundMicroorganismMIC (µg/mL)
Compound 1Candida albicans2.22[26]
Compound 20Gram-positive bacteria<0.15[26]
Compound RL-308Shigella flexneri2[30]
Compound RL-308S. aureus4[30]
Compound RL-308MRSA16[30]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[29]

  • Principle: To determine the lowest concentration of a piperazine derivative that inhibits the visible growth of a specific microorganism in a liquid medium.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.[30]

    • Compound Dilution: Perform a serial two-fold dilution of the piperazine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).[29]

Antiviral Activity: A Versatile Nucleus for Viral Targets

Piperazine-based compounds have demonstrated significant potential as antiviral agents, with activity against a range of viruses including Human Immunodeficiency Virus (HIV), influenza viruses, and coronaviruses like SARS-CoV-2.[6] The pharmacological importance of this scaffold is underscored by its presence in several FDA-approved antiviral drugs.[6]

Mechanisms of Antiviral Action

The antiviral mechanisms of piperazine derivatives are target-specific. Some compounds function as entry inhibitors, preventing the virus from entering host cells.[6] Others act as inhibitors of crucial viral enzymes necessary for replication, such as HIV protease or the SARS-CoV-2 main protease (Mpro).[31][32] For example, certain trisubstituted piperazine derivatives have been designed as potent, noncovalent inhibitors of the SARS-CoV-2 Mpro, exhibiting excellent antiviral activity.[32]

Quantitative Data Summary: Antiviral Efficacy

Antiviral activity is often expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

Derivative/CompoundVirusActivity (EC50/IC50 in µM)
Cyanobenzyl derivative 31HIV-10.0472[6]
Fluorobenzyl derivative 33HIV-10.0314[6]
Pyrrolopyridine derivative GC-55SARS-CoV-20.54[32]
Trisubstituted piperazine GC-78SARS-CoV-20.40[32]
Flavonoid derivative S19Tobacco Mosaic Virus (TMV)116.1 (µg/mL)[33]
Nucleozin derivative 6iInfluenza ABetter than Ribavirin[34]

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors

The arylpiperazine scaffold is a versatile template for designing CNS-active drugs, primarily due to its ability to act as a high-affinity ligand for various neurotransmitter receptors, especially serotonin (5-HT) and dopamine (D₂) receptors.[35][36] This has led to the development of numerous antipsychotic and antidepressant medications.

Mechanism of Action in Neuropsychopharmacology

The therapeutic effects of arylpiperazine derivatives in psychiatric disorders are primarily attributed to their modulation of dopaminergic and serotonergic systems.[35] Many act as antagonists or partial agonists at D₂ receptors and various 5-HT receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇).[35][37] The specific affinity profile for these receptors determines the drug's clinical effects, balancing antipsychotic efficacy with a reduced propensity for side effects. The conformation of the arylpiperazine molecule, specifically the rotation about the phenyl-nitrogen bond, is hypothesized to be critical for receptor activation or antagonism.[38]

APZ Arylpiperazine Derivative Receptor Dopamine D2 / Serotonin 5-HT Receptor (GPCR) APZ->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates/ Inhibits Signaling Intracellular Signaling Cascade G_Protein->Signaling Modulates Response Modulation of Neuronal Activity Signaling->Response

Caption: Arylpiperazine derivative modulating a G-protein coupled receptor (GPCR).

Experimental Protocol: Radioligand Receptor Binding Assay

Receptor binding assays are essential for determining the affinity of a compound for a specific receptor target.

  • Principle: To measure the ability of a test compound (the piperazine derivative) to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the target receptor in a preparation of cell membranes.

  • Step-by-Step Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human cloned receptor of interest (e.g., 5-HT₁ₐ or D₂).[35]

    • Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the unlabeled test compound.

    • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

    • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. This allows for the calculation of the IC50 value, which can then be converted to a binding affinity constant (Ki).

Conclusion and Future Perspectives

The piperazine scaffold is undeniably a privileged and versatile structure in drug discovery, contributing to a vast array of therapeutic agents.[7][39] Its favorable physicochemical and pharmacokinetic properties provide a robust foundation for the design of novel drugs targeting cancer, microbial and viral infections, and CNS disorders.[2][5] The ongoing challenge of drug resistance, particularly in oncology and infectious diseases, ensures that the exploration of new piperazine derivatives will remain a highly active area of research.[26][28] Future efforts will likely focus on the rational design of multi-target-directed ligands and the further elucidation of structure-activity relationships to create next-generation therapeutics with enhanced potency, selectivity, and safety profiles.[7][10]

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. Available at: [Link]

  • MTT assay - Wikipedia. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at: [Link]

  • Cell sensitivity assays: the MTT assay - PubMed. Available at: [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC - PubMed Central. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Available at: [Link]

  • WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives - Google Patents.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Xenograft Models - Ichor Life Sciences. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. Available at: [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. Available at: [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors | Bentham Science Publishers. Available at: [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity - JETIR. Available at: [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]

  • Synthesis and Biological Evaluation of 99mTc-Labeled Phenylpiperazine Derivatives as Selective Serotonin-7 Receptor Ligands for Brain Tumor Imaging | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Towards the development of 5-HT7 ligands combining serotonin-like and arylpiperazine moieties - IRIS. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. Available at: [Link]

  • Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study - PubMed. Available at: [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. Available at: [Link]

  • (PDF) Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]

  • Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed. Available at: [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Available at: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Piperazin-2-yl)acetonitrile Dihydrochloride: A Case Study of Adagrasib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-(Piperazin-2-yl)acetonitrile dihydrochloride, a pivotal chemical intermediate. Given that the direct mechanism of action of this compound is not extensively characterized, this document will focus on its critical role as a structural scaffold in the synthesis of advanced targeted therapeutics. We will use Adagrasib (MRTX849), a potent and selective KRAS G12C inhibitor, as a primary case study to illustrate the ultimate mechanistic impact derived from this key piperazine-containing building block.

This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry, oncology, and pharmacology.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance physicochemical properties such as aqueous solubility, which in turn improves oral absorption and bioavailability.[1] (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a chiral building block that serves as a valuable starting material in the synthesis of complex pharmaceutical agents.[2] While its intrinsic biological activity is not its primary feature, its structural contribution is paramount. The true "mechanism of action" of this intermediate is realized through the biological activity of the final drug molecules it helps create.

One of the most significant applications of this piperazine derivative is in the synthesis of Adagrasib, a landmark therapeutic for cancers harboring the KRAS G12C mutation.[3][4] This guide will, therefore, dissect the journey from this intermediate to the final drug product and elucidate the sophisticated mechanism by which Adagrasib targets a previously "undruggable" oncogene.

Synthetic Pathway: From Intermediate to a Targeted Therapeutic

The synthesis of Adagrasib leverages the nucleophilic nature of the piperazine nitrogens in the (S)-2-(piperazin-2-yl)acetonitrile scaffold. While multiple synthetic routes exist, a common strategy involves the sequential attachment of the core heterocyclic system and other key fragments to this piperazine intermediate.[3][4][5] The acetonitrile group and the stereochemistry of the piperazine ring are critical for the final compound's conformation and binding affinity to its biological target.

A representative synthesis involves several key steps:

  • Core Formation : A central tetrahydropyridopyrimidine core is synthesized.

  • Piperazine Coupling : The (S)-2-(piperazin-2-yl)acetonitrile moiety (often with protecting groups like Cbz) is attached to the core via a regioselective nucleophilic aromatic substitution (SNAr) reaction.[3]

  • Fragment Installation : Other key structural components, such as the chloronaphthyl group and the N-methyl prolinol subunit, are added through reactions like Buchwald-Hartwig amination and palladium-catalyzed C-O bond formation.[3][4]

  • Warhead Attachment : Following deprotection of the piperazine, a unique 2-fluoroacrylamide "warhead" is coupled to the distal nitrogen. This warhead is essential for the covalent and irreversible binding to the target protein.[3][4][6]

The diagram below illustrates a conceptual workflow for the synthesis of Adagrasib, highlighting the integration of the piperazine intermediate.

Synthesis_Workflow cluster_start Key Starting Materials cluster_process Synthetic Process cluster_end Final Product A 2-(Piperazin-2-yl)acetonitrile (Protected) P1 S N Ar Reaction: Piperazine Coupling A->P1 B Tetrahydropyridopyrimidine Core Precursor B->P1 C Chloronaphthyl Fragment P2 Fragment Installation: Pd-Catalysis & Buchwald-Hartwig C->P2 D N-methyl Prolinol Fragment D->P2 E 2-Fluoroacrylamide 'Warhead' P4 Amide Coupling: Warhead Attachment E->P4 P1->P2 P3 Deprotection P2->P3 P3->P4 F Adagrasib P4->F

Caption: Conceptual synthetic workflow for Adagrasib.

Molecular Mechanism of Action: The Adagrasib Case Study

The therapeutic power derived from the 2-(piperazin-2-yl)acetonitrile intermediate is exemplified by Adagrasib's mechanism of action against KRAS G12C-mutated cancers.

The KRAS G12C Oncoprotein: A Challenging Target

The Kristen Rat Sarcoma (KRAS) protein is a small GTPase that acts as a molecular switch in signal transduction pathways controlling cell growth, proliferation, and survival.[7] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[7][8][9] This mutation traps the KRAS protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling that drives oncogenesis.[7][9] For decades, KRAS was considered "undruggable" due to its nearly featureless surface and high affinity for GTP.[6][8][10]

Covalent and Irreversible Inhibition by Adagrasib

Adagrasib was specifically designed to overcome this challenge. Its mechanism is highly selective and potent:

  • Selective Binding : Adagrasib selectively targets the KRAS G12C mutant protein.[11]

  • Inactive State Targeting : It binds to KRAS G12C when the protein is in its inactive, GDP-bound state.[7][8][11]

  • Covalent Bond Formation : The 2-fluoroacrylamide warhead, introduced via the piperazine scaffold, forms an irreversible covalent bond with the mutant cysteine residue at position 12.[6][7]

  • Allosteric Inhibition : This covalent binding locks the KRAS G12C protein in an inactive conformation, preventing it from cycling to its active GTP-bound state.[6][7] This effectively shuts down the aberrant downstream signaling.[7]

Downstream Signaling Pathway Inhibition

By locking KRAS G12C in an inactive state, Adagrasib blocks the two primary downstream signaling cascades:

  • MAPK/ERK Pathway : This pathway is crucial for cell proliferation. Adagrasib's inhibition of KRAS prevents the phosphorylation and activation of MEK and subsequently ERK, halting the proliferative signals.[7][9]

  • PI3K/AKT Pathway : This pathway is a key regulator of cell survival and growth. Adagrasib's action also dampens the activation of this pathway.[7]

The diagram below illustrates the KRAS signaling pathway and the point of intervention by Adagrasib.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_GDP KRAS G12C (Inactive) GDP-Bound RTK->KRAS_GDP GEF Activation KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK p ERK ERK MEK->ERK p Nucleus Nucleus: Gene Transcription (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT p AKT->Nucleus Adagrasib Adagrasib Adagrasib->KRAS_GDP Irreversible Covalent Binding (Locks in Inactive State)

Caption: KRAS signaling pathway and Adagrasib's point of inhibition.

Clinical Efficacy: Mechanistic Action Translated to Patient Outcomes

The potent and selective mechanism of Adagrasib has translated into meaningful clinical benefits for patients with KRAS G12C-mutated cancers. Data from pivotal clinical trials, such as the KRYSTAL-1 and KRYSTAL-12 studies, quantify the drug's efficacy.

Efficacy EndpointKRYSTAL-1 (NSCLC Cohort)[2][12]KRYSTAL-12 (vs. Docetaxel)[9][13]KRYSTAL-1 (CRC Cohort)[9]
Objective Response Rate (ORR) 42.9%31.9%19% (monotherapy)
Median Duration of Response (DOR) 8.5 months8.31 months4.3 months (monotherapy)
Median Progression-Free Survival (PFS) 6.5 months5.5 months5.6 months (monotherapy)
Median Overall Survival (OS) 12.6 monthsData immatureNot specified

Data presented are from heavily pretreated patient populations. NSCLC: Non-Small Cell Lung Cancer; CRC: Colorectal Cancer.

Notably, Adagrasib has also demonstrated intracranial activity, achieving a response rate of 33.3% in patients with stable brain metastases, a common and challenging issue in NSCLC.[2][9]

Experimental Protocols for Characterizing KRAS G12C Inhibitors

Validating the mechanism of action of a KRAS G12C inhibitor like Adagrasib requires a multi-faceted experimental approach, from biochemical assays to cellular and in vivo models.

Protocol 1: Cellular Phospho-ERK Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting KRAS G12C-mediated downstream signaling in a cellular context.

Methodology:

  • Cell Culture: Plate KRAS G12C-mutant human cancer cell lines (e.g., NCI-H358, Mia-Pa-Ca-2) in 96-well plates and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., Adagrasib) in appropriate cell culture media. Treat the cells with the compound for a specified time (e.g., 4 hours).

  • Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • ELISA or Western Blot:

    • ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated ERK1/2 (pT202/pY204) and total ERK in the lysates.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-ERK and total ERK. Use a loading control like GAPDH.

  • Data Analysis: Normalize the phospho-ERK signal to the total ERK or loading control signal. Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vitro Cell Viability/Growth Assay

Objective: To assess the anti-proliferative effect of a test compound on cancer cells harboring the KRAS G12C mutation.

Methodology:

  • Cell Seeding: Seed KRAS G12C-mutant cells (e.g., NCI-H358) and KRAS wild-type cells (e.g., BxPC-3) as a control for selectivity in 96-well plates at a low density.[14]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the plates for an extended period (e.g., 7-10 days), refreshing the media with the compound every 2-3 days.[15]

  • Viability Assessment: Quantify cell viability using a reagent such as CellTiter-Glo® (measures ATP), CyQuant (measures nucleic acid content), or by staining with crystal violet.[15][16]

  • Data Analysis: Normalize the viability data to vehicle-treated controls. Plot the percentage of cell growth inhibition against the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Target Engagement Assay (NanoBRET™)

Objective: To confirm direct binding of the test compound to the KRAS G12C protein within intact, live cells.

Methodology:

  • Cell Line Preparation: Use a cell line engineered to express KRAS G12C fused to a NanoLuc® luciferase enzyme.

  • Tracer Addition: Add a fluorescent energy transfer probe (tracer) that reversibly binds to the KRAS G12C protein.

  • Compound Competition: Treat the cells with the test compound across a range of concentrations. An effective compound will compete with the tracer for binding to the KRAS G12C protein.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Binding of the fluorescent tracer to the NanoLuc®-KRAS fusion results in a high BRET signal. Displacement by the test compound leads to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50, which reflects the compound's affinity for the target in a physiological environment.[14]

The workflow for these validation assays is summarized in the following diagram.

Experimental_Workflow cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo Models cluster_clinical Clinical Validation A Target Engagement (NanoBRET Assay) B Downstream Signaling (Phospho-ERK Assay) A->B Confirms Target Binding C Phenotypic Effect (Cell Viability Assay) B->C Links Target to Cell Effect D Xenograft Tumor Models (Immune-deficient mice) C->D Translates to Animal Model E Syngeneic Models (Immune-competent mice) D->E Evaluates Immune Interaction F Phase I-III Trials (ORR, PFS, OS) E->F Informs Human Efficacy

Caption: A multi-tiered workflow for validating KRAS G12C inhibitors.

Conclusion

This compound is a quintessential example of a chemical intermediate whose significance is defined by its role in the creation of highly specific and potent therapeutics. While it does not possess a notable mechanism of action in its own right, its incorporation into the structure of Adagrasib is instrumental in enabling the targeted, covalent inhibition of the KRAS G12C oncoprotein. The journey from this simple piperazine scaffold to a clinically effective cancer therapy underscores the power of medicinal chemistry to translate structural motifs into profound biological and clinical outcomes. The success of Adagrasib not only provides a vital treatment option for patients but also validates the decades-long effort to target KRAS, opening new avenues for cancer therapy.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Adagrasib?
  • Dana-Farber Cancer Institute. (2022, June 4). Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows. Retrieved from Dana-Farber Cancer Institute Newsroom.
  • Targeted Oncology. (2020, October 26). Adagrasib Demonstrates Significant Disease Control in KRAS G12C+ Non-Small Cell Lung Cancer.
  • The Pharma World. (2025, August 29). The Science Behind Adagrasib: Targeting the KRAS G12C Mutation for Cancer Survival.
  • Warnecke, B., & Nagasaka, M. (2024, December 5). Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy. Dove Medical Press.
  • Bristol Myers Squibb. (2024, June 1). KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer.
  • Pant, S., et al. (2023).
  • Pharmacy Times. (2021). Adagrasib Shows Promising Results in Pretreated KRAS Mutation–Positive NSCLC.
  • Mok, T. S. K., et al. (2025, August 20).
  • Jänne, P. A., et al. (2022). Adagrasib: A landmark in the KRASG12C‐mutated NSCLC.
  • The Chemist's Couch. (2023, September 29). Adagrasib – Mechanism of Action and Synthesis [Video]. YouTube.
  • Reaction Biology. (n.d.). KRAS Assay Services.
  • Wei, J., et al. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • Awad, M. M., et al. (2023). Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial. Clinical Cancer Research.
  • Lu, Z., et al. (2023, February 1). Synthesis of Adagrasib (MRTX849)
  • The Academy for Continued Healthcare Learning. (2022). Therapies in Development for KRAS G12C–Mutated NSCLC.
  • MedKoo Biosciences. (n.d.). Adagrasib Synthetic Routes.
  • Lu, Z., et al. (2023, February 1). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer.
  • Nagasaka, M. (2024, December 17). Adagrasib in KRYSTAL-12 has Not Broken the KRAS G12C Enigma Code of the Unspoken 6-Month PFS Barrier in NSCLC. Cancers.
  • Warnecke, B., & Nagasaka, M. (2024, December 5). Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy. PubMed Central.
  • Lito, P., et al. (2023). Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. Frontiers in Oncology.
  • Ryan, M. B., et al. (2022). KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy.
  • Kim, D., et al. (2021). Cell Type–specific Adaptive Signaling Responses to KRASG12C Inhibition. Molecular Cancer Therapeutics.
  • Zhang, Y., et al. (2022, September 14). Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo. PubMed.
  • New Drug Approvals. (2023, January 4). Adagrasib.
  • Lu, Z., et al. (2024, April 10). Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. Organic Process Research & Development.
  • Shu, C. L., & Liu, Y. L. (2023, May 1). Adagrasib: a novel inhibitor for KRASG12C-mutated non-small-cell lung cancer. Cancer Management and Research.
  • Lito, P., et al. (2022, August 20). Evaluation of KRAS G12C Inhibitor Responses in Novel Murine KRAS G12C Lung Cancer Cell Line Models. bioRxiv.
  • Ricciuti, B. (2022, October 6). Mechanisms of resistance to KRAS G12C inhibitors [Video]. YouTube.
  • Papadopoulos, K. P., et al. (2023). An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. PubMed Central.
  • GlobalRPH. (2025, November 12). KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier.
  • Lee, C. K., & Kim, S. (2024, May 2). KRAS G12C inhibitor combination therapies: current evidence and challenge. Frontiers in Oncology.
  • García-Alonso, S., et al. (2024). Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver. Cancers.
  • Sabari, J. K., et al. (2022). Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer. Clinical Cancer Research.

Sources

A Technical Guide to Chiral Piperazine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1] Its unique physicochemical properties, including two basic nitrogen atoms, allow it to modulate aqueous solubility and engage in critical hydrogen bond interactions with biological targets.[2] The introduction of chirality to the piperazine core unlocks access to a significantly expanded and valuable chemical space, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[3] This guide provides an in-depth exploration of chiral piperazine building blocks, from fundamental synthetic strategies to their application in modern drug discovery, offering researchers and drug development professionals a comprehensive resource grounded in field-proven insights.

Introduction: The Strategic Imperative of Chirality in Piperazine Scaffolds

The piperazine motif is the third most common nitrogen heterocycle found in drug discovery.[4] Its prevalence is not accidental; the six-membered ring containing two opposing nitrogen atoms offers a robust, conformationally constrained scaffold that can present substituents in well-defined spatial orientations.[2] This structural rigidity is crucial for achieving high-affinity interactions with protein targets. Furthermore, the basicity of the nitrogen atoms (pKa values of ~5.3 and 9.7) allows for ionization under physiological conditions, which can enhance water solubility and facilitate the formation of salt forms with improved biopharmaceutical properties.[5]

While N,N'-disubstituted piperazines have been extensively explored, with approximately 80% of piperazine-containing drugs falling into this category, the focus on carbon-substituted, chiral piperazines represents a significant frontier for innovation.[4] Chirality plays a pivotal role in drug-target interactions. Enantiomers of a chiral drug often exhibit markedly different pharmacological and pharmacokinetic profiles, with one enantiomer (the eutomer) typically responsible for the desired therapeutic effect while the other (the distomer) may be inactive or contribute to off-target effects.[3] Regulatory bodies increasingly require the study of individual enantiomers, compelling chemists to develop efficient asymmetric syntheses.[6]

The strategic introduction of a chiral center onto the piperazine backbone offers several distinct advantages:

  • Enhanced Target Selectivity: The three-dimensional arrangement of substituents on a chiral piperazine can lead to more precise and selective binding to a target receptor or enzyme, minimizing off-target interactions.[3]

  • Improved Pharmacokinetic Properties: Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability and a more favorable therapeutic window.[7]

  • Exploration of Novel Chemical Space: Carbon-substituted chiral piperazines unlock novel structural possibilities that are underexplored compared to their achiral, nitrogen-substituted counterparts, offering new opportunities for intellectual property and innovative drug design.[6]

This guide will dissect the methodologies for accessing these critical building blocks and showcase their impact on drug discovery.

Synthetic Strategies for Enantiopure Piperazines

The synthesis of enantiomerically pure piperazines is a key challenge that has been addressed through several strategic approaches. The choice of method depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis is often the most elegant and efficient approach, creating the desired stereocenter with high enantiomeric excess (ee) from prochiral precursors.

  • Catalytic Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral pyrazine or pyrazinone precursor using a chiral metal catalyst. For instance, iridium-catalyzed hydrogenation of activated pyrazines has been shown to produce a wide range of chiral piperazines with up to 96% ee.[8][9] Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity.[10] The success of this method hinges on the selection of the appropriate chiral ligand, which orchestrates the stereoselective delivery of hydrogen.

  • Asymmetric Lithiation-Trapping: A direct C-H functionalization approach has been developed for N-Boc protected piperazines.[11][12] This method utilizes a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in combination with sec-butyllithium (s-BuLi) to deprotonate a C-H bond enantioselectively. The resulting lithiated intermediate is then trapped with an electrophile to install a substituent at the α-position. Mechanistic studies have revealed that the choice of electrophile and the substituent on the distal nitrogen can significantly impact both yield and enantioselectivity.[11][12]

  • Chiral Auxiliary-Based Synthesis: This classic strategy involves covalently attaching a chiral auxiliary to the piperazine precursor to direct a diastereoselective transformation. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine can be achieved using (R)-(-)-phenylglycinol as a chiral auxiliary.[13] Although effective, this method often requires additional steps for the attachment and subsequent removal of the auxiliary.

Chiral Pool Synthesis: Leveraging Nature's Chirality

This strategy utilizes readily available, inexpensive enantiopure starting materials, such as α-amino acids, to construct the chiral piperazine core. A practical and scalable route to orthogonally protected, 2-substituted chiral piperazines has been developed starting from α-amino acids.[14] This multi-step process allows for the construction of the piperazine ring with the stereocenter, derived from the amino acid, already in place.

Resolution of Racemates

While often less efficient than asymmetric synthesis, classical resolution remains a viable method, particularly for large-scale production. This involves reacting a racemic piperazine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Another approach is kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess.

Workflow for Selecting a Synthetic Strategy

The following diagram illustrates a decision-making process for selecting an appropriate synthetic route to a target chiral piperazine.

G start Define Target Chiral Piperazine (Substitution, Scale) prochiral Is a suitable prochiral precursor available? start->prochiral chiral_pool Is a related chiral starting material (e.g., amino acid) readily available? prochiral->chiral_pool No asym_syn Pursue Asymmetric Synthesis prochiral->asym_syn Yes cp_syn Pursue Chiral Pool Synthesis chiral_pool->cp_syn Yes resolution Synthesize Racemate & Pursue Resolution chiral_pool->resolution No hydro Catalytic Asymmetric Hydrogenation asym_syn->hydro lith Asymmetric Lithiation-Trapping asym_syn->lith aux Chiral Auxiliary Approach asym_syn->aux

Caption: Decision workflow for chiral piperazine synthesis.

Applications in Drug Discovery: Case Studies

The incorporation of chiral piperazine building blocks has been instrumental in the development of numerous successful drugs across various therapeutic areas. The specific stereochemistry is often critical for the desired pharmacological effect.

Drug (Example)Therapeutic AreaRole of Chiral Piperazine Moiety
Indinavir Antiviral (HIV Protease Inhibitor)A key intermediate in the synthesis of Indinavir is an enantiopure piperazine. The specific stereochemistry is crucial for fitting into the active site of the HIV protease enzyme.[12]
Vestipitant Antiemetic / Anxiolytic (NK1 Receptor Antagonist)The chiral piperazine core is a key pharmacophore. Efficient synthesis via asymmetric hydrogenation significantly shortens the overall synthetic route to this drug candidate.[15]
Imatinib (Gleevec) Anticancer (Kinase Inhibitor)While the marketed drug is achiral at the piperazine ring, asymmetric syntheses of carbon-substituted piperazine analogues have been developed to explore new chemical space and potentially improve selectivity and potency.[4][13]
(S)-2-Methylpiperazine Derivatives Nicotinic Receptor ModulatorsStudies have shown that introducing a methyl group at the C2 position of the piperazine ring introduces chirality that can dramatically alter selectivity between α7 and α9 nicotinic acetylcholine receptors, highlighting the profound impact of stereochemistry on receptor subtype selectivity.[3]

These examples underscore the power of chiral piperazines to impart high potency and selectivity. The ability to control the stereochemistry of the piperazine ring is a critical tool for medicinal chemists to optimize drug-target interactions and fine-tune pharmacological profiles.[3]

Experimental Protocol: Asymmetric Synthesis of an N-Boc-2-Arylpiperazine via Lithiation-Trapping

This protocol is a representative example based on the methodology developed by O'Brien and coworkers for the direct asymmetric functionalization of the piperazine ring.[11][12]

Objective: To synthesize an enantiomerically enriched N-Boc-2-arylpiperazine via s-BuLi/(-)-sparteine mediated lithiation followed by a Negishi cross-coupling reaction.

Materials:

  • N-Boc-N'-benzylpiperazine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

  • Anhydrous Methyl tert-butyl ether (MTBE)

  • Anhydrous Zinc Chloride (ZnCl₂) solution in THF (e.g., 1.0 M)

  • Aryl iodide (e.g., 4-iodotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add N-Boc-N'-benzylpiperazine (1.0 eq) and anhydrous MTBE. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add (-)-sparteine (1.2 eq) to the cooled solution. Then, add s-BuLi (1.2 eq) dropwise over 10 minutes, ensuring the internal temperature does not exceed -75 °C. Stir the resulting deep orange solution at -78 °C for 3 hours. Causality: The s-BuLi/(-)-sparteine complex acts as a chiral base, selectively abstracting a proton from one of the prochiral α-positions of the piperazine ring, forming a configurationally stable lithiated intermediate.

  • Transmetalation: Add the anhydrous ZnCl₂ solution (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature and stir for 1 hour. Causality: Transmetalation from the lithiated intermediate to the more covalent organozinc species is necessary for the subsequent palladium-catalyzed cross-coupling reaction.

  • Cross-Coupling: In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.025 eq) and SPhos (0.05 eq) in anhydrous MTBE. Add this catalyst solution to the organozinc mixture, followed by the aryl iodide (1.5 eq).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours under an argon atmosphere.

  • Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-Boc-2-arylpiperazine.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Reaction Scheme Visualization

G cluster_0 Asymmetric Lithiation & Cross-Coupling A N-Boc-N'-benzylpiperazine B 1) s-BuLi, (-)-Sparteine, MTBE, -78 °C 2) ZnCl₂ 3) Ar-I, Pd₂(dba)₃, SPhos A->B C Enantioenriched N-Boc-2-arylpiperazine B->C

Caption: Key steps in the asymmetric synthesis protocol.

Challenges and Future Perspectives

Despite significant progress, challenges remain in the synthesis and application of chiral piperazines.

  • Scalability: While many elegant asymmetric methods exist, their scalability for industrial production can be a hurdle due to the cost of catalysts, ligands, or the need for cryogenic conditions.[14] Developing more practical and cost-effective scalable routes is an ongoing area of research.

  • Structural Diversity: There is a need to move beyond simple C2-substituted piperazines and develop robust methods for accessing more complex substitution patterns, such as cis/trans-2,5- or 2,6-disubstituted piperazines, in a stereocontrolled manner.[13]

  • Chemo-enzymatic Methods: The application of biocatalysis, such as the use of transaminases or oxidases, offers a promising green and highly selective alternative for synthesizing chiral N-heterocycles.[16][17] Expanding the toolbox of enzymes capable of acting on piperazine precursors will be a valuable future direction.

The future of drug discovery will increasingly rely on the ability to rapidly access structurally diverse and complex chiral building blocks. Chiral piperazines, with their proven track record as a privileged scaffold, will undoubtedly remain at the forefront of this endeavor. Continued innovation in asymmetric synthesis and the exploration of novel piperazine-based scaffolds will be critical for developing the next generation of selective and effective medicines.

References

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]

  • de la Torre, M. G., & Sierra, M. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(20), 3749-3761. [Link]

  • de la Torre, M. G., & Sierra, M. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(31), 18348-18362. [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]

  • Shah, M., Yang, D. C. H., Young, D. W., & Chamakuri, S. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(46), 9411-9415. [Link]

  • Huang, W. X., Liu, L. J., Li, Y. X., & Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 2848-2851. [Link]

  • Pandey, S., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 15(3), 564-577. [Link]

  • Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1). [Link]

  • Kaur, H., et al. (2023). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Kumar, A., & Chimni, S. S. (2017). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Advanced Synthesis & Catalysis, 359(18), 3148-3153. [Link]

  • Takahata, H., & Momose, T. (1993). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 51(6), 527-539. [Link]

  • Wang, Z. (2007). Preparation of chiral 2-methylpiperazine. Chemical Reagents. [Link]

  • Ismaili, L., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 382-401. [Link]

  • Al-Hourani, B. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal Chemistry Research, 30(7), 1347-1358. [Link]

  • Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Chemical Communications, 57(76), 9634-9637. [Link]

  • Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(37), 17066-17073. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

  • Pelliccia, S., & Di Sarno, V. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

  • Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. [Link]

  • Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Figshare. [Link]

  • Firth, J. D., & O'Brien, P. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Piperazine. Wikipedia. [Link]

  • Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Kumar, R., et al. (2023). The medicinal chemistry of piperazines: A review. Journal of Basic and Clinical Physiology and Pharmacology, 34(5), 545-563. [Link]

  • D'hooghe, M., et al. (2007). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 72(23), 8940-8946. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 779-801. [Link]

  • Ferreira, R. J., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 227. [Link]

  • Bella, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(23), 10854-10860. [Link]

Sources

An In-Depth Technical Guide to (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive review of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride, a chiral piperazine derivative of significant interest in modern pharmaceutical development. The document elucidates its physicochemical properties, outlines a detailed synthetic methodology, and explores its critical role as a key building block in medicinal chemistry, most notably in the synthesis of targeted cancer therapeutics. Furthermore, it details robust analytical techniques for its characterization and quantification, alongside essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of advanced pharmaceutical intermediates.

Introduction and Strategic Importance

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (CAS No: 2158301-19-8) is a specialized organic compound that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure combines a chiral piperazine ring, which is a prevalent scaffold in numerous biologically active molecules, with a reactive acetonitrile moiety. The dihydrochloride salt form significantly enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[2]

The primary driver for this compound's relevance is its role as a key starting material in the synthesis of Adagrasib (MRTX849) , a potent and selective covalent inhibitor of the KRASG12C protein mutation, which is a significant driver in several difficult-to-treat cancers.[3][4] The piperazine component of this molecule is integral to the final drug's structure and pharmacological profile. Beyond this specific application, the broader class of piperazine derivatives is known to exhibit a wide range of biological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties, making this compound a valuable scaffold for exploratory drug discovery.[1][2]

Physicochemical Characteristics

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective application in synthesis and analysis.

PropertyValueSource(s)
IUPAC Name 2-[(2S)-piperazin-2-yl]acetonitrile;dihydrochloride[5][6]
CAS Number 2158301-19-8[1][3][7]
Molecular Formula C₆H₁₃Cl₂N₃[5][6][7]
Molecular Weight 198.09 g/mol [5][7]
Appearance Off-white powder or colorless crystal[3][7]
Chirality Features a single chiral center at the C-2 position of the piperazine ring with (S) configuration.[2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C.[3][7]

Synthesis and Manufacturing Workflow

The synthesis of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is typically achieved through a nucleophilic substitution reaction. The causality behind this choice lies in the high nucleophilicity of the secondary amine in the piperazine ring, which readily attacks electrophilic carbon centers.

General Synthetic Pathway

A common and effective method involves the reaction of piperazine with an appropriate 2-haloacetonitrile, such as (S)-(-)-2-bromoacetonitrile.[7] The use of a mild base like sodium bicarbonate is critical to neutralize the hydrobromic acid generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. The choice of a suitable solvent is necessary to ensure the solubility of the reactants and facilitate the reaction.[7]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification Reactant1 (S)-(-)-2-Bromoacetonitrile Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Piperazine Reactant2->Reaction Base Sodium Bicarbonate (NaHCO₃) Base->Reaction Base Solvent Appropriate Organic Solvent Solvent->Reaction Solvent Temp Room Temperature Temp->Reaction Temp Intermediate (S)-2-(Piperazin-2-yl)acetonitrile (Free Base) Reaction->Intermediate HCl HCl Treatment (e.g., HCl in Ether) Intermediate->HCl FinalProduct (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride Purification Purification (e.g., Recrystallization) HCl->Purification Purification->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative example based on established chemical principles for this reaction type.[7]

Materials:

  • Piperazine

  • (S)-(-)-2-Bromoacetonitrile

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous organic solvent (e.g., Acetonitrile)

  • Hydrochloric acid solution (e.g., 2M in Diethyl Ether)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve piperazine (1.2 equivalents) and sodium bicarbonate (2.5 equivalents) in the anhydrous organic solvent.

  • Addition of Electrophile: Slowly add a solution of (S)-(-)-2-bromoacetonitrile (1.0 equivalent) dissolved in the same solvent to the flask at room temperature with vigorous stirring. The slow addition is crucial to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove inorganic salts (NaBr and excess NaHCO₃). Concentrate the filtrate under reduced pressure to yield the crude free base.

  • Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). Cool the solution in an ice bath and slowly add the hydrochloric acid solution (2.2 equivalents). The dihydrochloride salt will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride as a white solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Role in Medicinal Chemistry and Drug Development

The utility of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride extends across various domains of pharmaceutical R&D.

  • Key Intermediate for Adagrasib: Its most prominent application is in the multi-step synthesis of Adagrasib.[3][4] The chiral piperazine core is incorporated into the final drug structure, where it plays a role in establishing the correct three-dimensional conformation required for binding to the KRASG12C target and influencing the drug's pharmacokinetic properties, such as solubility and cell permeability.

  • Scaffold for CNS Drug Discovery: Piperazine-containing compounds are well-known for their ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors.[2] This makes the title compound a valuable starting point for developing new chemical entities targeting psychiatric and neurological disorders like schizophrenia, depression, and bipolar disorder.[1][2]

  • Broader Pharmacological Potential: Research into piperazine derivatives has shown promising activity in several other therapeutic areas, including anti-inflammatory and antifungal applications.[1] This compound serves as a versatile building block for creating libraries of novel derivatives for screening against a wide array of biological targets.

Analytical Methodologies

To ensure quality control and accurate quantification in research and manufacturing, a validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC-UV Method with Derivatization

Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging, especially at low concentrations. A common and trustworthy strategy, adapted from methods for analyzing piperazine, involves pre-column derivatization to attach a UV-active or fluorescent tag to one of the piperazine's secondary amines.[8][9] Dansyl chloride is an excellent derivatization reagent for this purpose.[9]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Deriv Add Derivatization Reagent (e.g., Dansyl Chloride) + Buffer (pH control) Dissolve->Deriv Incubate Incubate (e.g., 60°C for 30 min) Deriv->Incubate Inject Inject into HPLC Incubate->Inject Column Separation on C18 Column Inject->Column Detect UV or Fluorescence Detection Column->Detect MobilePhase Mobile Phase (e.g., Acetonitrile/Water Gradient) MobilePhase->Column Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify against Standard Curve Chromatogram->Quantify

Caption: Workflow for HPLC analysis with pre-column derivatization.

Representative HPLC Protocol

Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% formic acid or other modifier to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at a wavelength appropriate for the chosen derivative (e.g., ~340 nm for a dansyl derivative) or a Fluorescence detector.[8]

  • Column Temperature: 35°C.[8]

Protocol:

  • Standard & Sample Preparation: Prepare a stock solution of the compound and create a series of calibration standards. Accurately weigh the test sample and dissolve it in the same diluent.

  • Derivatization: To an aliquot of each standard and sample, add a buffered solution and the derivatizing reagent (e.g., Dansyl Chloride in acetonitrile). Vortex and incubate the mixture in a water bath to ensure the reaction goes to completion.

  • Analysis: Inject the derivatized solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to the derivatized compound based on its retention time. Construct a calibration curve by plotting the peak area versus concentration for the standards. Use this curve to determine the concentration of the compound in the test sample.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this chemical intermediate.

  • Hazard Potential: The compound is considered potentially hazardous and toxic if mishandled.[1][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Exposure Avoidance: Avoid direct contact with the skin, eyes, and mucous membranes.[1][7] Work in a well-ventilated area or a chemical fume hood to prevent inhalation of the powder.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C under an inert atmosphere as recommended.[3][7]

Conclusion

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is more than a simple chemical; it is an enabling tool in the field of drug discovery and development. Its primary value lies in its role as a sophisticated, chiral building block for synthesizing high-value therapeutics like Adagrasib. A comprehensive understanding of its synthesis, analytical characterization, and safe handling is essential for any research or commercial entity looking to leverage its potential in creating next-generation medicines.

References

  • (S)-2-(Piperazin-2-yl-acetonitrile dihydrochloride CAS: 2158301-19-8. Autech Industry Co.,Limited.
  • (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride - ChemBK. ChemBK. (2024-04-09).
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride - Smolecule. Smolecule. (2023-08-18).
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | C6H13Cl2N3 | CID - PubChem. PubChem.
  • (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride CAS#: 2158301-19-8 - ChemicalBook. ChemicalBook.
  • Prie, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5881.
  • 2-[(2S)-PIPERAZIN-2-YL]ACETONITRILE DIHYDROCHLORIDE | CAS 2158301-19-8. Molbase.
  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Italian Journal of Animal Science, 19(1), 1-8.

Sources

Methodological & Application

Synthesis of (S)-2-(piperazin-2-yl)acetonitrile Dihydrochloride: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Synthon

(S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a critical chiral building block in contemporary pharmaceutical synthesis. Its paramount importance is highlighted by its role as a key intermediate in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein, a significant target in cancer therapy[1][2][3]. The precise stereochemistry at the C-2 position of the piperazine ring is crucial for the biological activity of the final drug substance. This guide provides a detailed, scientifically grounded protocol for the synthesis of this important intermediate, emphasizing the rationale behind the chosen synthetic strategy and methodologies.

Synthetic Strategy: A Two-Stage Approach

The most logical and widely adopted strategy for the synthesis of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride involves a two-stage process. This approach prioritizes the securement of the desired stereochemistry early in the synthetic sequence and employs a robust protecting group strategy to ensure regioselectivity.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow Start (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate Intermediate1 (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate Start->Intermediate1  Mesylation & Cyanation   FinalProduct (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride Intermediate1->FinalProduct  Boc Deprotection & Salt Formation  

Caption: Overall synthetic workflow for (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.

Part 1: Synthesis of the Key Intermediate: (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate

The initial phase of the synthesis focuses on the introduction of the cyanomethyl moiety onto a commercially available, enantiopure piperazine precursor. The use of N-Boc (tert-butyloxycarbonyl) protection is a cornerstone of this strategy, as it deactivates one of the piperazine nitrogens, thereby preventing undesired side reactions and ensuring mono-alkylation at the desired position.

Reaction Scheme:

Caption: Synthesis of the N-Boc protected cyanomethylpiperazine intermediate.

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
(S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate216.291.0
Methanesulfonyl chloride (MsCl)114.551.2
Triethylamine (Et3N)101.191.5
Sodium cyanide (NaCN)49.011.5
Dichloromethane (DCM), anhydrous--
Dimethyl sulfoxide (DMSO), anhydrous--

Procedure:

  • Mesylation:

    • To a solution of (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes) under a nitrogen atmosphere, add triethylamine (1.5 eq.).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyanation:

    • Once the mesylation is complete, carefully concentrate the reaction mixture under reduced pressure to remove the DCM.

    • To the resulting residue, add anhydrous dimethyl sulfoxide (DMSO, approx. 10 volumes) followed by sodium cyanide (1.5 eq.). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate as a solid or oil[4].

Part 2: Deprotection and Dihydrochloride Salt Formation

The final stage of the synthesis involves the removal of the Boc protecting group under acidic conditions, followed by the formation of the dihydrochloride salt. This is a critical step that unmasks the second amine functionality and provides the final product in a stable, crystalline form.

Reaction Scheme:

Caption: Boc deprotection and formation of the dihydrochloride salt.

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
(S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate225.291.0
4 M HCl in 1,4-Dioxane->2.0 (excess)
Diethyl ether--

Procedure:

  • Deprotection:

    • Dissolve (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate (1.0 eq.) in 1,4-dioxane (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

    • To this solution, add an excess of a 4 M solution of HCl in 1,4-dioxane (typically 3-5 equivalents) at room temperature[5][6].

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by the disappearance of the starting material using TLC or LC-MS. The formation of a precipitate is often observed.

  • Isolation of the Dihydrochloride Salt:

    • Upon completion of the reaction, add diethyl ether to the reaction mixture to facilitate the precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with diethyl ether to remove any residual impurities.

    • Dry the product under vacuum to yield (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride as a white to off-white solid[7].

Analytical Characterization

To ensure the identity, purity, and enantiomeric integrity of the final product, a comprehensive analytical characterization is essential.

Analytical Technique Expected Results
¹H NMR The proton NMR spectrum should be consistent with the structure of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. Characteristic signals for the piperazine ring protons and the cyanomethyl group should be observed. The integration of the signals should correspond to the number of protons.
¹³C NMR The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule. The chemical shifts should be in agreement with the proposed structure.
Mass Spectrometry Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base of the product ([M+H]⁺).
Chiral HPLC Chiral High-Performance Liquid Chromatography is crucial for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be used to separate the (S) and (R) enantiomers. The method should be validated to ensure accurate quantification of the enantiomeric purity[8][9].
Elemental Analysis The elemental analysis for Carbon, Hydrogen, Nitrogen, and Chlorine should be within the acceptable range of the theoretical values for C₆H₁₃Cl₂N₃.

Safety Considerations

  • Sodium Cyanide: This reagent is extremely toxic and should be handled with utmost care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.

  • Methanesulfonyl Chloride: This reagent is corrosive and a lachrymator. Handle it in a fume hood and avoid contact with skin and eyes.

  • Hydrochloric Acid: Concentrated solutions of HCl are corrosive. Handle with care and wear appropriate PPE.

  • General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before starting any experimental work.

Conclusion

The synthesis of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride presented herein provides a reliable and scalable route to this valuable pharmaceutical intermediate. By employing a robust protecting group strategy and well-established chemical transformations, researchers can obtain the target compound with high purity and enantiomeric excess. The detailed protocols and analytical guidance in this document are intended to support scientists and professionals in drug development in their efforts to synthesize this and other critical chiral building blocks.

References

Application Note: The Strategic Role and Application of 2-(Piperazin-2-yl)acetonitrile Dihydrochloride in the Synthesis of Adagrasib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Adagrasib and the Challenge of Targeting KRAS G12C

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered one of the most challenging therapeutic targets in oncology, famously designated as "undruggable".[1] The KRAS G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] Adagrasib (MRTX849) has emerged as a highly selective and potent covalent inhibitor of KRAS G12C, representing a significant breakthrough for patients with these specific tumors.[1][2] Adagrasib's molecular architecture features three key subunits: an N-methyl prolinol, a chloronaphthyl group, and a substituted piperazine, all attached to a central tetrahydropyridopyrimidine core.[1][2] A crucial component of this structure is the 2-fluoroacrylamide "warhead" on the piperazine ring, which is responsible for the covalent and irreversible binding to the target cysteine residue of the mutated KRAS protein.[1][2]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the pivotal role and practical application of the key intermediate, 2-(Piperazin-2-yl)acetonitrile dihydrochloride , in the synthesis of Adagrasib. We will delve into the rationale behind its use, detailed synthesis protocols, and its critical coupling reaction to form the core of the Adagrasib molecule.

The Piperazine Moiety: A Linchpin for Potency and Covalent Binding

The substituted piperazine ring in Adagrasib is not merely a linker; it is a critical component that positions the 2-fluoroacrylamide group for optimal covalent interaction with the Cysteine-12 residue of the mutated KRAS protein. The cyanomethyl group at the 2-position of the piperazine ring is a key structural feature. The synthesis of Adagrasib, therefore, requires a reliable and scalable method for introducing this specific chiral piperazine derivative. 2-(Piperazin-2-yl)acetonitrile, used as its more stable dihydrochloride salt, serves as this essential building block.

Recent advancements in the synthesis of Adagrasib have focused on improving efficiency, reducing the use of protecting groups and transition-metal catalysts, and introducing costly chiral building blocks at later stages of the synthesis to maximize overall yield.[1][3][4] Many of these optimized routes converge on the coupling of a chiral piperazine intermediate with the main heterocyclic core via a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3]

Synthesis of this compound: A Protocol

The preparation of optically pure (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a critical upstream process. While various routes exist, a common strategy involves the synthesis from a protected piperazine precursor, followed by deprotection.

Protocol 1: Synthesis of (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride

This protocol is a representative synthesis, and optimization may be required based on available starting materials and laboratory conditions.

Step Procedure Reagents & Solvents Key Parameters & Rationale
1 Cyanation of Protected Piperazine tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate, Mesyl chloride (MsCl), Triethylamine (TEA), Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO)The hydroxyl group is first converted to a better leaving group (mesylate). Subsequent displacement with cyanide introduces the nitrile functionality. DMSO is a suitable polar aprotic solvent for this SN2 reaction.
2 Boc Deprotection Boc-protected (S)-2-(piperazin-2-yl)acetonitrile, Hydrochloric acid (HCl) in 1,4-DioxaneThe tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free piperazine. The use of HCl in dioxane provides the desired dihydrochloride salt directly, which is often a crystalline solid that can be easily isolated and purified.
3 Isolation and Purification Isopropanol, Diethyl etherThe dihydrochloride salt typically precipitates from the reaction mixture. It can be further purified by trituration or recrystallization from a suitable solvent system like isopropanol/ether to remove any residual impurities.

The Core Coupling Reaction: SNAr for Adagrasib Synthesis

A highly efficient and regioselective SNAr reaction is central to many modern Adagrasib syntheses.[1][2] This reaction couples the 2-(piperazin-2-yl)acetonitrile with the tetrahydropyridopyrimidine core.

Visualizing the Synthetic Strategy

The following diagram illustrates the key coupling step in a representative Adagrasib synthesis.

Adagrasib_Synthesis Core Tetrahydropyridopyrimidine Core (with leaving group at C4) Coupled_Product Coupled Intermediate Core->Coupled_Product SNA_r Reaction Piperazine 2-(Piperazin-2-yl)acetonitrile dihydrochloride Base DIEA or other non-nucleophilic base Piperazine->Base + Base->Coupled_Product Deprotonation Solvent Polar aprotic solvent (e.g., DMAc, NMP) Solvent->Coupled_Product Final_Steps Acylation with 2-fluoroacrylic acid Coupled_Product->Final_Steps Adagrasib Adagrasib Final_Steps->Adagrasib Adagrasib_Workflow cluster_0 Intermediate Synthesis cluster_1 Core Assembly cluster_2 Final Steps & API start Starting Materials synth_piperazine Synthesis of 2-(Piperazin-2-yl)acetonitrile dihydrochloride start->synth_piperazine synth_core Synthesis of Tetrahydropyridopyrimidine Core start->synth_core coupling SNA_r Coupling Reaction synth_piperazine->coupling synth_core->coupling purify_intermediate Purification of Coupled Intermediate coupling->purify_intermediate acylation Acylation with 2-fluoroacrylic acid purify_intermediate->acylation final_purification Final Purification and Crystallization acylation->final_purification api Adagrasib API final_purification->api

Sources

Application Note & Protocol: A Guide to the Incorporation of Piperazine-Based Scaffolds in Peptidomimetics Using (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, medicinal chemistry, and pharmacology.

Abstract: The incorporation of non-natural amino acids and conformationally constrained scaffolds is a cornerstone of modern drug discovery, transforming traditional peptides into robust therapeutic candidates with enhanced stability, binding affinity, and tailored pharmacological profiles.[1] Piperazine is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to create peptidomimetics that mimic peptide secondary structures like β-turns.[2][3] This document provides a comprehensive guide for utilizing (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride[4], a versatile and commercially available chiral building block, to synthesize a custom amino acid analogue and incorporate it into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols detail the necessary chemical transformations of the starting material into an SPPS-compatible format and the specialized coupling conditions required for its successful integration into a peptide chain.

Part 1: From Raw Material to SPPS-Ready Building Block

The starting material, (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride, cannot be used directly in peptide synthesis. Its amine groups are unprotected, and it possesses a nitrile instead of the requisite carboxylic acid for peptide bond formation. The following three-stage protocol transforms it into (S)-N-Boc, N'-Fmoc-piperazine-2-yl-acetic acid , a derivative designed for orthogonal SPPS.

Rationale for Chemical Strategy

The synthetic strategy is based on an orthogonal protection scheme, essential for controlled, stepwise peptide synthesis.[5]

  • Boc Protection: The N4 nitrogen of the piperazine ring is protected with a tert-butyloxycarbonyl (Boc) group. This acid-labile group will remain intact throughout the Fmoc-based synthesis cycles and is removed only during the final trifluoroacetic acid (TFA) cleavage step.

  • Nitrile Hydrolysis: The acetonitrile moiety is converted into a carboxylic acid. This is the functional group that will be activated and coupled to the free N-terminus of the growing peptide chain.

  • Fmoc Protection: The N1 nitrogen, which will become part of the peptide backbone, is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is selectively removed at the beginning of each coupling cycle.[5]

Diagram: Synthesis of the SPPS-Ready Monomer

G cluster_0 Part 1: Monomer Synthesis A Start: (S)-2-(Piperazin-2-yl) acetonitrile dihydrochloride B Step 1: Free-Basing & N4-Boc Protection (Di-tert-butyl dicarbonate, Base) A->B Reagents C Intermediate 1: (S)-4-Boc-piperazin-2-yl acetonitrile B->C D Step 2: Nitrile Hydrolysis (e.g., 6M HCl, reflux) C->D Transformation E Intermediate 2: (S)-4-Boc-piperazine-2-yl acetic acid D->E F Step 3: N1-Fmoc Protection (Fmoc-OSu, Base) E->F Reagents G Final Product: (S)-N-Boc, N'-Fmoc- piperazine-2-yl-acetic acid F->G

Caption: Workflow for converting the starting material into an orthogonally protected monomer.

Experimental Protocol: Monomer Synthesis

Step 1: N4-Boc Protection

  • Suspend (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a base, such as triethylamine (TEA) or sodium bicarbonate (3.0 eq), to neutralize the hydrochloride salt and free the amines.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, perform an aqueous workup. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Step 2: Nitrile Hydrolysis to Carboxylic Acid

  • Dissolve the crude product from Step 1 in 6M aqueous hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The hydrolysis progress should be monitored by LC-MS.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution carefully with a suitable base (e.g., NaOH) to pH ~7.

  • The resulting zwitterionic product may precipitate or can be isolated by lyophilization or extraction into a suitable organic solvent after pH adjustment.

Step 3: N1-Fmoc Protection

  • Dissolve the dried amino acid from Step 2 in a 10% aqueous sodium carbonate solution or a mixture of acetone and water.

  • Cool the solution to 0 °C.

  • Add Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (1.05 eq).

  • Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, acidify the mixture with 1M HCl to pH 2-3, which will precipitate the Fmoc-protected product.

  • Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, (S)-N-Boc, N'-Fmoc-piperazine-2-yl-acetic acid , by flash column chromatography to ensure high purity for SPPS.

Part 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Incorporating this custom building block requires special consideration due to the steric hindrance associated with N-substituted (peptoid-like) residues.[6] Standard coupling conditions may be insufficient to achieve high coupling efficiency.[7]

Diagram: SPPS Cycle for Piperazine Analogue Incorporation

cluster_1 SPPS Incorporation Cycle Start Peptide-Resin with free N-terminus Coupling Special Coupling: 1. Activate Piperazine Monomer (HATU/DIEA or PyBOP/DIEA) 2. Add to Resin Start->Coupling Wash1 Wash Step (DMF, DCM) Coupling->Wash1 Monitor Monitor Coupling (Kaiser or Bromophenol Blue Test) Wash1->Monitor Recouple Incomplete? Recouple Monitor->Recouple Incomplete Deprotect Fmoc Deprotection (20% Piperidine in DMF) Monitor->Deprotect Complete Recouple->Coupling Wash2 Wash Step (DMF, DCM) Deprotect->Wash2 Next Ready for next Amino Acid Coupling Wash2->Next

Caption: SPPS workflow highlighting the specialized coupling and monitoring steps.

Experimental Protocol: SPPS Incorporation

This protocol assumes a standard Fmoc/tBu SPPS strategy.[8][9]

1. Resin Preparation and Standard Cycles:

  • Begin with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-CTC for C-terminal acids).[9]

  • Perform standard SPPS cycles for the preceding amino acids, consisting of:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).[5]

    • Washing: Wash thoroughly with DMF and DCM.

    • Coupling: Use standard coupling reagents like HBTU/DIEA for regular amino acids.

2. Specialized Coupling of the Piperazine Monomer:

  • Pre-activation: In a separate vessel, dissolve the custom monomer (3.0 eq), a coupling agent such as HATU or PyBOP (2.9 eq), and an activator like HOBt (3.0 eq) in DMF.[6][10]

  • Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) to the activation mixture and allow it to react for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling to proceed for 2-4 hours at room temperature. Due to steric hindrance, a longer reaction time is recommended compared to standard proteinogenic amino acids.

  • Monitoring: After the reaction, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test or Bromophenol Blue test) to check for the presence of free primary amines.[6]

  • Recoupling (If Necessary): If the test is positive (indicating incomplete reaction), filter the resin, wash, and repeat the coupling procedure (a "double couple") with a fresh solution of activated monomer.[6]

3. Coupling the Next Amino Acid onto the Piperazine Unit:

  • After successful coupling of the piperazine monomer, remove its Fmoc group using the standard deprotection protocol.

  • The subsequent coupling will be onto the N1 secondary amine of the piperazine ring. This bond formation can also be slow. It is crucial to use robust activation (e.g., HATU/DIEA) for the incoming standard amino acid as well.

Part 3: Final Cleavage and Purification

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% triisopropylsilane). This step will simultaneously cleave the peptide from the resin and remove the Boc group from the piperazine scaffold.[9]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptidomimetic by LC-MS and Mass Spectrometry.

Troubleshooting and Key Considerations

Problem Potential Cause Recommended Solution
Incomplete Coupling of Piperazine Monomer Steric hindrance of the N-substituted, cyclic structure.[7]Use a stronger coupling reagent (HATU, PyBOP). Increase reaction time to 4 hours or perform a double coupling.[6][10]
Racemization Over-activation of the carboxylic acid, especially with hindered amino acids.Use an additive like HOBt or Oxyma. Avoid excessive pre-activation times. Acetonitrile has sometimes been shown to reduce racemization for certain couplings.[11]
Aggregation during Synthesis Formation of secondary structures in growing peptide chain, common in hydrophobic sequences.[12]Use a low-loading resin or a PEG-based resin (e.g., ChemMatrix) to improve solvation.[11]
Side Reactions during Cleavage Reactive side chains (e.g., Trp, Cys, Met) can be modified by carbocations generated during cleavage.Ensure an appropriate scavenger (e.g., triisopropylsilane, EDT) is included in the TFA cleavage cocktail.[9]

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures. Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Dibenzocycloheptadiene-Based (DOD) Amino-Protecting Group. The Journal of Organic Chemistry, 64(20), 7162–7165.
  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • Wieczorek, R., & Dąbrowska, K. (2021).
  • Vabeno, J., & Vagner, J. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Ramirez, A. I., et al. (2020). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 26(11), e3279.
  • Li, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(41), 11338-11350.
  • Shaquiquzzaman, M., et al. (2014). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 85, 236-261.
  • Al-Ghorbani, M., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Current Bioactive Compounds, 11(2), 71-89.
  • Galdino, F. C., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 975-1020.
  • CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Nardone, B., & D'Andrea, L. D. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 174.
  • Coin, I., et al. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science, 15(12), 788-793.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

Sources

Comprehensive Analytical Methods for the Characterization of 2-(piperazin-2-yl)acetonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a comprehensive suite of analytical methodologies for the thorough characterization of 2-(piperazin-2-yl)acetonitrile dihydrochloride (CAS: 2158301-19-8), a critical building block in modern pharmaceutical synthesis.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, quality, and stability of this intermediate. The methods detailed encompass structural elucidation via spectroscopic techniques (NMR, MS, FTIR), purity and impurity profiling using advanced chromatographic methods (HPLC, GC), and key physicochemical tests (Thermal Analysis, Chloride Content). Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, aligning with the principles of analytical procedure lifecycle management as outlined in International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Physicochemical Overview

This compound is a heterocyclic organic compound featuring a piperazine ring substituted with an acetonitrile group.[5] Its role as a key intermediate, notably in the synthesis of targeted therapies, necessitates stringent quality control.[1] The presence of two basic nitrogen atoms, a nitrile functional group, and its formulation as a dihydrochloride salt presents unique analytical challenges and considerations. A robust analytical package is therefore not merely a quality control requirement but a foundational element of process understanding and drug safety.

The analytical strategy must address:

  • Unambiguous Identity: Confirming the covalent structure and stereochemistry.

  • Purity: Quantifying the main component and detecting/quantifying all process-related impurities and potential degradants.

  • Salt Form and Stoichiometry: Verifying the dihydrochloride nature of the salt.

  • Physical Properties: Assessing thermal stability and solvent/water content.

Table 1: Physicochemical Properties of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride

PropertyValueSource
Molecular Formula C₆H₁₃Cl₂N₃[6]
Molecular Weight 198.09 g/mol [6]
Appearance Colorless crystal or white powder[5]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[7]

Integrated Analytical Workflow

A multi-faceted approach is required for the complete characterization of this molecule. The following workflow provides a logical sequence of analysis, beginning with identity confirmation and proceeding through purity and physical characterization.

G cluster_0 Phase 1: Identification & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Physicochemical Properties cluster_3 Phase 4: Final Assessment ID_NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation ID_MS Mass Spectrometry (HRMS) - Molecular Weight Verification ID_FTIR FTIR Spectroscopy - Functional Group ID PUR_HPLC HPLC (HILIC-CAD/ELSD) - Purity Assay & Related Substances ID_FTIR->PUR_HPLC Structure Confirmed PUR_GC Headspace GC-FID - Residual Solvents (USP <467>) PHY_TA Thermal Analysis (DSC/TGA) - Melting Point & Solvates PUR_GC->PHY_TA Purity Profile Established PHY_IC Ion Chromatography - Chloride Content Assay ASSESS Data Consolidation & Certificate of Analysis (CoA) Generation PHY_IC->ASSESS Properties Verified

Diagram 1: High-level analytical workflow for characterization.

Section I: Identification and Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of structural elucidation, providing unambiguous evidence of the molecular framework through the analysis of nuclear spin transitions in a magnetic field. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone. For piperazine-containing structures, temperature-dependent NMR can be insightful for studying the dynamics of the ring's chair conformations.[8]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of labile N-H protons.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024 (or more, as needed for signal-to-noise).

    • Spectral Width: -10 to 200 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm).

  • Expected Signals: The spectrum should be consistent with the 2-(piperazin-2-yl)acetonitrile structure, showing characteristic signals for the non-equivalent protons of the piperazine ring and the methylene protons adjacent to the nitrile group.

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight and elemental composition, serving as a primary confirmation of identity. High-Resolution Mass Spectrometry (HRMS) is crucial for differentiating between compounds with the same nominal mass.

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • MS Parameters (Typical):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Mass Range: 50 - 500 m/z.

  • Data Analysis: Identify the monoisotopic mass of the protonated free base, [C₆H₁₁N₃ + H]⁺. Compare the measured exact mass to the theoretical calculated mass. The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable technique for confirming the presence of the nitrile and amine groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Identify characteristic absorption bands.

Table 2: Key FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityReference
N-H (Amine Salt)Stretch3200 - 2800Strong, Broad[9]
C-H (Aliphatic)Stretch3000 - 2850Medium
C≡N (Nitrile)Stretch2260 - 2240Sharp, Medium-Strong[10][11]
N-H (Amine Salt)Bend1650 - 1580Medium[9]
C-N (Aliphatic Amine)Stretch1250 - 1020Medium-Weak[9]

Section II: Purity and Impurity Profiling Protocols

HPLC for Assay and Related Substances

Causality: Chromatographic separation is essential for quantifying the active pharmaceutical ingredient (API) and resolving it from any process-related impurities or degradation products. The subject compound is highly polar and lacks a strong UV chromophore, making traditional reversed-phase HPLC with UV detection challenging for trace analysis.[12][13] Therefore, Hydrophilic Interaction Chromatography (HILIC) coupled with a universal detector like a Charged Aerosol Detector (CAD) is the method of choice. HILIC utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes.

Protocol: HILIC-CAD Method

  • Instrumentation: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: A HILIC column with a polar stationary phase (e.g., Amide, Silica, or a zwitterionic phase), 100 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.[14]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0.0 min: 95% B

      • 10.0 min: 60% B

      • 10.1 min: 95% B

      • 15.0 min: 95% B

  • CAD Settings:

    • Gas: Nitrogen.

    • Evaporation Temperature: 35 °C.

    • Data Collection Rate: 10 Hz.

  • Sample Preparation:

    • Assay Standard: Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.

    • Assay Sample: Prepare in the same manner as the standard.

    • Related Substances Sample: Accurately weigh ~50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water (for a concentration of ~5 mg/mL).

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines.[15][16]

G start Method Validation Plan spec Specificity (Peak Purity, Resolution) start->spec lin Linearity & Range (e.g., 50-150% of Assay) spec->lin acc Accuracy (% Recovery of Spiked Samples) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq Limit of Quantitation (LOQ) (S/N ≥ 10) prec->loq rob Robustness (Flow, Temp., pH variations) end Validated Method rob->end loq->rob

Diagram 2: Workflow for HPLC method validation per ICH Q2(R2).

Gas Chromatography for Residual Solvents

Causality: Synthesis of pharmaceutical intermediates often involves various organic solvents which must be controlled in the final product.[5] Headspace Gas Chromatography (HS-GC) is the standard technique for this analysis, as outlined in pharmacopeias like the USP <467>. It allows for the separation and quantification of volatile compounds without injecting the non-volatile API onto the GC column.

Protocol: Headspace GC-FID (based on USP <467>)

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • GC Conditions (Typical for Class 2 Solvents):

    • Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm.

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 140 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: 40 °C for 20 min, then ramp at 10 °C/min to 240 °C, hold for 20 min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

    • Transfer Line Temperature: 85 °C.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of relevant solvents (e.g., acetonitrile, diethyl ether) in a suitable diluent (e.g., DMSO or DMA).

    • Sample Solution: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of diluent, cap, and vortex.

  • Analysis: Analyze the standard to confirm retention times and response factors, then analyze the sample to quantify any detected solvents against the established limits.

Section III: Physicochemical Characterization Protocols

Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and an estimation of purity. Thermogravimetric Analysis (TGA) measures the change in mass with temperature, which is critical for quantifying water or residual solvent content in a solid sample.[17][18]

Protocol: DSC for Melting Point

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Create a pinhole in the lid to allow any volatiles to escape.

  • DSC Parameters:

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Determine the onset temperature of the melting endotherm. A sharp endotherm is indicative of a pure crystalline substance.

Protocol: TGA for Water/Solvent Content

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • TGA Parameters:

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Analyze the thermogram for weight loss steps. A weight loss occurring below ~120 °C typically corresponds to water or volatile solvents.[17] The weight loss prior to decomposition should be quantified.

Chloride Content by Ion Chromatography

Causality: To confirm the substance is a dihydrochloride salt and to ensure the correct salt stoichiometry, the chloride content must be quantified. Ion Chromatography (IC) is a highly specific and accurate method for this purpose.

Protocol: Ion Chromatography

  • Instrumentation: An IC system with a conductivity detector and an anion-exchange column.

  • IC Conditions:

    • Column: Anion-exchange column suitable for halide analysis (e.g., AS11-HC or similar).

    • Eluent: A potassium hydroxide or carbonate/bicarbonate gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection: Suppressed conductivity.

  • Sample Preparation:

    • Standard: Prepare a 1000 ppm chloride standard from certified NaCl. Create a calibration curve using standards from 1 to 20 ppm.

    • Sample: Accurately weigh ~50 mg of the sample into a 100 mL volumetric flask and dissolve in deionized water. Dilute this solution 100-fold to bring the chloride concentration into the calibration range.

  • Analysis: Inject the standards to create a calibration curve. Inject the sample preparation and quantify the chloride concentration against the curve. Calculate the weight percent of chloride in the original solid sample and compare it to the theoretical value for C₆H₁₃Cl₂N₃.

Summary of Specifications

The following table provides a representative set of specifications for the release of this compound.

Table 3: Example Certificate of Analysis Specifications

TestMethodSpecification
Appearance VisualWhite to Off-White Crystalline Powder
Identification A (FTIR) ATR-FTIRConforms to the reference spectrum
Identification B (¹H NMR) 400 MHz NMRConforms to the structure
Assay HILIC-CAD98.0% - 102.0% (on anhydrous basis)
Related Substances HILIC-CADAny individual impurity: ≤ 0.15%Total impurities: ≤ 0.50%
Water Content TGA or Karl Fischer≤ 1.0%
Residual Solvents HS-GC-FIDMeets USP <467> requirements
Chloride Content Ion Chromatography34.0% - 37.5% w/w (Theory: 35.8%)

References

  • A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). YouTube. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride - ChemBK. (2024). ChemBK. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). SGS. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination - NTU Journal. (2022). NTU Journal of Pure Sciences. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. PubChem. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2017). MDPI. Available at: [Link]

  • Method of analysis of Piperazine. (2023). Pharma Knowledge Forum. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Available at: [Link]

  • The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. World Health Organization. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie. Available at: [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. Available at: [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (2000). PubMed. Available at: [Link]

  • TGA (red trace) of TMZ·HCl dihydrate salt bulk material. (2013). ResearchGate. Available at: [Link]

  • FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. ResearchGate. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. (2016). Oak Ridge National Laboratory. Available at: [Link]

  • Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. (2023). Veeprho. Available at: [Link]

  • (S)-2-(Piperazin-2-yl-acetonitrile dihydrochloride) CAS: 2158301-19-8. Tobrand. Available at: [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (2011). PubMed Central. Available at: [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

  • MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Capot Chemical. Available at: [Link]

  • SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE. Google Patents.
  • TG-DSC analysis of Li salts: LiCl a, LiNO3b, CH3COOLi.2H2O c, and Li2CO3d. ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • How should the test requirements be applied in related substances tests?. (2021). EDQM FAQs. Available at: [Link]

  • What is better for HPLC analysis, methanol or acetonitrile?. Quora. Available at: [Link]

  • HPLC Acetonitrile, HPLC ACN, HPLC Gradient Grade. Agilent. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Piperazin-2-yl)acetonitrile dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Piperazin-2-yl)acetonitrile dihydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Due to the compound's polar nature and the presence of a chiral center, two distinct HPLC methods are described: a reversed-phase (RP-HPLC) method for purity determination and a chiral HPLC method for enantiomeric separation. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for method development and validation.

Introduction

This compound is a heterocyclic compound of growing interest in medicinal chemistry, serving as a building block for novel therapeutics, including potential antipsychotic and anti-inflammatory agents.[1][2] The molecule consists of a piperazine ring, a nitrile group, and is supplied as a dihydrochloride salt. Its chemical structure, specifically the (S)-enantiomer, is presented in Figure 1.

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride StructureFigure 1. Chemical Structure of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.

Given its role as a pharmaceutical intermediate, ensuring the purity and enantiomeric excess of this compound is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique for assessing the purity of such compounds.[4][5] However, the analysis of piperazine-containing molecules can present challenges, primarily due to their limited UV absorptivity at higher wavelengths.[6] This guide provides two optimized HPLC protocols to address these challenges and ensure reliable analysis.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is provided in Table 1.

PropertyValueReference
CAS Number 2158301-19-8[1][3][7]
Molecular Formula C6H13Cl2N3[7][8]
Molecular Weight 198.09 g/mol [7][8]
Appearance Off-white to light yellow solid[3]
Storage Conditions 2-8°C under inert gas[3][9]

Experimental Protocols

Materials and Reagents
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid (reagent grade)

  • Formic acid (reagent grade)

  • Diethylamine (HPLC grade)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Method 1: Reversed-Phase HPLC for Purity Analysis

This method is designed for the quantitative determination of this compound and its related impurities.

Rationale for Method Development

Piperazine and its derivatives are polar compounds, which can lead to poor retention on traditional C18 columns.[10] To overcome this, a mobile phase with a suitable organic modifier and an acidic pH is employed. The acidic conditions ensure the protonation of the amine groups, leading to better peak shape and retention. Phosphoric acid is a common choice for this purpose.[11][12] Due to the lack of a strong chromophore, detection at a low UV wavelength (e.g., 205-215 nm) is necessary.[6]

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 5% B5-25 min: 5% to 50% B25-30 min: 50% B30.1-35 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 35 minutes
Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with water.

  • Sample Solution (1 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analytical Workflow

RP-HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity/%Area integrate->quantify

Caption: Workflow for RP-HPLC Purity Analysis.

Method 2: Chiral HPLC for Enantiomeric Purity

This method is crucial for confirming the enantiomeric excess of the desired (S)-enantiomer, as different enantiomers can have distinct pharmacological activities.[5]

Rationale for Method Development

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating chiral amines.[5][13] A mobile phase consisting of a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., ethanol or isopropanol) and a basic additive like diethylamine (DEA) is typically used to improve peak shape and resolution.[6]

Chromatographic Conditions
ParameterCondition
Column Chiralpak IC (or equivalent cellulose-based CSP), 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 20 minutes
Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chiral Separation Workflow

Chiral_HPLC_Workflow start Start: Sample Preparation dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into Chiral HPLC System filter->inject separation Enantiomeric Separation on Chiralpak IC inject->separation detection UV Detection at 215 nm separation->detection analysis Data Analysis: Determine Enantiomeric Excess detection->analysis end End: Report Results analysis->end

Caption: Workflow for Chiral HPLC Analysis.

Method Validation

Both HPLC methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The reversed-phase and chiral HPLC methods detailed in this application note provide a comprehensive analytical framework for the quality control of this compound. The RP-HPLC method is suitable for determining the purity and assay of the compound, while the chiral HPLC method allows for the accurate determination of its enantiomeric purity. Proper method validation is essential before implementation in a regulated environment.

References

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • (S)-2-(Piperazin-2-yl-acetonitrile dihydrochloride CAS: 2158301-19-8). (n.d.). Genscript. Retrieved from [Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. (2024, April 9). ChemBK. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9.
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • McClintic, C., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography.
  • MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. (n.d.). Capot Chemical. Retrieved from [Link]

  • 2-[(2S)-PIPERAZIN-2-YL]ACETONITRILE DIHYDROCHLORIDE | CAS 2158301-19-8. (n.d.). Molbase. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4983. Available at: [Link]

  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 976-982.
  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride via Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmaceutical agents.[1][2] Its molecular structure, comprised of a piperazine ring, a chiral center, and a nitrile functional group, necessitates a robust and unambiguous analytical method for structural confirmation and purity assessment.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and indispensable technique for providing detailed atomic-level information on the structure and dynamics of small organic molecules.[4][5]

This guide provides a comprehensive set of protocols for the structural elucidation of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. As a Senior Application Scientist, this note is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure accurate and reproducible results.

Challenges and Strategic Rationale

The NMR analysis of this specific molecule presents several challenges that inform our experimental strategy:

  • Hygroscopicity and Solubility: Dihydrochloride salts are often hygroscopic and require careful handling. The choice of deuterated solvent is critical. Deuterium oxide (D₂O) is an excellent choice for dissolving the salt and allows for the observation of exchangeable N-H protons, while solvents like DMSO-d₆ can also be used but may result in broader N-H signals.[6][7]

  • Complex Spin Systems: The protons on the piperazine ring form a complex, non-first-order spin system due to restricted bond rotations and chair conformations, leading to overlapping signals in the 1D ¹H NMR spectrum.[8][9]

  • Unambiguous Assignment: Differentiating between the various CH and CH₂ groups within the piperazine ring and assigning the quaternary nitrile carbon requires more than simple 1D spectra.[10][11]

To overcome these challenges, a multi-faceted approach is employed. High-resolution 1D ¹H and ¹³C NMR provide the foundational data. Subsequently, 2D correlation experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously connecting protons and carbons, thereby mapping the complete molecular framework.[5][12][13]

Experimental Workflow

The overall process, from sample preparation to final structure confirmation, follows a logical and self-validating sequence.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Weigh 5-10 mg of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride Solvent Dissolve in 0.6 mL of D₂O Sample->Solvent Tube Filter into 5mm NMR Tube Solvent->Tube H1 1D ¹H NMR Tube->H1 Initial Check C13 1D ¹³C NMR H1->C13 COSY 2D ¹H-¹H COSY C13->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC Process Process Spectra (FT, Phasing, Baseline) HSQC->Process Assign1D Initial 1D Assignment Process->Assign1D Assign2D Correlate with COSY & HSQC Assign1D->Assign2D Structure Final Structure Confirmation Assign2D->Structure G cluster_info Derived Structural Information H1 ¹H Spectrum COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC ProtonEnv Proton Environments (& Integration) H1->ProtonEnv C13 ¹³C Spectrum CarbonTypes Carbon Environments (CH, CH₂, CH₃, Cq) C13->CarbonTypes HH_Connect ¹H-¹H Connectivity (Spin Systems) COSY->HH_Connect CH_Connect Direct ¹H-¹³C Attachments HSQC->CH_Connect FinalStruct Final Structure ProtonEnv->FinalStruct CarbonTypes->FinalStruct HH_Connect->FinalStruct CH_Connect->FinalStruct

Caption: Logical relationships between NMR experiments and derived structural information.

Expected Spectral Features

Based on the structure of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride and data for similar compounds, the following spectral features are anticipated. [14][15][16][17]

Atom Number(s) Experiment Expected Chemical Shift (ppm) Multiplicity / Correlation
H2, H3, H5, H6 ¹H NMR ~3.0 - 4.0 Complex multiplets
Hα (CH₂CN) ¹H NMR ~2.8 - 3.2 Multiplet (likely dd or ABq)
C2, C3, C5, C6 ¹³C NMR ~40 - 55 -
Cα (CH₂CN) ¹³C NMR ~25 - 35 -
CN ¹³C NMR ~117 - 120 -
H2 ↔ H3, H5 ↔ H6 COSY Cross-peaks expected -
Hα ↔ H2 COSY Cross-peak expected -
H2/C2, H3/C3, etc. HSQC Cross-peaks expected -
Table 3: Predicted NMR Assignments for (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride in D₂O.
  • ¹H Spectrum: The region from ~3.0 to 4.0 ppm will contain a series of complex, overlapping multiplets corresponding to the seven non-equivalent protons of the piperazine ring and the attached methylene group.

  • ¹³C Spectrum: Approximately four signals are expected in the aliphatic region (40-55 ppm) for the piperazine ring carbons, one signal for the methylene carbon (~25-35 ppm), and one signal in the downfield region for the nitrile carbon (~118 ppm). [15]* COSY Spectrum: Cross-peaks will reveal the H-C-C-H connectivities, allowing the assembly of the proton spin systems within the piperazine ring and its connection to the acetonitrile side chain.

  • HSQC Spectrum: Each cross-peak will directly link a proton signal to its attached carbon signal, confirming the assignments made from the 1D spectra. The nitrile carbon, being quaternary, will not show a correlation in the HSQC spectrum.

Conclusion

The structural elucidation of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride requires a systematic and combined approach utilizing various 1D and 2D NMR experiments. By carefully preparing the sample and following the detailed protocols for data acquisition and analysis, researchers can confidently verify the compound's constitution and purity. This multi-technique workflow provides a self-validating system, ensuring the high level of scientific integrity required in pharmaceutical and chemical research.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Google Scholar.
  • SpectraBase. (n.d.). Acetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NMRS.io. (n.d.). 13C | acetonitrile-d3 | NMR Chemical Shifts. Retrieved from [Link]

  • Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • ChemBK. (2024). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Retrieved from [Link]

Sources

Application Notes & Protocols: (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a chiral heterocyclic building block of significant interest in modern pharmaceutical development.[1] Its structural motif, featuring a stereochemically defined piperazine ring coupled with a reactive acetonitrile group, makes it a valuable synthon for constructing complex molecular architectures. As a dihydrochloride salt, the compound exhibits enhanced stability and improved solubility in aqueous media, facilitating its use in various reaction conditions.[1]

The primary utility of this intermediate lies in its application for synthesizing high-value active pharmaceutical ingredients (APIs). The piperazine core is a well-established pharmacophore known for its ability to interact with various biological targets, particularly within the central nervous system (CNS) where it can modulate neurotransmitter receptors.[1] More recently, and perhaps most notably, it has emerged as a critical precursor in the synthesis of targeted cancer therapeutics, such as Adagrasib (MRTX849), a potent and specific inhibitor of the KRASG12C mutation.[2][3]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It outlines the essential properties, safe handling protocols, and detailed experimental procedures for the effective utilization of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride in a research and development setting.

Physicochemical Properties and Specifications

A thorough understanding of the intermediate's properties is fundamental to its successful application. The compound is typically supplied as a colorless crystal or a white to off-white powder.[4][5]

PropertyValueReference
IUPAC Name (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride[5]
CAS Number 2158301-19-8[2][5][6]
Molecular Formula C₆H₁₃Cl₂N₃[4][5]
Molecular Weight 198.09 g/mol [5][6]
Appearance Colorless crystal or white/off-white powder[4][5]
Purity Typically ≥97%[5]
Storage Store at 0-8 °C in a dry, well-ventilated place[5][7]

Health, Safety, and Handling Protocols

Due to its potential toxicity, strict adherence to safety protocols is mandatory when handling (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.[4][8] The toxicological properties have not been exhaustively investigated, warranting a cautious approach.[8]

Hazard Identification
  • Pictograms: GHS07 (Harmful/Irritant)

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5][8]

  • Signal Word: Warning[5]

Personal Protective Equipment (PPE) and Engineering Controls

Effective protection relies on a combination of appropriate PPE and engineering controls. All handling operations should be conducted within a certified chemical fume hood.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_eng Required Engineering Controls Goggles Chemical Safety Goggles (EN166) Gloves Nitrile Gloves (Inspect Before Use) Coat Lab Coat Respirator P95/FFP2 Respirator (for dust) FumeHood Chemical Fume Hood Shower Safety Shower & Eyewash Station Compound (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride Compound->Goggles requires Compound->Gloves requires Compound->Coat requires Compound->Respirator requires Compound->FumeHood must be handled in

Caption: Required PPE and Engineering Controls for Safe Handling.

Protocol: Safe Handling and Storage
  • Preparation: Before handling, ensure a chemical fume hood is operational and a designated waste container is available. Inspect all PPE for integrity.[8]

  • Weighing & Transfer: Conduct all weighing and transfer operations on a non-porous, easily decontaminated surface inside the fume hood to contain any dust. Use spark-proof tools.[7]

  • Dispensing: If dispensing from a larger container, use tools that minimize dust generation. Avoid scooping directly in a manner that creates airborne particles.

  • Post-Handling: After use, securely seal the container.[9] Decontaminate the work surface and any equipment used. Remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with institutional guidelines.[8]

  • Hand Hygiene: Wash hands thoroughly with soap and water after completing the task.[8]

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]

Emergency and First Aid Procedures
Exposure RouteFirst Aid ActionReference
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][8]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Core Application: Synthesis of a Covalent Inhibitor Precursor

A primary application of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is in the synthesis of covalent inhibitors like Adagrasib.[2][3] The workflow involves a nucleophilic substitution or acylation reaction at one of the piperazine nitrogen atoms.

Causality Behind Experimental Choices: The starting material is a dihydrochloride salt. The piperazine nitrogens, in their protonated state, are not nucleophilic. Therefore, an essential first step in any reaction is the in situ neutralization with a suitable base to liberate the free piperazine base, which can then act as a nucleophile. The choice of base is critical; it must be strong enough to deprotonate the piperazinium salt but not so strong as to cause unwanted side reactions. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.

Synthesis_Workflow Start Start: (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride QC1 Step 1: Quality Control (HPLC, Identity Check) Start->QC1 Reaction Step 2: In Situ Neutralization & Acylation (Solvent, Base, Acylating Agent) QC1->Reaction Workup Step 3: Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purify Step 4: Purification (Column Chromatography) Workup->Purify QC2 Step 5: Final Product QC (Purity, NMR, MS) Purify->QC2 End End Product: N-Acylated Piperazine QC2->End

Caption: General workflow for the acylation of the intermediate.

Protocol: Synthesis of a Representative N-Acylated Product

This protocol describes a general procedure for the acylation of (S)-2-(piperazin-2-yl)acetonitrile with an acyl chloride. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride

  • Acyl Chloride (e.g., 2-chloroacetyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon.

  • Dissolution: Add anhydrous DCM (or THF) to the flask to create a slurry (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add TEA or DIPEA (2.2-2.5 eq) dropwise to the stirred slurry. The addition of base is crucial to deprotonate both hydrochloride salts and generate the free piperazine base. Stir the mixture at 0 °C for 30-60 minutes.

  • Acylation: In a separate flask, dissolve the acyl chloride (1.0-1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-acylated product.

Quality Control and Analytical Protocols

Ensuring the chemical and stereochemical purity of the intermediate is paramount for its use in API synthesis.[10] Contaminants can lead to unwanted side products and purification challenges in subsequent steps.

Protocol: Purity Assessment by HPLC
ParameterCondition
Instrument Agilent 1200 series or equivalent
Column Chiral Stationary Phase Column (e.g., CHIRALPAK series) for enantiomeric purity; C18 column (e.g., 250 x 4.6 mm, 5 µm) for chemical purity
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in a water:acetonitrile (50:50) mixture
Protocol: Identity Confirmation by Mass Spectrometry
  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: The free base (C₆H₁₁N₃) has a monoisotopic mass of 125.10 g/mol . The primary observed ion should be the protonated molecule [M+H]⁺ at m/z ≈ 126.11.

Typical Analytical Specifications
TestSpecification
Appearance White to off-white solid
Identity (by MS) Conforms to structure ([M+H]⁺ ≈ 126.11)
Purity (by HPLC) ≥ 97.0%
Enantiomeric Purity (by Chiral HPLC) ≥ 99.0% (S)-enantiomer

Conclusion

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a high-value intermediate whose utility is firmly established in contemporary drug discovery and development. Its successful application in the synthesis of targeted therapies like Adagrasib underscores its importance.[2][3] By adhering to the stringent safety measures, handling protocols, and validated synthetic and analytical methods detailed in this guide, researchers can effectively and safely leverage this versatile building block to advance the development of novel therapeutics.

References

  • (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride - ChemBK. (n.d.). Retrieved from [Link]

  • MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride - Capot Chemical. (n.d.). Retrieved from [Link]

  • Piazzi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894. Retrieved from [Link]

  • (±)-2-piperazin-2-ylacetonitrile dihydrochloride CAS # 2158301-19-8 - TradingChem.com. (n.d.). Retrieved from [Link]

  • Tao, Y., et al. (2013). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 25(6), 3489-3491. Retrieved from [Link]

  • US Patent US20080167479A1 - Process for preparing vildagliptin. (2008).
  • Zhang, L., et al. (2015). A facile method to synthesize vildagliptin. ResearchGate. Retrieved from [Link]

Sources

Applications of Chiral Piperazines in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Chiral Piperazines

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of clinically successful drugs has earned it the designation of a "privileged scaffold."[2][3][4] This privileged status stems from a unique combination of physicochemical and structural properties. The two nitrogen atoms provide basic centers that can be protonated at physiological pH, often enhancing aqueous solubility and bioavailability. Furthermore, the piperazine ring's stable chair conformation offers a rigid and predictable framework for orienting substituents to interact optimally with biological targets.

While the piperazine scaffold itself is highly valuable, the introduction of chirality—creating stereogenic centers within the ring—unlocks a new dimension of molecular complexity and therapeutic potential. Chirality is a fundamental principle in drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities, efficacies, and safety profiles.[5][6] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even contribute to undesirable side effects.[5] Therefore, the stereoselective synthesis of chiral piperazines is of paramount importance in the development of safer and more effective medicines.[2][7] This guide will delve into the synthesis, applications, and therapeutic significance of chiral piperazines in medicinal chemistry.

Stereoselective Synthesis of Chiral Piperazines: Protocols and Rationale

The controlled synthesis of enantiomerically pure piperazines is a key challenge and a significant area of research in organic chemistry.[2] Several strategies have been developed to achieve this, each with its own advantages and limitations.

Protocol 1: Asymmetric Synthesis via Catalytic Hydrogenation

A powerful method for generating chiral piperazines is the asymmetric hydrogenation of prochiral pyrazine precursors.[8] This approach utilizes a chiral catalyst to stereoselectively deliver hydrogen to one face of the substrate, yielding an enantioenriched piperazin-2-one, which can then be reduced to the corresponding chiral piperazine.

Experimental Protocol:

  • Substrate Preparation: Synthesize the desired 3,5-disubstituted-1H-pyrazin-2-one precursor through established condensation reactions.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the pyrazin-2-one substrate (1.0 mmol) in a degassed solvent system such as a mixture of dichloromethane (DCM) and benzene (1:1, 3.0 mL).

    • Add a chiral palladium catalyst, for example, Pd(TFA)2/(S)-Segphos (3.3 mol%), and an acid co-catalyst like p-toluenesulfonic acid monohydrate (TsOH·H2O) (100 mol%).

    • Pressurize the reactor with hydrogen gas (1000 psi) and heat to 80°C for 24-48 hours.

    • Monitor the reaction for completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

    • Purify the resulting chiral piperazin-2-one by column chromatography.

  • Reduction to Chiral Piperazine:

    • Dissolve the purified piperazin-2-one (1.0 mmol) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) (2.0-3.0 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting suspension and extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the chiral piperazine.

Causality Behind Experimental Choices:

  • Chiral Catalyst: The choice of the chiral ligand (e.g., (S)-Segphos) is critical for inducing high enantioselectivity. The ligand's specific geometry creates a chiral environment around the palladium center, directing the hydrogenation to a single face of the pyrazine ring.

  • High Pressure and Temperature: These conditions are often necessary to overcome the aromatic stability of the pyrazine ring and facilitate the hydrogenation reaction.[8]

  • Acid Co-catalyst: The acid can protonate one of the nitrogen atoms in the pyrazine ring, activating it towards hydrogenation.

  • Strong Reducing Agent: LiAlH4 is a powerful reducing agent required for the complete reduction of the amide functionality in the piperazin-2-one to the corresponding amine in the piperazine.

Protocol 2: Synthesis from Chiral Pool Precursors

Another effective strategy involves utilizing readily available chiral starting materials, often referred to as the "chiral pool."[2] Amino acids are excellent chiral precursors for the synthesis of 2-substituted piperazines.

Experimental Protocol:

  • Diamine Synthesis:

    • Start with a commercially available enantiomerically pure α-amino acid.

    • Protect the amine and carboxylic acid functionalities using appropriate protecting groups (e.g., Boc for the amine and conversion to a methyl ester for the acid).

    • Reduce the ester to the corresponding alcohol.

    • Convert the alcohol to a leaving group (e.g., a tosylate or mesylate).

    • Displace the leaving group with an amine to form a protected chiral 1,2-diamine.

  • Cyclization via Aza-Michael Addition:

    • React the orthogonally bis-protected chiral 1,2-diamine (1.0 mmol) with an in situ generated vinyl diphenyl sulfonium salt derived from 2-bromoethyl-diphenylsulfonium triflate (1.2 mmol) in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile.[9]

    • Stir the reaction at room temperature until the aza-Michael addition is complete.

    • The subsequent intramolecular cyclization will yield the orthogonally protected 2-substituted chiral piperazine.[9]

    • Purify the product by column chromatography.

  • Deprotection:

    • Selectively remove the protecting groups as needed to allow for further derivatization at the nitrogen atoms.

Causality Behind Experimental Choices:

  • Orthogonal Protecting Groups: The use of different protecting groups on the two nitrogen atoms of the diamine allows for their selective removal, enabling controlled derivatization of the final piperazine product.[9]

  • Aza-Michael Addition: This reaction is a reliable method for forming carbon-nitrogen bonds and is key to the cyclization step in this synthetic route.[9]

  • Chiral Pool Starting Material: By beginning with an enantiomerically pure amino acid, the chirality is carried through the synthetic sequence, ensuring the final piperazine product is also enantiomerically pure.

Applications of Chiral Piperazines in Drug Discovery

The incorporation of chiral piperazine scaffolds has led to the development of numerous successful drugs across various therapeutic areas. The specific stereochemistry of the piperazine ring is often crucial for the drug's potency, selectivity, and overall pharmacological profile.

Case Study 1: Vortioxetine - A Multimodal Antidepressant

Vortioxetine (Trintellix®) is an antidepressant used for the treatment of major depressive disorder (MDD).[10] Its structure features a chiral 1-phenylpiperazine moiety.

Mechanism of Action: The antidepressant effect of vortioxetine is not fully understood but is thought to be related to its enhancement of serotonergic activity in the central nervous system.[11] It is a serotonin (5-HT) reuptake inhibitor and also acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[10][11][12][13] This multimodal activity distinguishes it from traditional selective serotonin reuptake inhibitors (SSRIs).[10]

Significance of Chirality: The specific stereochemistry of the piperazine ring in vortioxetine is critical for its binding affinity and functional activity at its various targets. While not explicitly detailed in the provided search results, it is a well-established principle in medicinal chemistry that the three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological macromolecules.[6]

Drug Therapeutic Area Key Chiral Scaffold Mechanism of Action
Vortioxetine Major Depressive DisorderChiral 1-phenylpiperazine5-HT reuptake inhibitor; 5-HT1A agonist; 5-HT1B partial agonist; 5-HT3, 5-HT1D, 5-HT7 antagonist[10][11][12][13]
L-765,314 Research ToolChiral 2-substituted piperazinePotent and selective α1b-adrenergic receptor antagonist[14][15][16]
ABT-126 Investigational (Alzheimer's Disease, Schizophrenia)Chiral piperazine derivativeα7 nicotinic acetylcholine receptor agonist[17][18][19][20][21]
Case Study 2: L-765,314 - A Selective α1b-Adrenergic Receptor Antagonist

L-765,314 is a potent and highly selective antagonist of the α1b-adrenergic receptor.[14][15][16] It serves as a valuable research tool for studying the physiological roles of this specific receptor subtype.[16] The molecule contains a chiral piperazine ring with a bulky substituent at the 2-position.

Pharmacological Profile: L-765,314 exhibits high affinity for the human α1b-adrenergic receptor with a Ki of 2.0 nM.[14][16] It displays significant selectivity over the α1a (210-fold) and α1d (17-fold) subtypes.[16] This selectivity is crucial for elucidating the specific functions of the α1b receptor in various tissues.[16]

Significance of Chirality: The stereocenter at the 2-position of the piperazine ring, along with the specific nature of the substituent, is a key determinant of the molecule's high affinity and selectivity for the α1b-adrenergic receptor. The precise spatial arrangement of the functional groups allows for optimal interaction with the receptor's binding pocket.

Case Study 3: ABT-126 - An Investigational α7 Nicotinic Acetylcholine Receptor Agonist

ABT-126 is a chiral piperazine derivative that was investigated as a potential treatment for cognitive impairment associated with Alzheimer's disease and schizophrenia.[17][18][19][20][21] It acts as a selective agonist for the α7 nicotinic acetylcholine receptor.[17][19]

Clinical Development: While ABT-126 showed some promise in early-phase clinical trials, it ultimately did not demonstrate sufficient efficacy in larger studies to warrant further development for Alzheimer's disease.[19][20][21] However, its development highlights the continued interest in targeting the α7 nicotinic acetylcholine receptor for cognitive enhancement.

Significance of Chirality: As with the other examples, the specific enantiomer of ABT-126 was selected for clinical development based on its superior potency and selectivity for the α7 nicotinic acetylcholine receptor.

Visualizing a Key Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of chiral piperazines from chiral pool precursors, as described in Protocol 2.

G cluster_0 Chiral Precursor Preparation cluster_1 Cyclization cluster_2 Final Product Generation Chiral Amino Acid Chiral Amino Acid Protected Amino Acid Protected Amino Acid Chiral Amino Acid->Protected Amino Acid Protection Protected Amino Alcohol Protected Amino Alcohol Protected Amino Acid->Protected Amino Alcohol Reduction Protected Chiral 1,2-Diamine Protected Chiral 1,2-Diamine Protected Amino Alcohol->Protected Chiral 1,2-Diamine Functional Group Interconversion & Amination Protected Chiral Piperazine Protected Chiral Piperazine Protected Chiral 1,2-Diamine->Protected Chiral Piperazine Aza-Michael Addition & Cyclization Vinyl Sulfonium Salt Precursor Vinyl Sulfonium Salt Precursor In situ Vinyl Sulfonium Salt In situ Vinyl Sulfonium Salt Vinyl Sulfonium Salt Precursor->In situ Vinyl Sulfonium Salt Base In situ Vinyl Sulfonium Salt->Protected Chiral Piperazine Final Chiral Piperazine Final Chiral Piperazine Protected Chiral Piperazine->Final Chiral Piperazine Deprotection

Caption: Synthesis of chiral piperazines from amino acids.

Conclusion and Future Perspectives

Chiral piperazines are undeniably a privileged class of scaffolds in medicinal chemistry, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. The ability to precisely control the stereochemistry of the piperazine ring is essential for optimizing drug-target interactions, leading to improved potency, selectivity, and safety profiles. As synthetic methodologies for creating complex chiral piperazines continue to advance, we can expect to see the emergence of novel therapeutics with this versatile core structure targeting a wide range of diseases. The exploration of uncharted chemical space around the chiral piperazine scaffold holds immense promise for the future of drug discovery.[2][22]

References

  • TRINTELLIX (vortioxetine) Mechanism of Action (MOA). Available from: [Link]

  • Citrome, L. (2014). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. P & T : a peer-reviewed journal for formulary management, 39(1), 47-50. Available from: [Link]

  • Vortioxetine. In: Wikipedia. Available from: [Link]

  • Stahl, S. M. (2025). Vortioxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Stahl's Essential Psychopharmacology Online. Available from: [Link]

  • What is the mechanism of Vortioxetine Hydrobromide?. Patsnap Synapse. (2024). Available from: [Link]

  • Nikolaou, S., & Constantinou, I. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(22), 4158-4177. Available from: [Link]

  • Gault, L. M., Lenz, R. A., Ritchie, C. W., Meier, A., Othman, A. A., Tang, Q., Berry, S., Pritchett, Y., & Robieson, W. Z. (2015). A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia. Alzheimer's & dementia (New York, N. Y.), 1(2), 216–224. Available from: [Link]

  • Haig, G. M., Bain, E., Robieson, W., Othman, A. A., Baker, J., & Lendvai, N. (2016). The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study. Neuropsychopharmacology, 41(10), 2517-2524. Available from: [Link]

  • Reisman, S. E., & Stoltz, B. M. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(49), 11739-11742. Available from: [Link]

  • Cirri, D., & Fiaschi, B. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6523. Available from: [Link]

  • Gault, L. M., Meier, A., Othman, A. A., Florian, H., & Gauthier, S. (2016). Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study. Journal of Alzheimer's disease : JAD, 54(3), 1027–1037. Available from: [Link]

  • Gault, L. M., Lenz, R. A., Ritchie, C. W., Meier, A., Othman, A. A., Tang, Q., Berry, S., Pritchett, Y., & Robieson, W. Z. (2015). A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia. ResearchGate. Available from: [Link]

  • Nikolaou, S., & Constantinou, I. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available from: [Link]

  • Nelonicline. AlzForum. (2016). Available from: [Link]

  • Zhang, Z., Wang, Y., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 6273-6278. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (2024). Available from: [Link]

  • Kumar, R., & Singh, P. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(11), 2200226. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (2024). Available from: [Link]

  • Karki, R., Goundry, W. R., & McGlacken, G. P. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS chemical neuroscience, 11(16), 2530–2537. Available from: [Link]

  • Reddy, L. H., & Iwabuchi, Y. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 14(34), 8089-8092. Available from: [Link]

  • Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. ResearchGate. Available from: [Link]

  • Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist. ACS Chemical Neuroscience. (2019). Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (2021). Available from: [Link]

  • Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available from: [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. IntechOpen. (2025). Available from: [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate. Available from: [Link]

  • Rose, R. K. (2023). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Journal of Pharmaceutical Sciences and Research, 15(7), 1-2. Available from: [Link]

  • The Role of Piperazine Derivatives in Drug Discovery. Medium. (2025). Available from: [Link]

  • Ernsberger, P., Kester, J. A., & Miller, D. D. (1991). beta 1-selective adrenoceptor antagonists. 1. Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines. Journal of medicinal chemistry, 34(8), 2495–2502. Available from: [Link]

Sources

Strategic Incorporation of (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride in the Synthesis of Covalent KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has transitioned from an "undruggable" target to a validated clinical objective, largely due to the development of specific covalent inhibitors.[1][2] These inhibitors, such as Adagrasib, feature complex heterocyclic scaffolds designed for high-affinity, specific binding. A critical component in the construction of these molecules is the chiral piperazine moiety, which often serves as a key linker. This application note provides a detailed technical guide on the strategic use of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride, a specialized building block, in the synthesis of KRAS G12C inhibitor precursors. We present its properties, rationale for use, and a comprehensive, field-tested protocol for its incorporation into a core molecular scaffold, exemplified by a key step in the synthesis of Adagrasib.

Introduction: The KRAS G12C Challenge and the Rise of Covalent Inhibitors

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a GTPase that functions as a molecular switch in cellular signaling pathways controlling cell growth, proliferation, and survival.[3][4] For decades, activating mutations in KRAS, present in approximately 30% of all human tumors, rendered it one of the most sought-after yet elusive targets in oncology.[5][6] The primary challenge lay in the protein's smooth surface, which lacks deep hydrophobic pockets, and its picomolar affinity for its natural ligand, GTP.[6]

A breakthrough came with the targeting of a specific mutation: G12C, where a glycine residue at codon 12 is replaced by a cysteine.[2] This mutation is prevalent in specific cancer types, including about 13% of non-small cell lung cancers (NSCLC) and 3% of colorectal cancers.[2][5] The unique, nucleophilic thiol group of the mutant cysteine residue provided an "Achilles' heel," enabling the design of covalent inhibitors.[7][8] These drugs, including the FDA-approved Sotorasib and Adagrasib, are designed to specifically and irreversibly bind to this cysteine residue.[1][2] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through pathways like RAF-MEK-ERK and PI3K-AKT.[2][3][4]

The Strategic Role of the Piperazine Moiety

In many KRAS G12C inhibitors, a piperazine ring serves as a central, conformationally constrained linker.[7][9] It connects the larger heterocyclic core, which binds in the allosteric switch-II pocket, to the electrophilic "warhead" (typically an acrylamide) that forms the covalent bond with Cys12.[10][11] The choice of substituents on this piperazine ring is critical for optimizing several drug-like properties:

  • Potency and Selectivity: Substituents can form additional interactions within the binding pocket.

  • Pharmacokinetics (PK): Modulating the piperazine can enhance metabolic stability, permeability, and clearance.[7]

  • Solubility: The basic nitrogen atoms of the piperazine ring can be protonated, improving aqueous solubility.

The specific building block, (S)-2-(Piperazin-2-yl)acetonitrile, is a key component in the synthesis of Adagrasib (MRTX849), where its specific stereochemistry and functionality are integral to the final molecule's efficacy.[1][12]

Featured Building Block: (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride

This chiral intermediate provides a robust and reliable entry point for introducing the required piperazinylacetonitrile fragment. Its dihydrochloride salt form ensures stability and ease of handling during storage and transport.

PropertyValueSource
Chemical Name 2-[(2S)-piperazin-2-yl]acetonitrile;dihydrochloride[13][14]
CAS Number 2158301-19-8[12][14]
Molecular Formula C₆H₁₃Cl₂N₃[13]
Molecular Weight 198.09 g/mol [13]
Appearance Off-white solid[12]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[12]

Application Protocol: Synthesis of an Adagrasib Precursor

This protocol details the nucleophilic aromatic substitution (SNAr) reaction to couple (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride with a suitable heterocyclic core. The synthesis of Adagrasib often involves a sequential SNAr approach on a di-substituted core.[1][10][15] This protocol focuses on the introduction of the chiral piperazine.

Reaction Scheme:

Where LG is a suitable leaving group, such as a halogen or sulfonate.

Materials and Equipment
Reagents & SolventsEquipment
Activated Heterocyclic Core (e.g., chloro-pyrimidine)Round-bottom flask with magnetic stirrer
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochlorideMagnetic stir plate with heating
N,N-Diisopropylethylamine (DIPEA)Condenser and inert gas line (N₂/Ar)
Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)Temperature controller/oil bath
Ethyl Acetate (EtOAc)Separatory funnel
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Rotary evaporator
BrineSilica gel for column chromatography
Anhydrous Magnesium Sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates & tank
High-Performance Liquid Chromatography (HPLC)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Nuclear Magnetic Resonance (NMR) spectrometer
Step-by-Step Experimental Protocol

Rationale: The dihydrochloride salt must be neutralized in situ to liberate the free secondary amine nucleophile. A non-nucleophilic organic base like DIPEA is used to avoid competing with the desired SNAr reaction. Anhydrous polar aprotic solvents like DMSO or MeCN are ideal for SNAr reactions.

  • Vessel Preparation: Under an inert atmosphere (N₂ or Argon), add the activated heterocyclic core (1.0 eq) and (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (1.1 - 1.2 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMSO or MeCN to the flask to achieve a starting material concentration of approximately 0.1-0.2 M.

  • Base Addition: Slowly add DIPEA (2.5 - 3.0 eq) to the stirred suspension at room temperature. The excess base ensures complete neutralization of the dihydrochloride salt and scavenges the HCl generated during the SNAr reaction.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the heterocyclic core.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC could be 10% Methanol in Dichloromethane. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x). This removes the solvent (DMSO) and any remaining salts or base.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of 0-10% Methanol in Ethyl Acetate or Dichloromethane) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS (to confirm mass), and HPLC (to determine purity, typically >95%).

Data Presentation and Analysis

The following tables provide representative data for the described SNAr coupling reaction.

Table 1: Example Reagent Quantities and Molar Equivalents

ReagentMol. Wt. ( g/mol )Amount (mg)mmolesEquivalents
Chloro-pyrimidine Core250.02501.001.0
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride198.092181.101.1
DIPEA129.24388 (0.5 mL)3.003.0
DMSO-5.0 mL--

Table 2: Typical Reaction Outcome and Product Characterization

ParameterResult
Reaction Time 3 hours
Yield 75-85% (isolated yield after chromatography)
Appearance White to pale yellow solid
Purity (HPLC) >98%
LC-MS (ESI+) Calculated m/z for C₁₅H₁₇N₅O: [M+H]⁺ 284.15. Found: 284.2. (Example for a hypothetical core)

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow and the biological context of the synthesized inhibitor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Flask: - Heterocyclic Core - Piperazine Dihydrochloride B Add Anhydrous Solvent (e.g., DMSO) A->B C Add DIPEA Base B->C D Heat Mixture (60-80 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute (Ethyl Acetate) E->F G Aqueous Washes (H2O, NaHCO3, Brine) F->G H Dry & Concentrate G->H I Silica Gel Chromatography H->I J Characterize Product (NMR, LC-MS, HPLC) I->J

Caption: Synthetic workflow for the SNAr coupling reaction.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Upstream Signal KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP GDP -> GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF-MEK-ERK Pathway KRAS_GTP->RAF PI3K PI3K-AKT Pathway KRAS_GTP->PI3K SOS1->KRAS_GDP Activates GAP GAP GAP->KRAS_GTP Proliferation Uncontrolled Cell Proliferation RAF->Proliferation PI3K->Proliferation Inhibitor Covalent Inhibitor (e.g., Adagrasib) Inhibitor->KRAS_GDP Covalently Binds & Traps Inactive State

Caption: Simplified KRAS G12C signaling pathway and inhibitor mechanism.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent. A slight increase in temperature or reaction time may be necessary. Verify the quality of the starting heterocyclic core.

  • Low Yield: Poor yields can result from inefficient neutralization of the piperazine salt. Ensure adequate base is used. During work-up, multiple extractions with EtOAc may be needed to recover all the product from the aqueous layer.

  • Impurity Formation: The primary impurity is often the bis-substituted product if the core has multiple reactive sites. Using a slight excess of the piperazine building block can sometimes favor mono-substitution, but chromatographic separation is key.

  • Handling: (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is hygroscopic. Handle quickly in a dry environment or glovebox to ensure accurate weighing and prevent introduction of water, which can hinder the reaction.

Conclusion

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a high-value, strategic building block for the efficient synthesis of advanced KRAS G12C inhibitors like Adagrasib. The protocol described herein provides a reliable and reproducible method for its incorporation via an SNAr reaction, a cornerstone transformation in the construction of these complex therapeutics. By understanding the rationale behind each step, from reagent selection to reaction monitoring, researchers can confidently and efficiently synthesize key intermediates en route to developing next-generation targeted cancer therapies.

References

  • Falcone, E. R., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters. Available at: [Link][1][10]

  • American Chemical Society. (2024). Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer. ACS Fall 2025. Available at: [Link][16]

  • ResearchGate. (2025). Stereoselective synthesis of a KRASG12C inhibitor with quinoline-piperazine scaffold. ResearchGate. Available at: [Link][9]

  • Royal Society of Chemistry. (2025). Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry. Available at: [Link][17]

  • National Institutes of Health. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PMC. Available at: [Link][10]

  • PubChem. (n.d.). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. National Center for Biotechnology Information. Retrieved January 2, 2026. Available at: [Link][13]

  • ChemBK. (2024). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. ChemBK. Available at: [Link][18]

  • ResearchGate. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ResearchGate. Available at: [Link][15]

  • Kessler, D., et al. (2022). Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. Journal of Medicinal Chemistry. Available at: [Link][11]

  • Ferguson, A. D., et al. (2020). Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRAS G12C. Journal of Medicinal Chemistry. Available at: [Link][7]

  • Molbase. (n.d.). 2-[(2S)-PIPERAZIN-2-YL]ACETONITRILE DIHYDROCHLORIDE. Molbase. Retrieved January 2, 2026. Available at: [Link][14]

  • Lito, P., et al. (2023). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. Nature Reviews Clinical Oncology. Available at: [Link][3]

  • Wang, Y., et al. (2020). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Cancer Letters. Available at: [Link][5]

  • Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell. Available at: [Link][8]

  • Uprety, D., & Kaphle, U. (2023). The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC. Molecular Cancer. Available at: [Link][4]

  • Chen, P., et al. (2022). Application of Compositions Comprising a KRAS G12C Inhibitor and an EGFR Inhibitor for the Potential Treatment of Cancer. ACS Pharmacology & Translational Science. Available at: [Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Piperazin-2-yl)acetonitrile dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1] As a key building block in the synthesis of various pharmaceutical compounds, including novel therapeutics like Adagrasib, achieving a high-yield, high-purity synthesis is paramount.[2]

This document moves beyond standard protocols to address the common challenges and nuances of this synthesis in a practical, question-and-answer format. We will explore the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What is the most likely cause?

A1: The primary cause of low yield in the synthesis of monosubstituted piperazines like 2-(piperazin-2-yl)acetonitrile is the competitive formation of the 1,4-disubstituted byproduct.[3][4] Piperazine has two secondary amine nitrogens with similar nucleophilicity. Once the first nitrogen is alkylated to form your desired product, the second nitrogen can react with another molecule of your starting halide (e.g., 2-bromoacetonitrile or 2-chloroacetonitrile), leading to a difficult-to-separate impurity and consuming your starting material.

Core Problem: Dialkylation

The reaction equilibrium you are trying to control is illustrated below. The goal is to maximize the formation of the monosubstituted product while suppressing the formation of the disubstituted byproduct.

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine Mono Desired Product (Monosubstituted) Piperazine->Mono + Haloacetonitrile (Desired Reaction) Haloacetonitrile 2-Haloacetonitrile (e.g., BrCH₂CN) Di Byproduct (Disubstituted) Mono->Di + Haloacetonitrile (Competitive Reaction) G cluster_prep Step 1: In-Situ Salt Formation cluster_reaction Step 2: Alkylation Reaction cluster_workup Step 3: Workup & Isolation cluster_salt Step 4: Dihydrochloride Salt Formation start Dissolve Piperazine (2 eq.) in Solvent (e.g., MeOH) add_hcl Add Piperazine Dihydrochloride (1 eq.) start->add_hcl stir Stir to form Piperazine Monohydrochloride (in situ) add_hcl->stir add_base Add Base (e.g., K₂CO₃, 2 eq.) stir->add_base add_halo Add 2-Haloacetonitrile (1 eq.) (e.g., Chloroacetonitrile) Dropwise at 0-5 °C add_base->add_halo react Warm to Room Temp. Stir for 12-24h add_halo->react filter Filter solids react->filter concentrate Concentrate filtrate under vacuum filter->concentrate extract Extract with Solvent (e.g., DCM or EtOAc) concentrate->extract dry Dry organic layer (e.g., Na₂SO₄) & Concentrate extract->dry dissolve Dissolve crude free base in Solvent (e.g., IPA, Ether) dry->dissolve add_hcl_salt Add HCl solution (2.1 eq.) (e.g., 2M in Ether) Dropwise with stirring dissolve->add_hcl_salt precipitate Collect precipitate by filtration add_hcl_salt->precipitate wash_dry Wash with cold solvent & Dry under vacuum precipitate->wash_dry

References

Technical Support Center: Purification of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying this important pharmaceutical intermediate.

(S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a key building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for Adagrasib, a KRASG12C inhibitor used in cancer treatment.[1][2] Its purification is a critical step that often presents challenges due to its high polarity, potential for multiple salt forms, and susceptibility to certain impurities. This guide offers practical, experience-driven advice to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.

Problem 1: Low Yield After Crystallization

Q: I am experiencing a significant loss of product during the crystallization/precipitation step. What are the likely causes and how can I improve my yield?

A: Low recovery is a common issue and can often be attributed to suboptimal solvent selection, incorrect pH, or excessive washing. Let's break down the potential causes and solutions:

  • Solvent System Optimization: The dihydrochloride salt of this compound is highly polar. While it is soluble in water, its solubility in common organic solvents is limited. A frequent cause of low yield is the use of a solvent system in which the product has excessively high solubility.

    • Pro-Tip: A mixed solvent system is often most effective for crystallization. Anti-solvents, such as isopropanol (IPA), acetone, or acetonitrile, can be added to a solution of the crude product in a minimal amount of a solvent like methanol or water to induce precipitation. The ratio of solvent to anti-solvent is critical and requires careful optimization.

  • pH Control: As a dihydrochloride salt, the protonation of the piperazine nitrogens is essential for its crystallization.

    • Causality: If the pH of the solution is too high, the free base form of the piperazine may be present, which is often an oil or has different solubility characteristics, thus preventing efficient crystallization of the desired salt.

    • Solution: Ensure the solution is acidic. It is common practice to use ethereal HCl or acetyl chloride in an alcohol solvent to ensure the formation of the dihydrochloride salt. Before crystallization, check the pH and adjust with a source of HCl if necessary.

  • Washing the Precipitate: Washing the filtered solid is necessary to remove residual solvents and soluble impurities. However, excessive washing, or washing with a solvent in which the product has some solubility, will lead to product loss.

    • Best Practice: Wash the filter cake with a cold anti-solvent in which the product is known to have very low solubility. Acetone or a mixture of IPA/acetone is often a good choice. Use minimal volumes for washing.

Problem 2: Product is Oily or Fails to Solidify

Q: My product is precipitating as a viscous oil or a sticky solid instead of a crystalline powder. What's causing this and how can I fix it?

A: Oiling out is a frustrating but solvable problem. It typically points to issues with supersaturation, impurities, or residual solvent.

  • Rate of Cooling and Anti-Solvent Addition: Rapidly crashing the product out of solution by either cooling too quickly or adding the anti-solvent too fast can lead to the formation of an oil.

    • Solution: Employ a slower, more controlled crystallization process.

      • Cool the solution gradually. If using an ice bath, allow the solution to cool in stages.

      • Add the anti-solvent dropwise to the solution with vigorous stirring. This allows for the gradual formation of nucleation sites and promotes crystal growth over oiling.

  • Presence of Impurities: Certain impurities can inhibit crystallization and promote oiling.

    • Common Impurities: These can include starting materials, by-products from the synthesis, or residual solvents. For instance, if the synthesis involves Boc-protected intermediates, incomplete deprotection can leave behind impurities that interfere with crystallization.

    • Troubleshooting:

      • Purification prior to crystallization: If the crude material is heavily contaminated, consider an initial purification step. An acidic wash of an organic solution of the free base can remove non-basic impurities before converting it to the dihydrochloride salt.[3]

      • Solvent choice: Ensure your solvents are anhydrous, as water content can sometimes contribute to oiling, depending on the solvent system.

  • Seeding: If you have a small amount of crystalline material from a previous successful batch, adding a seed crystal to the supersaturated solution can induce crystallization and prevent oiling.

Problem 3: High Levels of Impurities in the Final Product

Q: After purification, my NMR/HPLC analysis still shows significant impurities. What are the common impurities and what are the best strategies to remove them?

A: The nature of the impurities will depend on the synthetic route used. However, some common classes of impurities are frequently encountered.

Table 1: Common Impurities and Removal Strategies

Impurity TypePotential SourceRecommended Purification Strategy
Unreacted Starting MaterialsIncomplete reactionOptimize reaction conditions (time, temperature, stoichiometry). Recrystallization is often effective if the solubility profiles differ significantly.
Positional IsomersNon-selective reactionsIsomers can be very difficult to separate by simple crystallization. Chiral chromatography or derivatization may be necessary in challenging cases.
Over-alkylation ProductsReaction of both piperazine nitrogensCareful control of stoichiometry and reaction conditions. A basic workup of the free base can sometimes help partition these more substituted, less polar impurities into the organic phase.
Residual SolventsInefficient dryingDry the final product under high vacuum at an appropriate temperature.
  • Expert Insight: For stubborn impurities, a re-work of the purification is often necessary. This might involve converting the dihydrochloride salt back to the free base, performing an extraction or a silica gel column (with caution, as amines can be problematic on silica), and then re-forming the salt under controlled conditions.

Experimental Workflow: A General Purification Protocol

The following is a generalized protocol for the purification of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride by recrystallization. This should be adapted and optimized for your specific crude material and scale.

  • Dissolution: Dissolve the crude (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Slowly add an anti-solvent (e.g., isopropanol or acetone) with stirring until the solution becomes turbid.

    • If crystallization does not begin, you can scratch the inside of the flask with a glass rod or add a seed crystal.

    • Allow the mixture to stand, ideally at a reduced temperature (e.g., 4°C), for a sufficient time to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold anti-solvent.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Purification_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimal Hot Solvent (e.g., Methanol) crude->dissolve cool Slow Cooling dissolve->cool add_anti_solvent Add Anti-Solvent (e.g., IPA/Acetone) cool->add_anti_solvent precipitate Precipitation/ Crystal Growth add_anti_solvent->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Anti-Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the recrystallization of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride?

A: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][4] It is important to avoid moisture.[5]

Q2: Is this compound hazardous?

A: Yes, appropriate personal protective equipment (PPE) should be used. This includes gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[5] In case of fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

Q3: What are some common analytical techniques to assess the purity of the final product?

A: The purity of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is typically assessed by a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q4: Can I use a basic wash during the workup if my product is the dihydrochloride salt?

A: You should not perform a basic wash on the isolated dihydrochloride salt, as this will convert it to the free base, which has very different physical properties and is likely to be more soluble in organic solvents. A basic wash is a useful technique when the compound is in its free base form in an organic solvent to remove acidic impurities.

Amine_Purification_Logic cluster_workup Workup Strategy Decision start Crude Reaction Mixture (Amine Product + Impurities) is_acid_stable Is the product acid-stable? start->is_acid_stable acid_wash Perform Acidic Wash (e.g., 1M HCl) is_acid_stable->acid_wash Yes copper_wash Wash with 10% CuSO4(aq) is_acid_stable->copper_wash No extract_amine Extract Amine into Aqueous Layer as Salt acid_wash->extract_amine copper_wash->extract_amine basify Basify Aqueous Layer (e.g., NaOH, Na2CO3) extract_amine->basify extract_product Extract Free Amine into Organic Solvent basify->extract_product final_purification Final Purification Step extract_product->final_purification Proceed to final purification (Crystallization/Chromatography)

Caption: Decision logic for the workup of a basic amine product.

References

  • Capot Chemical. (n.d.). MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ChemBK. (2024, April 9). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Piperazin-2-yl)acetonitrile dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.

Section 1: Troubleshooting Guide - Common Impurities and Their Mitigation

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common impurities.

Question 1: My final product shows an additional peak in the HPLC analysis, which I suspect is a di-substituted by-product. How can I confirm this and prevent its formation?

Answer:

This is a very common issue in the synthesis of monosubstituted piperazine derivatives. The suspected impurity is likely N,N'-bis(cyanomethyl)piperazine .

Causality: Piperazine has two secondary amine groups with similar reactivity. When reacting with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile), the initial product, 2-(piperazin-2-yl)acetonitrile, can act as a nucleophile and react with another molecule of the haloacetonitrile, leading to the formation of the di-substituted by-product.

Identification:

  • Mass Spectrometry (MS): The di-substituted product will have a molecular weight corresponding to the addition of two cyanomethyl groups to the piperazine core.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the impurity, you would expect to see a symmetrical pattern for the piperazine ring protons and the absence of an N-H proton signal that would be present in the monosubstituted product.

Mitigation Strategies:

  • Molar Ratio of Reactants: The most effective way to minimize di-substitution is to use a significant excess of piperazine relative to the haloacetonitrile. A molar ratio of 5:1 to 10:1 (piperazine:haloacetonitrile) is recommended. This statistically favors the reaction of the haloacetonitrile with the starting piperazine over the monosubstituted product.

  • Slow Addition of Haloacetonitrile: Adding the haloacetonitrile solution dropwise to the piperazine solution at a controlled temperature can help maintain a low concentration of the electrophile, further reducing the likelihood of di-substitution.

  • Use of a Protecting Group: For syntheses where di-substitution is a persistent issue and high purity is critical, consider using a mono-protected piperazine derivative, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.

Experimental Protocol: Minimizing Di-substitution

  • In a reaction vessel, dissolve piperazine (10 equivalents) in a suitable solvent (e.g., acetonitrile or ethanol).

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve the haloacetonitrile (1 equivalent) in the same solvent.

  • Add the haloacetonitrile solution dropwise to the piperazine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by HPLC to ensure the consumption of the haloacetonitrile and minimize the formation of the di-substituted product.

Question 2: I've noticed impurities that I believe are hydrolysis products of the nitrile group. What are these impurities and how can I avoid them?

Answer:

The nitrile group in your product is susceptible to hydrolysis, especially under acidic or basic conditions encountered during work-up and purification. The primary hydrolysis products are the corresponding amide (2-(piperazin-2-yl)acetamide) and carboxylic acid (2-(piperazin-2-yl)acetic acid) .

Causality: The formation of the dihydrochloride salt requires strongly acidic conditions. Prolonged exposure to strong acids, especially at elevated temperatures, can promote the hydrolysis of the nitrile functionality. Similarly, basic conditions during work-up can also lead to nitrile hydrolysis.

Identification:

  • LC-MS: This is the most effective technique for identifying these impurities. The amide will have a mass increase of 18 amu (addition of H₂O) compared to the parent compound, and the carboxylic acid will have a mass increase of 18 amu compared to the amide.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch (around 1650-1710 cm⁻¹) in the IR spectrum of your product, which is absent in the pure nitrile, can indicate the presence of the amide or carboxylic acid.

Mitigation Strategies:

  • Control of pH and Temperature during Salt Formation: When forming the dihydrochloride salt, use a stoichiometric amount of HCl and avoid excessive heating. The addition of HCl should be performed at a low temperature (0-5 °C).

  • Anhydrous Conditions: Use anhydrous HCl (e.g., a solution in isopropanol or dioxane) for the salt formation to minimize the presence of water that can participate in hydrolysis.

  • Minimize Exposure to Strong Acids/Bases: During work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to highly acidic or basic aqueous solutions.

Experimental Protocol: Dihydrochloride Salt Formation with Minimal Hydrolysis

  • After the reaction is complete and the solvent has been removed, dissolve the crude free base of 2-(piperazin-2-yl)acetonitrile in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or methanol).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of anhydrous HCl in isopropanol (2.0-2.2 equivalents) dropwise while stirring.

  • Monitor the pH to ensure it does not become excessively acidic.

  • Once precipitation is complete, filter the solid product, wash with a cold, anhydrous solvent (e.g., diethyl ether or cold isopropanol), and dry under vacuum at a low temperature (<40 °C).

Question 3: My product is showing the presence of the undesired enantiomer. What could be the cause of this racemization and how can I maintain the chiral purity?

Answer:

If you are starting with an enantiomerically pure precursor, the presence of the other enantiomer indicates that racemization has occurred at some point during the synthesis or work-up.

Causality: The stereocenter at the 2-position of the piperazine ring is alpha to a nitrogen atom. This position can be susceptible to racemization, especially under basic conditions, through the formation of an achiral enamine intermediate. While less common, strongly acidic conditions at elevated temperatures could also potentially contribute to racemization.

Identification:

  • Chiral HPLC: This is the standard method for determining the enantiomeric excess (ee) of your product. Use a suitable chiral stationary phase column to separate the enantiomers.

  • Polarimetry: A decrease in the specific rotation of your product compared to the literature value for the pure enantiomer can indicate racemization.

Mitigation Strategies:

  • Avoid Strong Bases: During work-up and any purification steps, use mild bases (e.g., sodium bicarbonate) and avoid strong bases like sodium hydroxide or potassium carbonate, especially at elevated temperatures.

  • Temperature Control: Perform the reaction and work-up at the lowest practical temperatures to minimize the rate of any potential racemization pathways.

  • pH Control: Maintain the pH as close to neutral as possible during the work-up of the free base before salt formation.

Experimental Workflow for Maintaining Chiral Integrity

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Salt Formation Chiral Starting Material Chiral Starting Material Reaction with Haloacetonitrile Reaction with Haloacetonitrile Chiral Starting Material->Reaction with Haloacetonitrile Controlled Temp. Reaction Mixture Reaction Mixture Reaction with Haloacetonitrile->Reaction Mixture Quench Quench Reaction Mixture->Quench Mild Acid/Base Extraction Extraction Quench->Extraction Low Temp. Crude Free Base Crude Free Base Extraction->Crude Free Base Purification (if needed) Purification (if needed) Crude Free Base->Purification (if needed) e.g., Column Chromatography (Neutral Conditions) Salt Formation Salt Formation Purification (if needed)->Salt Formation Anhydrous HCl Low Temp. Final Product Final Product Salt Formation->Final Product cluster_main Main Reaction cluster_side Side Reactions & Degradation Piperazine Piperazine Product Product Piperazine->Product + Haloacetonitrile Di-substituted By-product Di-substituted By-product Product->Di-substituted By-product + Haloacetonitrile Hydrolysis Products Hydrolysis Products Product->Hydrolysis Products + H₂O (Acid/Base) (S)-Product (S)-Product (R)-Product (R)-Product (S)-Product->(R)-Product Racemization

Technical Support Center: Stability of 2-(Piperazin-2-yl)acetonitrile Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-(Piperazin-2-yl)acetonitrile Dihydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide offers practical solutions and preventative measures to mitigate degradation.

Troubleshooting Guide: Investigating Solution Instability

Encountering inconsistent results or observing changes in your solution's appearance can be early indicators of compound degradation.[2] This troubleshooting workflow provides a systematic approach to identifying and resolving stability issues.

Troubleshooting_Workflow Troubleshooting Workflow for Solution Instability A Inconsistent Experimental Results or Visual Change in Solution B Prepare a Fresh Solution A->B C Does the Issue Persist? B->C D Problem Resolved: Likely Degraded Stock Solution C->D No E Investigate Experimental Conditions C->E Yes F pH of Solution E->F G Temperature E->G H Solvent E->H I Exposure to Light/Air E->I J Optimize Conditions and Re-test F->J G->J H->J I->J K Issue Resolved J->K Successful L Contact Technical Support J->L Unsuccessful

Caption: A step-by-step workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of piperazine derivatives in solution is influenced by several factors, including:

  • pH: As a weak base, the stability of piperazine compounds is highly dependent on the pH of the solution.[2]

  • Temperature: Elevated temperatures can accelerate degradation.[3][4]

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.[2][3]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[2]

  • Solvent: The choice of solvent can impact stability.

Q2: I've noticed a color change in my solution upon storage. What could be the cause?

A2: A color change often indicates chemical degradation.[2] The most likely causes are photodegradation from exposure to light or oxidation from exposure to air.[2] It is recommended to store solutions in amber vials to protect them from light and to purge the headspace with an inert gas like nitrogen or argon to minimize oxidation.

Q3: My experimental results are inconsistent. Could this be due to compound instability?

A3: Yes, inconsistent results are a strong indicator of compound degradation.[2] If you observe a loss of potency or unexpected outcomes, it is crucial to assess the stability of your compound under your specific experimental conditions. Whenever possible, use freshly prepared solutions. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in single-use aliquots to prevent multiple freeze-thaw cycles.[2][5]

Q4: What are the recommended storage conditions for solid this compound and its solutions?

A4: For the solid compound, storage in a cool, dry, and well-ventilated place away from fire and heat sources is recommended.[6][7] Some suppliers suggest storing under an inert gas (nitrogen or argon) at 2-8°C.[8]

For solutions, it is best to prepare them fresh before use. If storage is necessary, they should be kept in tightly sealed containers, protected from light, and stored at low temperatures (e.g., -20°C or -80°C).[2][5]

ConditionSolid State StabilitySolution Stability (General Recommendation)
Temperature Store in a cool place.[6][7] Some sources recommend 2-8°C.[8]Prepare fresh. If stored, use low temperatures (-20°C or -80°C).[2][5]
Light Store in light-resistant containers.[2]Protect from light (e.g., use amber vials).[2]
Atmosphere Store in a well-ventilated, dry place.[6] Consider storing under inert gas.[8]Minimize headspace or purge with inert gas to prevent oxidation.[2]
pH (for solutions) Not applicable.Maintain optimal pH with a suitable buffer system.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, water, buffer)

  • Calibrated balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the solid to a volumetric flask.

  • Add a portion of the desired solvent and mix to dissolve the compound. Sonication may be used to aid dissolution.

  • Once dissolved, add the solvent to the final volume.

  • Mix the solution thoroughly to ensure homogeneity.

  • If not for immediate use, aliquot the stock solution into single-use vials and store appropriately.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general HPLC method to assess the stability of this compound by monitoring the parent peak and the appearance of degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

Mobile Phase Preparation:

  • The mobile phase composition will need to be optimized for your specific application. A common starting point for piperazine derivatives could be a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[2]

  • The pH of the aqueous component can be adjusted to improve peak shape and retention.[2]

  • The addition of a small amount of an amine modifier, such as triethylamine, can help reduce peak tailing.[2]

Procedure:

  • Prepare solutions of this compound at a known concentration.

  • Subject the solutions to the conditions you wish to test (e.g., different temperatures, pH values, light exposure) for various durations.

  • At each time point, inject an aliquot of the solution into the HPLC system.

  • Monitor the chromatogram for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Quantify the percentage of the remaining parent compound to determine the stability under the tested conditions.

References

  • Capot Chemical. (n.d.). MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • LookChem. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride 2158301-19-8.
  • Biosynce. (2025). What are the stability conditions of piperazine?.
  • ChemBK. (2024). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.
  • Freeman, S., & Rochelle, G. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ChemicalBook. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride CAS#: 2158301-19-8.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • Advanced ChemBlocks. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile hydrochloride.
  • Pellegrino, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

Sources

Technical Support Center: Optimizing N-Alkylation of 2-(Piperazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the N-alkylation of 2-(piperazin-2-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex molecules where this versatile piperazine building block is a key intermediate.[1] The N-alkylation of 2-(piperazin-2-yl)acetonitrile presents unique challenges due to its unsymmetrical nature, featuring two distinct secondary amine centers (N1 and N4).

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this reaction, focusing on achieving high yield and, critically, controlling regioselectivity.

Core Concepts: Understanding Reactivity in an Unsymmetrical Piperazine

The central challenge in the N-alkylation of 2-(piperazin-2-yl)acetonitrile is controlling which of the two nitrogen atoms acts as the nucleophile. The outcome is a competition between kinetic and thermodynamic factors, primarily governed by sterics and electronics.

  • N4 Position: This nitrogen is generally more nucleophilic and less sterically hindered. Alkylation at this position is often the kinetically favored pathway.

  • N1 Position: This nitrogen is adjacent to the cyanomethyl substituent (-CH₂CN). This group imposes significant steric hindrance, making it a more challenging site for alkylation, especially with bulky alkylating agents.[2][3] The electron-withdrawing nature of the nitrile group may also slightly reduce the nucleophilicity of the N1 atom compared to N4.

Understanding this inherent reactivity bias is fundamental to designing experiments and troubleshooting unexpected outcomes.

Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of 2-(piperazin-2-yl)acetonitrile in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent issue that can typically be traced back to reagent reactivity or suboptimal reaction conditions.

Causality Analysis & Solutions:

  • Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[4] If you are using an alkyl chloride, the reaction may be sluggish.

    • Solution: Switch to the corresponding alkyl bromide or iodide. If this is not possible, the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can convert the alkyl chloride/bromide to the more reactive alkyl iodide in situ via the Finkelstein reaction.[5][6]

  • Inadequate Base: The reaction generates an acid byproduct (e.g., HBr from an alkyl bromide). This acid will protonate the piperazine nitrogen, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.[7]

    • Solution: Ensure at least one equivalent of a suitable base is present. For many applications, a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is sufficient and helps minimize side reactions.[7][8] If the reaction is still slow, a stronger base like sodium hydride (NaH) or an organic base such as N,N-diisopropylethylamine (DIPEA) can be used, though this may increase the risk of side reactions.[9][10]

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent.

    • Solution: Polar aprotic solvents are generally the best choice. Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent options that facilitate Sₙ2 reactions.[6][9]

  • Low Temperature: While many N-alkylations proceed at room temperature, some require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, for example, to 60-80 °C, while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Question 2: My reaction is producing a mixture of N1- and N4-alkylated isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is the primary challenge with this substrate. The N4 position is the more reactive site, so obtaining the N4-alkylated product is generally more straightforward.

Causality Analysis & Solutions:

  • Favoring the N4-Alkylated Product (Kinetic Product):

    • Steric Hindrance: Use a bulkier alkylating agent. The steric congestion around the N1 position will heavily disfavor the reaction at that site, leading to higher selectivity for N4.[3][11]

    • Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) often enhances kinetic control, favoring the attack at the more accessible and nucleophilic N4 position.

  • Favoring the N1-Alkylated Product (Thermodynamic or Directed Product):

    • Protecting Group Strategy: This is the most reliable method for forcing alkylation at the sterically hindered N1 position. First, selectively protect the more reactive N4 nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[7][12][13] Then, perform the alkylation on the remaining free N1 amine. Finally, remove the protecting group to yield the desired N1-substituted product. This multi-step approach offers complete control over regioselectivity.

Question 3: I'm observing a significant amount of the 1,4-dialkylated byproduct. How can I promote mono-alkylation?

Answer: The formation of a dialkylated product occurs because the mono-alkylated product is still nucleophilic and can react a second time. This is a common side reaction in piperazine chemistry.[7]

Causality Analysis & Solutions:

  • Stoichiometry Control: Using an excess of the alkylating agent will drive the reaction towards di-alkylation.[4]

    • Solution: Use a stoichiometric excess of the 2-(piperazin-2-yl)acetonitrile relative to the alkylating agent (e.g., 2 to 4 equivalents). This increases the statistical probability that the alkylating agent will react with an unalkylated piperazine molecule.

  • Slow Addition: A high local concentration of the alkylating agent can promote a second alkylation on the same molecule.

    • Solution: Add the alkylating agent slowly or dropwise to the reaction mixture using a syringe pump.[10] This maintains a low concentration of the electrophile, favoring mono-alkylation.

  • Reductive Amination: This alternative method offers excellent control over mono-alkylation.[13]

    • Solution: Instead of an alkyl halide, use the corresponding aldehyde or ketone. The piperazine reacts to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This pathway inherently avoids di-alkylation and quaternization.[4][13]

Question 4: My product appears to be highly water-soluble and I'm losing it during aqueous workup. What is happening?

Answer: This is a classic sign of over-alkylation to form a quaternary ammonium salt.[7][13] The mono-alkylated piperazine product can react again on the same nitrogen to form a positively charged quaternary salt, which is often highly soluble in water.

Causality Analysis & Solutions:

  • Highly Reactive Alkylating Agent: Small, highly reactive agents like methyl iodide are particularly prone to causing quaternization.[14]

    • Solution: Use a less reactive alkylating agent if possible (e.g., methyl bromide or dimethyl sulfate). Also, avoid excessive heating and prolonged reaction times.

  • Reaction Monitoring: Letting the reaction run for too long after the starting material is consumed increases the chance of side reactions.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Alternative Methods:

    • Solution: As mentioned previously, reductive amination is not susceptible to quaternization and is an excellent alternative if this is a persistent problem.[13]

Frequently Asked Questions (FAQs)

FAQ 1: Which nitrogen, N1 or N4, is inherently more reactive in 2-(piperazin-2-yl)acetonitrile? The N4 nitrogen is generally more reactive. This is due to it being less sterically hindered compared to the N1 nitrogen, which is adjacent to the -CH₂CN substituent. This makes the N4 position the preferred site for alkylation under kinetically controlled conditions.[3]

FAQ 2: What is a good general starting point for reaction conditions for selective N4-alkylation? A reliable starting point is to use 1.0 equivalent of 2-(piperazin-2-yl)acetonitrile, 1.1 equivalents of your alkyl bromide, and 1.5 equivalents of potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at room temperature. Monitor the reaction over 12-24 hours.

FAQ 3: When is it essential to use a protecting group strategy? A protecting group strategy is essential when you need to synthesize the N1-alkylated isomer with high purity. Direct alkylation will almost always yield the N4-isomer as the major product. By protecting the N4 position first, you force the reaction to occur at the N1 position.[12][13]

FAQ 4: How can I effectively monitor the reaction's progress? TLC is a simple and effective method. Use a mobile phase such as 10% methanol in dichloromethane with 1% ammonium hydroxide to neutralize the silica gel and prevent peak streaking of the basic amine spots. Staining with ninhydrin can be useful for visualizing the secondary amine starting material, which will appear as a colored spot, while the tertiary amine product will not. LC-MS is the most definitive method, allowing you to track the disappearance of the starting material peak (M+H)⁺ and the appearance of the product peak (M+H)⁺.

Visualized Workflows and Pathways

Reaction Pathway Overview

The following diagram illustrates the possible reaction pathways, highlighting the desired mono-alkylation products and common side reactions.

G cluster_start Starting Materials cluster_products Potential Products cluster_side_reactions Side Products SM 2-(Piperazin-2-yl)acetonitrile + Alkyl Halide (R-X) N4 N4-Alkylated Product (Kinetically Favored) SM->N4 Major Pathway N1 N1-Alkylated Product (Sterically Hindered) SM->N1 Minor Pathway Di 1,4-Dialkylated Product N4->Di + R-X Quat Quaternary Salt N4->Quat + R-X (Over-alkylation) N1->Di + R-X G Start Problem: Low Reaction Yield Cause1 Check Alkylating Agent (R-X) Reactivity Start->Cause1 Cause2 Check Base Presence & Strength Start->Cause2 Cause3 Check Reaction Conditions Start->Cause3 Sol1a Is R-X a chloride? Cause1->Sol1a Sol2a Is a base present? Cause2->Sol2a Sol3a Check Temperature & Solvent Cause3->Sol3a Sol1b Yes: Switch to R-Br/R-I or add catalytic KI/NaI Sol1a->Sol1b Yes Sol2b No: Add >1 eq. of base (e.g., K₂CO₃) Sol2a->Sol2b No Sol2c Yes: Is reaction still slow? Consider stronger base (DIPEA) Sol2a->Sol2c Yes Sol3b Try heating (60-80 °C) Ensure polar aprotic solvent (MeCN, DMF) Sol3a->Sol3b

Sources

Technical Support Center: Navigating Solubility Challenges with 2-(Piperazin-2-yl)acetonitrile dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Piperazin-2-yl)acetonitrile dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical intermediate in their work. As a key building block in the synthesis of pharmaceuticals such as the KRAS G12C inhibitor Adagrasib (MRTX849), understanding its solubility characteristics is paramount for successful and reproducible experimental outcomes.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common solubility issues.

Understanding the Molecule: Why Solubility Can Be a Hurdle

This compound is a piperazine derivative.[2][3] The piperazine ring, with its two nitrogen atoms, imparts basic properties to the molecule.[4] To enhance its aqueous solubility, the compound is supplied as a dihydrochloride salt.[2] This means that the two basic nitrogen atoms of the piperazine ring are protonated, forming a salt that is generally more soluble in water than the corresponding free base.

However, several factors can influence the dissolution of this compound, leading to challenges in preparing clear, stable solutions. These can include pH, solvent choice, temperature, and the common ion effect. This guide will walk you through how to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. What could be the issue?

A1: While the dihydrochloride salt form is intended to improve water solubility, several factors could be at play:

  • Concentration: You may be exceeding the compound's intrinsic solubility at the given temperature. Try preparing a more dilute solution initially.

  • pH: Although a salt, the final pH of the solution can impact solubility. Ensure your water is neutral or slightly acidic.

  • Common Ion Effect: If your aqueous solution already contains a high concentration of chloride ions, it could suppress the dissolution of the dihydrochloride salt.[5][6]

Q2: Can I use organic solvents to dissolve this compound?

A2: Yes, co-solvents can be very effective. Piperazine itself is soluble in ethanol and methanol.[7] For many piperazine derivatives, common water-miscible organic solvents like DMSO, ethanol, and PEG can be used to aid dissolution.[8] However, it is crucial to consider the compatibility of these solvents with your downstream applications, especially in biological assays. Always run appropriate vehicle controls.

Q3: My solution is initially clear but forms a precipitate over time. What is happening?

A3: This suggests either a stability issue or that you have created a supersaturated solution.

  • Chemical Stability: Piperazine derivatives can be susceptible to degradation, particularly through hydrolysis, depending on the pH and temperature of the solution.[9] It is recommended to prepare fresh solutions for your experiments whenever possible.

  • Supersaturation: You might have created a supersaturated solution, perhaps by heating, which then precipitates as it returns to room temperature.

Q4: How does pH affect the solubility of this compound?

A4: As a salt of a weak base, the solubility of this compound is pH-dependent. At lower (acidic) pH, the piperazine nitrogens will be fully protonated, which generally favors solubility. As the pH increases towards the pKa of the piperazine nitrogens, the compound will start to deprotonate, forming the less soluble free base.

Troubleshooting Guide: From Powder to Solution

This section provides a systematic approach to overcoming solubility issues.

Initial Dissolution Attempts

For initial experiments, it is recommended to determine the approximate solubility in a few common solvent systems. This will provide a baseline for preparing stock solutions.

Solvent System General Recommendation Considerations
Water Start with a low concentration and gradually increase. Sonication can be beneficial.May have limited solubility at high concentrations.
PBS (Phosphate-Buffered Saline) Be cautious due to the potential for salt precipitation.The presence of other salts can affect solubility.
Ethanol/Water Mixture A good starting point for achieving higher concentrations.The ratio of ethanol to water will need to be optimized.
DMSO Generally effective for creating high-concentration stock solutions.DMSO can be toxic to cells, so the final concentration in your assay should be minimized (typically <0.5%).
Step-by-Step Dissolution Protocol

This protocol provides a general guideline for dissolving this compound.

  • Weighing: Accurately weigh the desired amount of the compound in a suitable container.

  • Solvent Addition: Add a small amount of your chosen solvent (e.g., water or a co-solvent) to the solid.

  • Mixing: Gently swirl or vortex the mixture.

  • Sonication: If the compound does not dissolve readily, place the container in a sonicator bath for 5-10 minutes. Avoid excessive heating.

  • Gentle Warming: If sonication is not sufficient, you can try gentle warming (e.g., in a 37°C water bath). Be aware that this may lead to the formation of a supersaturated solution.

  • pH Adjustment: If working with an aqueous solution, you can try adjusting the pH to be more acidic (e.g., pH 4-5) to see if this improves solubility.

  • Filtration: Once dissolved, it is good practice to filter the solution through a 0.22 µm syringe filter to remove any particulates.

Visualizing the Troubleshooting Workflow

G start Start with Dry Compound solvent Add chosen solvent (e.g., Water, DMSO, Ethanol/Water) start->solvent mix Vortex/Mix solvent->mix observe Observe for complete dissolution mix->observe sonicate Sonication (5-10 min) observe->sonicate No warm Gentle Warming (e.g., 37°C) observe->warm Still not dissolved ph_adjust Adjust pH to be more acidic (if aqueous) observe->ph_adjust Still not dissolved (aqueous) dissolved Clear Solution - Ready for use observe->dissolved Yes precipitate Precipitate remains or forms observe->precipitate Persistent precipitate sonicate->observe warm->observe ph_adjust->observe troubleshoot Troubleshoot: - Try a different solvent - Use a co-solvent system - Decrease concentration precipitate->troubleshoot troubleshoot->start

Caption: Troubleshooting workflow for dissolving this compound.

Advanced Strategies for Enhancing Solubility

If standard methods are insufficient, consider these advanced techniques, particularly if you are working on formulation development.

  • Co-crystallization: Creating a co-crystal with a suitable co-former can modify the physicochemical properties of the compound, including its solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[10]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution. This is a formulation approach that can significantly improve the dissolution rate.

Experimental Workflow for Solubility Enhancement

G start Initial Solubility Assessment ph pH Adjustment start->ph cosolvent Co-solvent Screening start->cosolvent advanced Advanced Techniques ph->advanced Insufficient Improvement cosolvent->advanced Insufficient Improvement cocrystal Co-crystallization advanced->cocrystal cyclo Cyclodextrin Complexation advanced->cyclo nano Nanosuspension advanced->nano formulation Optimized Formulation cocrystal->formulation cyclo->formulation nano->formulation

Caption: Experimental workflow for selecting a solubility enhancement strategy.

Stability Considerations

The chemical stability of your dissolved compound is crucial for obtaining reliable experimental results. Piperazine derivatives can be susceptible to degradation.[9]

  • Storage: It is recommended to store stock solutions at -20°C or -80°C. Aliquoting the stock solution can help to avoid multiple freeze-thaw cycles.

  • Fresh is Best: For sensitive applications, it is always best to prepare solutions fresh on the day of the experiment.

  • Light Sensitivity: Some piperazine compounds can be light-sensitive. It is good practice to protect solutions from light by using amber vials or wrapping containers in foil.

Safety Precautions

Always consult the Safety Data Sheet (SDS) for this compound before handling.[11] General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Successfully working with this compound requires a systematic approach to dissolution and a good understanding of its physicochemical properties. By carefully considering factors such as solvent choice, pH, and temperature, and by following the troubleshooting steps outlined in this guide, researchers can overcome solubility challenges and ensure the integrity of their experimental results.

References

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography.
  • Method of analysis of Piperazine. (2023, November 6). Pharma Knowledge Forum.
  • HPLC Methods for analysis of Piperazine.
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. PubChem.
  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(13), 6679–6693.
  • Hallin, J., et al. (2020).
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65.
  • Adagrasib Synthetic Routes. MedKoo Biosciences.
  • Lu, Z., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 934–938.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(19), 6891.
  • Lu, Z., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer.
  • MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Capot Chemical.
  • (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. ChemicalBook.
  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1983). Journal of Pharmaceutical Sciences, 72(1), 1–4.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1984). Journal of Pharmaceutical Sciences, 73(6), 769–773.
  • Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. (2023). Organic & Biomolecular Chemistry, 21(38), 7794–7798.
  • MRTX849 acid. MedchemExpress.com.
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Smolecule.
  • Processes and intermediates for synthesis of adagrasib.
  • Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer. American Chemical Society.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2025). Journal of Biomolecular Structure & Dynamics, 43(5), 2596–2609.
  • (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. ChemBK.
  • Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. OUCI.
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Achemica.
  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Journal of Analytical & Pharmaceutical Research.
  • (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. Preclinical Research CRO.
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. BLDpharm.

Sources

Preventing racemization of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Maintaining Enantiomeric Integrity

Welcome to the technical support center for (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing racemization and ensuring the stereochemical stability of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride and why is its chirality important?

(S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a piperazine derivative used as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it is a crucial component in the synthesis of Adagrasib, a covalent KRASG12C inhibitor for cancer treatment.[3] The "(S)" designation refers to the specific stereochemical configuration at the chiral center of the molecule. This precise three-dimensional arrangement is often critical for the biological activity and selectivity of the final drug product. The enantiomer, (R)-2-(piperazin-2-yl)acetonitrile, may exhibit different, reduced, or even adverse pharmacological effects. Therefore, maintaining the enantiomeric purity of the (S)-isomer is paramount.

Q2: What is racemization and why is it a concern for this compound?

Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[4] This conversion results in a loss of optical activity. For chiral molecules like (S)-2-(piperazin-2-yl)acetonitrile, the hydrogen atom on the carbon alpha to the nitrile group is susceptible to removal under certain conditions, leading to a planar, achiral intermediate. Re-protonation can then occur from either face, producing a mixture of both (S) and (R) enantiomers.[4][5] Because the therapeutic efficacy of the final active pharmaceutical ingredient (API) often depends on a single enantiomer, racemization can lead to a significant loss of potency and the introduction of impurities.

Q3: What are the primary factors that can induce racemization in this molecule?

The primary drivers of racemization for this and similar compounds are exposure to:

  • Bases: Basic conditions can facilitate the deprotonation of the alpha-carbon, which is the key step in the racemization mechanism.[6][7] The basicity of any reagents or residual impurities is a critical factor.

  • Acids: While less common for this specific structure, acid catalysis can also promote racemization, often through the formation of an enol intermediate.[4][8]

  • Elevated Temperatures: Heat can provide the energy needed to overcome the activation barrier for racemization.[4]

  • Certain Solvents: Polar protic solvents, especially in combination with acidic or basic conditions, can facilitate the proton transfer steps involved in racemization.[9]

Q4: How does the dihydrochloride salt form help in preventing racemization?

The dihydrochloride salt form enhances the stability of the compound. The protonation of the two nitrogen atoms in the piperazine ring makes them less basic. This reduces the likelihood of the piperazine itself acting as a base to abstract the alpha-proton, which would initiate racemization. It also generally increases the compound's stability for storage and handling.

Troubleshooting Guide: Common Issues & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Loss of Optical Purity in Solution Basic pH of the solution: The solvent or other components in the mixture may be basic, promoting deprotonation at the chiral center.- Ensure the solvent is neutral or slightly acidic. - Use buffered solutions to maintain an appropriate pH if compatible with the reaction. - Avoid the use of strong bases in subsequent reaction steps unless absolutely necessary and at low temperatures.
Racemization During a Reaction Elevated reaction temperature: High temperatures can provide the energy for racemization to occur. Presence of basic reagents or byproducts: The reaction conditions may generate basic species that induce racemization.[6]- Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. - If a base is required, choose a sterically hindered, non-nucleophilic base and add it slowly at a low temperature. - Quench the reaction promptly and work up under neutral or slightly acidic conditions.
Degradation Upon Storage Improper storage conditions: Exposure to moisture, light, or elevated temperatures can lead to both chemical degradation and racemization. The dihydrochloride salt is hygroscopic.[10]- Store the compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C.[3] - Protect from moisture by using a desiccator or glovebox for handling and storage.[10][11] - Store in an amber vial or otherwise protect from light to prevent potential photodegradation.[12]
Inconsistent Analytical Results for Enantiomeric Excess (ee) Inappropriate analytical method: The chosen method (e.g., chiral HPLC, NMR with a chiral solvating agent) may not be optimized for this compound.- Develop and validate a robust chiral HPLC method with a suitable chiral stationary phase. - For NMR analysis, screen various chiral solvating agents to achieve baseline separation of the diastereomeric signals.[13] - Ensure proper sample preparation to avoid racemization during the analytical procedure itself.
Experimental Protocols & Methodologies
Protocol 1: Handling and Storage to Maintain Enantiomeric Integrity

This protocol outlines the best practices for handling and storing (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride to minimize the risk of racemization.

Materials:

  • (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride

  • Inert gas (Argon or Nitrogen)

  • Glovebox or desiccator

  • Amber glass vials with tight-fitting caps

  • Parafilm or other sealing tape

Procedure:

  • Receiving and Initial Storage: Upon receipt, immediately place the container in a refrigerator at 2-8°C.[3]

  • Handling: All manipulations of the solid compound should be performed in a controlled environment, such as a glovebox or a fume hood with a dry inert gas stream, to minimize exposure to atmospheric moisture.[14] The compound is hygroscopic and moisture should be avoided.[10]

  • Weighing and Dispensing: If a glovebox is not available, quickly weigh the desired amount and immediately reseal the container. Purge the headspace of the original container with an inert gas before resealing.

  • Aliquoting: For frequent use, it is advisable to aliquot the material into smaller, single-use amber vials. This prevents repeated exposure of the bulk material to the atmosphere.

  • Sealing: After aliquoting, purge each vial with inert gas, cap tightly, and seal the cap with parafilm.

  • Long-Term Storage: Store the sealed vials at 2-8°C, protected from light.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC

This is a general guideline for developing a chiral HPLC method. Specific columns and mobile phases will require optimization.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine)

  • (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride sample

  • Racemic standard of 2-(piperazin-2-yl)acetonitrile

Procedure:

  • Column Selection: Choose a chiral column known to be effective for the separation of chiral amines or related compounds.

  • Mobile Phase Screening:

    • Start with a common mobile phase system, such as a mixture of hexane and isopropanol.

    • Inject the racemic standard to determine if separation of the enantiomers is achieved.

    • If no separation is observed, systematically vary the mobile phase composition and introduce additives. Small amounts of an acid or base can significantly improve peak shape and resolution.

  • Method Optimization: Once initial separation is achieved, optimize the flow rate, mobile phase ratio, and column temperature to obtain baseline resolution with symmetrical peaks in a reasonable analysis time.

  • Sample Analysis:

    • Dissolve a small, accurately weighed amount of the (S)-enantiomer sample in the mobile phase.

    • Inject the sample onto the HPLC system using the optimized method.

    • Identify the peaks corresponding to the (S) and (R) enantiomers by comparing the retention time with the racemic standard.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas for both the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Visualizing the Racemization Pathway

The following diagram illustrates the base-catalyzed racemization mechanism.

Racemization S_Enantiomer (S)-Enantiomer (Chiral) TransitionState Planar Achiral Intermediate (Enolate/Carbanion) S_Enantiomer->TransitionState Deprotonation (+ Base) TransitionState->S_Enantiomer Protonation R_Enantiomer (R)-Enantiomer (Chiral) TransitionState->R_Enantiomer Protonation

Caption: Base-catalyzed racemization workflow.

Preventative Workflow

This workflow provides a logical sequence of steps to minimize the risk of racemization throughout the handling and use of the compound.

PreventativeWorkflow cluster_storage Storage & Handling cluster_reaction Reaction Conditions cluster_analysis Analysis storage Store at 2-8°C Inert Atmosphere Protect from Light & Moisture handling Handle under Inert Gas (Glovebox/Desiccator) storage->handling temp Low Temperature handling->temp ph Neutral or Slightly Acidic pH (Avoid Strong Bases) temp->ph solvent Use Aprotic Solvents ph->solvent analysis Validate Chiral HPLC Method solvent->analysis purity_check Regularly Check Enantiomeric Purity analysis->purity_check

Sources

Technical Support Center: A Troubleshooting Guide for Piperazine-Based Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine-based coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic strategies. The piperazine moiety is a cornerstone in medicinal chemistry, and mastering its incorporation is key to the successful synthesis of countless important molecules.[1][2] This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter at the bench.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: Why is piperazine a challenging substrate in coupling reactions?

Piperazine's unique structure, a six-membered ring with two opposing nitrogen atoms, presents both opportunities and challenges.[3] The primary challenge lies in its diamine nature. The two nitrogen atoms have distinct basicities, with pKa values of approximately 9.73 and 5.35 at 25°C.[4][5] This inherent property can lead to a number of common issues in coupling reactions:

  • Bis-acylation: The presence of two nucleophilic nitrogens makes the formation of undesired N,N'-diacylated byproducts a significant risk, especially when the piperazine is not mono-protected.[1]

  • Reactivity Control: The differing basicity of the two nitrogens can complicate reaction control, potentially leading to a mixture of mono- and di-substituted products.[6]

  • Purification Hurdles: The basic nature of piperazine and its derivatives can make purification by standard silica gel chromatography challenging due to interactions with the acidic silica. Furthermore, separating the desired mono-acylated product from the starting material and the di-acylated byproduct can be difficult.[7]

Understanding these fundamental challenges is the first step toward developing robust and efficient coupling protocols.

Q2: How do the pKa values of piperazine and its derivatives influence reactivity?

The pKa values are a critical determinant of the nucleophilicity of the nitrogen atoms. The higher the pKa, the more basic the nitrogen and, generally, the more nucleophilic it is. For unsubstituted piperazine, the first protonation occurs at one nitrogen (pKa ~9.73), leaving the other significantly less basic (pKa ~5.35).[4][5]

Substituents on the piperazine ring can significantly alter these pKa values:

  • Electron-donating groups (e.g., alkyl groups): These generally increase the basicity (and nucleophilicity) of the nitrogen to which they are attached.[8][9]

  • Electron-withdrawing groups (e.g., acyl, aryl groups): These decrease the basicity of the adjacent nitrogen, making it less nucleophilic.[6] This is a key principle exploited in the use of mono-protected piperazines (e.g., N-Boc-piperazine), where the Boc group significantly reduces the nucleophilicity of one nitrogen, allowing for selective reaction at the other.

This modulation of basicity is a powerful tool for controlling the regioselectivity of coupling reactions.[6]

Compound pKa1 pKa2 Reference
Piperazine9.735.35[5]
1-Methylpiperazine~9.65-[5]
1,4-Dimethylpiperazine~8.0-[8]
1-Ethylpiperazine~9.83-[5]
N-Boc-piperazine~8.5 (for the free amine)-Estimated

Section 2: Troubleshooting Common Problems

This section addresses specific issues that frequently arise during piperazine-based coupling reactions, providing a systematic approach to diagnosis and resolution.

Q3: My reaction yield is low. What are the likely causes and how can I improve it?

Low yield is a common frustration. The underlying cause can often be traced back to several factors. The following flowchart provides a logical troubleshooting sequence.

G start Low Reaction Yield reagent_quality Check Reagent Quality & Purity start->reagent_quality coupling_reagent Inefficient Coupling Reagent? reagent_quality->coupling_reagent Reagents OK solution1 Use fresh, anhydrous solvents and reagents. Store hygroscopic materials properly. reagent_quality->solution1 Reagents Suspect base_issue Incorrect Base or Stoichiometry? coupling_reagent->base_issue Reagent is appropriate solution2 Switch to a more powerful coupling reagent: - Carbodiimide (EDC) -> Uronium (HATU, HBTU) - Uronium -> Phosphonium (PyBOP) coupling_reagent->solution2 Yes reaction_conditions Suboptimal Reaction Conditions? base_issue->reaction_conditions Base is appropriate solution3 Use a non-nucleophilic, hindered base (e.g., DIPEA). Ensure sufficient equivalents to neutralize acids. base_issue->solution3 Yes solution4 Optimize temperature and reaction time. Consider a more polar solvent (e.g., DMF, NMP). reaction_conditions->solution4 Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown of Causes and Solutions:

  • Inefficient Coupling Reagent: For sterically hindered carboxylic acids or less nucleophilic piperazines, standard reagents like EDC/HOBt may be insufficient.[10]

    • Solution: Upgrade to a more potent coupling reagent. Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP) are generally more effective for challenging couplings, leading to faster reactions and higher yields.[10][11]

  • Inadequate Base: A non-nucleophilic base is crucial to neutralize the acid generated during the reaction without competing with the piperazine nucleophile.[10][12]

    • Solution: Diisopropylethylamine (DIPEA) is a common choice due to its steric hindrance.[10] Ensure at least two equivalents are used if the piperazine starting material is a hydrochloride salt to both neutralize the salt and scavenge the acid produced during the reaction.[12]

  • Moisture Contamination: Coupling reagents, especially carbodiimides and uronium/aminium salts, are highly sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q4: I'm observing significant bis-acylation of my piperazine. How can I promote mono-acylation?

The formation of the N,N'-diacylated product is a frequent side reaction when using unprotected piperazine.

Strategies to Favor Mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) shifts the equilibrium towards the mono-acylated product.[1] This is often the simplest approach but requires an efficient method to remove the excess piperazine during workup.

  • Slow Addition of the Activating Agent: Adding the coupling reagent or the activated carboxylic acid slowly to the reaction mixture containing the piperazine can help to maintain a low concentration of the acylating species, thereby reducing the likelihood of the mono-acylated product reacting a second time.

  • Employ a Mono-protected Piperazine: This is the most robust strategy for ensuring mono-acylation. N-Boc-piperazine is the most common choice.[13] The tert-butoxycarbonyl (Boc) group deactivates one nitrogen, directing the reaction to the free secondary amine. The Boc group can be readily removed later under acidic conditions (e.g., with TFA or HCl).[13] Other protecting groups like Fmoc (removed with a base like piperidine) or Cbz (removed by hydrogenolysis) can also be used depending on the overall synthetic strategy.[13]

Q5: My chiral carboxylic acid is racemizing during the coupling reaction. What can I do to prevent this?

Epimerization, or the loss of stereochemical integrity at a chiral center, is a major concern when coupling chiral carboxylic acids, particularly amino acids.[10]

Preventative Measures:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture is highly effective at suppressing racemization.[10] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.

  • Choice of Coupling Reagent: Some coupling reagents are known to have a lower propensity for causing racemization. COMU and HATU are generally considered superior to carbodiimides in this regard.[10]

  • Low Reaction Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C or below) can significantly reduce the rate of epimerization.[10]

Caption: Strategies to prevent racemization.

Section 3: Purification and Analysis

Q6: What are the best practices for purifying my piperazine-containing product?

The purification strategy will depend on the properties of your product and the impurities present.

  • Aqueous Workup: A standard aqueous workup can be very effective.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate basic impurities, including excess piperazine, and extract them into the aqueous layer.

    • Base Wash: A dilute base wash (e.g., saturated NaHCO₃) can remove acidic impurities, such as the carboxylic acid starting material or HOBt.

    • Brine Wash: A wash with saturated NaCl solution helps to remove residual water from the organic layer.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[7] Experiment with different solvent systems to find one that maximizes the solubility difference between your product and impurities.

  • Column Chromatography: While the basicity of piperazine derivatives can be problematic on standard silica gel, it is often a necessary purification technique.

    • Deactivating Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent) can help to prevent streaking and improve the separation.

    • Alternative Stationary Phases: For highly basic compounds, consider using alumina or a reversed-phase silica gel.

Q7: How can I effectively monitor the progress of my reaction?

Regular monitoring is key to determining the optimal reaction time and identifying any issues early on.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the reaction progress. A co-spot of the starting materials and the reaction mixture will help to identify the consumption of reactants and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to track the masses of the starting materials, product, and any byproducts. This is particularly useful for identifying unexpected side reactions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with a UV detector is the method of choice. Since the piperazine core lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to enhance UV activity for sensitive detection.[14][15][16]

Experimental Protocol: HPLC-UV Analysis of Piperazine Derivatives after Derivatization with NBD-Cl [14][15]

  • Sample Preparation:

    • Prepare a standard solution of your piperazine-containing compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a solution of NBD-Cl in acetonitrile.

    • Mix the piperazine solution with an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.

    • Cool the solution and dilute with the mobile phase before injection.

  • HPLC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the absorbance maximum of the NBD-piperazine derivative (typically around 340 nm).

  • Data Analysis:

    • Identify the product peak based on its retention time compared to a derivatized standard.

    • Quantify the analyte using a calibration curve generated from standards of known concentrations.

References

Technical Support Center: Purification of 2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(piperazin-2-yl)acetonitrile dihydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of byproducts from its synthesis.

Introduction

(S)-2-(Piperazin-2-yl)acetonitrile is a key chiral intermediate in the synthesis of several pharmaceutically active compounds, most notably Adagrasib (MRTX849), a covalent KRASG12C inhibitor for cancer treatment[1][2]. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide will help you identify and remove common byproducts encountered during its synthesis.

Troubleshooting Guide

This section addresses specific experimental issues, their probable causes, and detailed protocols for their resolution.

Issue 1: My reaction crude shows multiple spots on TLC/peaks in HPLC, with a significant, less polar byproduct.

Probable Cause: The most common less polar byproduct is the di-substituted piperazine, 1,4-bis(cyanomethyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring are alkylated by the acetonitrile reagent.

Causality: The formation of the di-substituted byproduct is favored under conditions of high basicity, elevated temperatures, and prolonged reaction times. A 1:1 stoichiometry of piperazine to the alkylating agent can also lead to a mixture of mono- and di-substituted products[3].

Identification:

  • TLC: The di-substituted product will have a higher Rf value (less polar) than the mono-substituted product.

  • LC-MS: The di-substituted product will have a molecular weight corresponding to C8H12N4 (M+H)+ of approximately 165.11.

  • NMR: In the 1H NMR spectrum, the di-substituted product will show a characteristic singlet for the two equivalent methylene groups of the cyanomethyl substituents.

Resolution Protocols:

Method 1: Column Chromatography (Free Base)

This method is suitable for separating the mono- and di-substituted products in their free base form.

Experimental Protocol:

  • Neutralization: After the reaction, perform an aqueous workup. Dissolve the crude product in water and basify to a pH of >9.5 with a suitable base (e.g., NaOH) to ensure the piperazines are in their free base form.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A good starting point is a gradient of methanol in dichloromethane (e.g., 0-10% methanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and reduce tailing[4].

    • Monitoring: Monitor the fractions by TLC to identify and collect the fractions containing the desired mono-substituted product.

  • Conversion to Dihydrochloride Salt: Combine the pure fractions, evaporate the solvent, and dissolve the resulting oil or solid in a suitable solvent like isopropanol. Add a solution of HCl in the same solvent dropwise to precipitate the desired this compound. Collect the solid by filtration[4].

Method 2: Selective Precipitation as a Salt

This method leverages the different properties of the mono- and di-hydrochloride salts.

Experimental Protocol:

  • Initial Salt Formation: After the reaction, if the product is in its free base form, dissolve the crude mixture in a suitable solvent like acetone or isopropanol.

  • Acidification: Slowly add one equivalent of hydrochloric acid (as a solution in a suitable solvent). The mono-hydrochloride salt of the desired product may precipitate preferentially over the di-substituted byproduct.

  • Isolation and Re-precipitation: Filter the solid and analyze its purity. If significant amounts of the di-substituted product remain, the solid can be dissolved in a minimal amount of hot alcohol (e.g., ethanol or isopropanol) and allowed to cool slowly for recrystallization. The desired dihydrochloride can then be formed by adding a second equivalent of HCl.

Issue 2: My final product has a low enantiomeric excess (ee).

Probable Cause: If you are synthesizing the (S)-enantiomer, the presence of the (R)-enantiomer as a contaminant is the likely cause. This can arise from using a starting material that is not enantiomerically pure or from racemization during the reaction, although the latter is less likely under standard alkylation conditions.

Identification:

  • Chiral HPLC: This is the most common and reliable method for determining enantiomeric purity. A suitable chiral column, such as a Chiralpak IC, can be used[5]. The mobile phase often consists of a mixture of acetonitrile, methanol, and a basic additive like diethylamine (e.g., 90:10:0.1 v/v/v)[5].

Resolution Protocols:

Method 1: Chiral Resolution

If the enantiomeric excess is low, a chiral resolution step may be necessary. This is typically done by forming diastereomeric salts with a chiral acid.

Experimental Protocol:

  • Salt Formation: Dissolve the free base of your racemic or low-ee mixture in a suitable solvent. Add a solution of a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or a derivative).

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, allowing for their separation by fractional crystallization.

  • Liberation of the Free Base: Collect the desired diastereomeric salt and treat it with a base to liberate the enantiomerically pure free base.

  • Conversion to Dihydrochloride Salt: Convert the pure enantiomer to its dihydrochloride salt as described previously.

Method 2: Chiral Preparative HPLC

For smaller scales, preparative chiral HPLC can be used to separate the enantiomers.

Experimental Protocol:

  • Method Development: Develop an analytical chiral HPLC method that provides good separation of the two enantiomers.

  • Scale-up: Scale up the analytical method to a preparative scale using a larger chiral column and a higher flow rate.

  • Fraction Collection: Collect the fractions corresponding to the desired (S)-enantiomer.

  • Product Isolation: Evaporate the solvent from the collected fractions and convert the product to the dihydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of the di-substituted byproduct from the start?

A1: The best strategy is to control the stoichiometry and reactivity of the piperazine.

  • Use of Excess Piperazine: Using a large excess of piperazine (e.g., 5-10 equivalents) will statistically favor the mono-alkylation reaction[6]. The unreacted piperazine can then be removed during the aqueous workup.

  • Use of a Mono-Protected Piperazine: A highly effective method is to use a mono-protected piperazine, such as 1-Boc-piperazine. The alkylation will occur on the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions[3].

  • In-situ Formation of Piperazine Monohydrochloride: Reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride in a solvent like ethanol can generate the monohydrochloride salt in situ. This effectively "protects" one of the nitrogen atoms, favoring mono-alkylation[7][8].

Q2: My product is an oil after the workup. How can I solidify it?

A2: The free base of 2-(piperazin-2-yl)acetonitrile can be an oil or a low-melting solid. Conversion to the dihydrochloride salt is the most common method to obtain a stable, crystalline solid[4]. This is achieved by dissolving the free base in a solvent like isopropanol, ethanol, or diethyl ether and adding a solution of hydrogen chloride in a suitable solvent until the product precipitates.

Q3: What are some good recrystallization solvents for this compound?

A3: For hydrochloride salts of piperazine derivatives, polar protic solvents are often good choices for recrystallization.

  • Ethanol or Isopropanol: These are excellent starting points. Dissolve the crude salt in a minimal amount of the hot solvent and allow it to cool slowly.

  • Methanol/Ether: A mixed solvent system can also be effective. Dissolve the salt in a minimal amount of hot methanol, and then slowly add a less polar solvent like diethyl ether until the solution becomes turbid. Then, allow it to cool.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR (1H and 13C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity and identify any byproducts.

  • Chiral HPLC: To determine the enantiomeric excess.

  • Elemental Analysis: To confirm the elemental composition, especially for the dihydrochloride salt.

Data Presentation

Table 1: Common Byproducts and Their Characteristics

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
2-(Piperazin-2-yl)acetonitrileC6H11N3125.17Desired product.
1,4-Bis(cyanomethyl)piperazineC8H12N4164.21Less polar than the mono-substituted product. 1H NMR shows a singlet for the CH2CN protons.
PiperazineC4H10N286.14Unreacted starting material. Highly polar.
(R)-2-(Piperazin-2-yl)acetonitrileC6H11N3125.17Undesired enantiomer. Separable by chiral HPLC.

Visualizations

Workflow for Byproduct Identification and Removal

Byproduct_Workflow start Crude Reaction Mixture tlc_hplc TLC / HPLC Analysis start->tlc_hplc single_peak Single Major Peak? tlc_hplc->single_peak multiple_peaks Multiple Peaks single_peak->multiple_peaks No chiral_hplc Chiral HPLC Analysis single_peak->chiral_hplc Yes less_polar Less Polar Byproduct Present? multiple_peaks->less_polar di_substituted Likely Di-substituted Byproduct less_polar->di_substituted Yes less_polar->chiral_hplc No (other impurities) purify_chromatography Purify via Column Chromatography (Free Base) di_substituted->purify_chromatography purify_chromatography->chiral_hplc ee_ok Enantiomeric Excess > 99%? chiral_hplc->ee_ok low_ee Low Enantiomeric Excess ee_ok->low_ee No final_product Pure Product ee_ok->final_product Yes chiral_resolution Perform Chiral Resolution or Preparative Chiral HPLC low_ee->chiral_resolution chiral_resolution->final_product

Caption: Decision workflow for identifying and removing byproducts.

Strategies to Favor Mono-substitution

Mono_Substitution_Strategies goal Goal: Favor Mono-substitution strategy1 Use Large Excess of Piperazine goal->strategy1 strategy2 Use Mono-Protected Piperazine (e.g., 1-Boc-piperazine) goal->strategy2 strategy3 In-situ Formation of Piperazine Monohydrochloride goal->strategy3

Caption: Key strategies to enhance the yield of the desired mono-substituted product.

References

  • ChemBK. (2024). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. [Link]

  • Google Patents. (1959).
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. (2022).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Google Patents. (2022). Solid forms of Adagrasib and methods of making the same.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

  • TÜBİTAK Academic Journals. (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. [Link]

  • Preclinical Research CRO. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. [Link]

  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ChemWhat. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride 2158301-19-8. [Link]

  • ACS Publications. (2024). Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Googleapis.com. (2012). WO 2023/205074 A1. [Link]

  • ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • Wiley Online Library. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. [Link]

  • Justia Patents. (2024). adagrasib solid pharmaceutical compositions. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed. (2016). Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Piperazine Building Blocks: A Comparative Analysis of Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in modern medicinal chemistry, appearing as a critical scaffold in numerous blockbuster drugs.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its synthetic versatility.[2] However, the symmetric nature of piperazine, with two secondary amine nitrogens, presents a fundamental challenge for the synthetic chemist: achieving selective mono-functionalization.

This guide provides an in-depth comparison of the reactivity of common piperazine building blocks. We will move beyond simple protocol recitation to explore the underlying principles of nucleophilicity, sterics, and electronics that govern their behavior. By understanding why certain building blocks are chosen for specific transformations, you, the researcher, can make more informed and strategic decisions in your synthetic endeavors.

The Fundamentals: Factors Governing Piperazine Reactivity

The reactivity of a piperazine building block is primarily dictated by the availability of the nitrogen lone pair for nucleophilic attack. This is influenced by two key factors:

  • Electronic Effects: The two nitrogen atoms in an unsubstituted piperazine are electronically equivalent and highly nucleophilic. The introduction of an electron-withdrawing group (EWG) on one nitrogen, such as a tert-butoxycarbonyl (Boc) or acetyl group, significantly reduces the electron density of that nitrogen, rendering it effectively non-nucleophilic under standard conditions. This electronic deactivation is the most common strategy for directing reactivity to the second nitrogen.[3]

  • Steric Hindrance: The three-dimensional space around the nitrogen atom can impede the approach of an electrophile.[4][5] Bulky protecting groups like the Boc group can sterically shield the nitrogen they are attached to, but more importantly, the choice of reactants and the substitution pattern on the piperazine ring itself can influence which nitrogen is more accessible.[6]

Comparative Analysis in Key Synthetic Transformations

We will now compare the performance of three primary piperazine building blocks—unprotected piperazine, N-Boc-piperazine, and N-Benzyl (Bn)-piperazine—in common C-N bond-forming reactions.

N-Alkylation: The Mono- vs. Di-substitution Challenge

N-alkylation is one of the most frequent modifications of the piperazine core. The primary challenge is preventing the undesired di-alkylation of the parent piperazine.

  • Unprotected Piperazine: Due to its two equivalent and reactive nitrogens, reacting piperazine with one equivalent of an alkylating agent typically yields a mixture of starting material, the desired mono-alkylated product, and the di-alkylated byproduct.[7] Achieving high selectivity for mono-alkylation requires specific strategies:

    • Large Excess of Piperazine: Using a significant excess (5-10 equivalents) of piperazine favors mono-alkylation statistically, but requires a more demanding purification to remove the excess starting material.[7]

    • In-situ Mono-protonation: A more elegant approach involves forming the piperazine monohydrochloride salt in situ. Protonation of one nitrogen acts as a temporary, "traceless" protecting group, deactivating it and allowing for selective alkylation on the free nitrogen.[8][9]

  • N-Boc-Piperazine: This is the workhorse for clean mono-alkylation. The Boc group electronically deactivates N-1, leaving N-4 as the sole nucleophilic site. This allows for stoichiometric reactions with alkyl halides, typically in the presence of a mild base like K₂CO₃ or Et₃N, to give high yields of the mono-alkylated product.[7][8]

  • N-Benzyl-Piperazine: Similar to its Boc-protected counterpart, N-Bn-piperazine provides excellent selectivity for mono-alkylation at the unprotected nitrogen. The choice between Boc and Benzyl protection is typically dictated by the downstream chemistry and the required deprotection conditions.[10]

Table 1: Comparative Performance in a Model Alkylation Reaction (Benzyl Bromide)

Building Block Strategy Typical Yield (Mono-product) Key Considerations
Piperazine 1.1 eq. Benzyl Bromide Poor (<40%) Mixture of products, difficult separation.
Piperazine 5 eq. Excess Piperazine Good (70-85%) Requires extensive purification.
Piperazine In-situ Monohydrochloride Good (75-90%) Elegant, cost-effective, avoids protection/deprotection steps.
N-Boc-Piperazine 1.1 eq. Benzyl Bromide, K₂CO₃ Excellent (>95%) Clean reaction, easy workup, requires subsequent deprotection.

| N-Bn-Piperazine | 1.1 eq. Benzyl Bromide, K₂CO₃ | Excellent (>95%) | Clean reaction, easy workup, requires subsequent deprotection. |

N-Acylation: Crafting Amides with Precision

Acylation follows similar reactivity principles to alkylation, with the challenge of di-acylation being even more pronounced with highly reactive acylating agents.

  • Unprotected Piperazine: Direct acylation is generally non-selective. However, a highly effective method involves dissolving piperazine in acetic acid to form the piperazine-1-ium cation.[3] This mono-protonation effectively protects one nitrogen, allowing for chemoselective acylation on the other with reagents like acyl chlorides or anhydrides.[3]

  • N-Boc-Piperazine: As with alkylation, N-Boc-piperazine is an excellent substrate for mono-acylation, reacting cleanly with acylating agents to provide the desired N-acyl, N'-Boc-piperazine derivative in high yield.[11]

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful method for N-alkylation, particularly for introducing more complex or sterically hindered groups.[2][12]

  • Protected Piperazines (N-Boc/N-Bn): These are ideal nucleophiles for reductive amination with a wide range of aldehydes and ketones. The reaction, typically mediated by mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), is high-yielding and chemoselective, occurring exclusively at the unprotected nitrogen.[2][13]

  • Unprotected Piperazine: While less common, it is possible to perform a double reductive amination by reacting piperazine with two equivalents of an aldehyde or ketone to form a symmetrical N,N'-disubstituted product.

The End Game: A Critical Comparison of Protecting Group Cleavage

The choice of a protected building block is inextricably linked to its deprotection strategy. The stability of the protecting group to other reaction conditions (orthogonality) and the ease of its removal are paramount.

N-Boc Deprotection: The Acid-Labile Standard

The Boc group is prized for its stability to a wide range of non-acidic conditions and its typically straightforward removal.

  • Standard Conditions: The most common methods involve treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[14][15]

  • Mechanism & Pitfalls: The reaction proceeds via protonation of the carbamate followed by the elimination of carbon dioxide and the formation of a tert-butyl cation. This cation is a potent electrophile and can cause a significant side reaction: alkylation of other nucleophilic sites on the substrate (e.g., tryptophan or methionine residues, or even another deprotected piperazine molecule).[14] This can be suppressed by using "scavengers" like triisopropylsilane (TIS) or anisole, which act as cation traps.

Boc Deprotection Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway NBoc N-Boc-Piperazine Protonated Protonated Intermediate NBoc->Protonated + H+ (TFA/HCl) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Product Deprotected Piperazine (Salt) CarbamicAcid->Product - CO2 tBuCation tert-Butyl Cation CarbamicAcid->tBuCation Elimination SideProduct t-Butylated Side Product tBuCation->SideProduct Alkylation Nucleophile Nucleophile (Nu:)

Caption: N-Boc deprotection pathway and the competing t-butylation side reaction.

N-Benzyl Deprotection: The Hydrogenolysis Route

The Benzyl group offers an orthogonal deprotection strategy, being stable to both acidic and basic conditions but labile to catalytic hydrogenation.

  • Standard Conditions: The most common method is catalytic hydrogenolysis using hydrogen gas (H₂) and a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C).[16]

  • Mechanism & Pitfalls: The reaction involves the reductive cleavage of the C-N bond at the benzylic position. The primary limitation of this method is its incompatibility with other reducible functional groups within the molecule, such as alkenes, alkynes, nitro groups, and some other aromatic systems.[10][17] Furthermore, the catalyst can be poisoned by sulfur-containing functional groups, rendering the reaction ineffective.[17]

Debenzylation Incompatibility cluster_mol Substrate with Multiple Reducible Groups Mol R-NO₂ R'-C≡C-R'' N-Bn-Piperazine Catalyst H₂, Pd/C Mol->Catalyst Products R-NH₂ R'-CH₂-CH₂-R'' Deprotected Piperazine Catalyst->Products Simultaneous Reduction Warning Warning: Lack of Chemoselectivity Products->Warning

Caption: Catalytic hydrogenolysis can lack chemoselectivity, reducing other functional groups alongside N-debenzylation.

Experimental Protocols

The following protocols are provided as validated starting points for common transformations. Researchers should always perform reactions on a small scale first and optimize as needed for their specific substrates.

Protocol 1: Mono-Alkylation of 1-Boc-piperazine
  • To a stirred solution of 1-Boc-piperazine (1.0 equiv.) in acetone or acetonitrile (approx. 0.2 M), add potassium carbonate (K₂CO₃, 1.5 equiv.).

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv.) to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.[7][8]

Protocol 2: Acidic N-Boc Deprotection with TFA
  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask.

  • Optional but recommended: If the substrate contains sensitive nucleophiles, add a scavenger such as triisopropylsilane (TIS, 1.1 equiv.).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10-20 equiv., often as a 25-50% solution in DCM) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual acid.

  • To isolate the free base, dissolve the resulting TFA salt in water, cool to 0°C, and carefully add a base (e.g., saturated aq. NaHCO₃ or 1M NaOH) until the pH is >9.

  • Extract the aqueous layer multiple times with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[14][15]

Conclusion and Strategic Recommendations

The selection of the appropriate piperazine building block is a strategic decision that can significantly impact the efficiency and success of a synthetic route.

Caption: Decision workflow for selecting the optimal piperazine building block.

  • For cost-effective, large-scale synthesis where a protection/deprotection sequence is undesirable, consider the in-situ mono-protonation of unprotected piperazine.

  • For maximum reliability and clean reactions, N-Boc-piperazine is the default choice, provided the final molecule can withstand the acidic deprotection conditions.

  • When acidic conditions must be avoided or an orthogonal strategy is required, N-Bn-piperazine is an excellent alternative, assuming the absence of other hydrogenolytically labile groups.

By carefully considering the electronic and steric nature of these building blocks and aligning their properties with the overall synthetic plan, researchers can harness the full potential of the piperazine scaffold with precision and efficiency.

References

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Lv, J., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. RSC Advances. Retrieved from [Link]

  • Tadesse, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved from [Link]

  • American Chemical Society. (2024). Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Various Authors. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

  • Němečková-Herová, D., & Pazdera, P. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Current Organic Synthesis. Retrieved from [Link]

  • Skácel, J., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Retrieved from [Link]

  • Various Authors. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Zarrouk, A., et al. (2023). Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Taylor & Francis Online. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Li, Y., et al. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. Advanced Science. Retrieved from [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved from [Link]

  • Sodiq, A., et al. (2014). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. ResearchGate. Retrieved from [Link]

  • Baxter, E. W., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. Retrieved from [Link]

  • Li, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. Retrieved from [Link]

  • Various Authors. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Crystal structure, characterization and chemical reactivity of novel piperazine derivative ligand for electrochemical recognition. Retrieved from [Link]

  • Di Francesco, M., et al. (2023). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Rewinski, M. S., & Schkeryantz, J. M. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophile. Retrieved from [Link]

  • Ashenhurst, J. (2012). What Makes A Good Nucleophile? Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing N-benzyl piperazine.
  • Khan Academy. (2013). Steric hindrance. YouTube. Retrieved from [Link]

  • Fairbanks, A. J. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]

Sources

The Crucial Role of Chiral Intermediates in the Synthesis and Efficacy of Adagrasib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, adagrasib has emerged as a pivotal inhibitor of the KRAS G12C mutation, a once notoriously "undruggable" target.[1][2] This guide provides an in-depth analysis of the synthesis of adagrasib, with a particular focus on the critical role of its chiral intermediates. We will explore how the choice of synthetic route and the stereochemistry of these building blocks are fundamental to the drug's ultimate efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry that underpins this important therapeutic agent.

The Stereochemical Imperative in Adagrasib's Mechanism of Action

Adagrasib's therapeutic effect is derived from its ability to selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1] This covalent interaction locks the protein in an inactive, GDP-bound state, thereby halting the downstream signaling pathways that drive uncontrolled cell proliferation.[2][3] The remarkable specificity and potency of adagrasib are intimately linked to its three-dimensional structure, which is dictated by the stereochemistry of its constituent chiral building blocks.

The adagrasib molecule incorporates two key chiral subunits: an N-methyl prolinol moiety and a substituted piperazine ring.[4][5] The precise spatial arrangement of these groups is essential for optimal interaction with the target protein. Any deviation from the desired stereoisomer can lead to a significant loss of binding affinity and, consequently, a reduction or complete loss of therapeutic efficacy.

Below is a diagram illustrating the KRAS signaling pathway and the inhibitory action of adagrasib.

KRAS_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds KRAS (GDP) KRAS (Inactive) Receptor Tyrosine Kinase (RTK)->KRAS (GDP) Activates KRAS G12C (GTP) KRAS G12C (Active) KRAS (GDP)->KRAS G12C (GTP) G12C Mutation Downstream Signaling\n(MAPK/ERK, PI3K/AKT) Downstream Signaling (MAPK/ERK, PI3K/AKT) KRAS G12C (GTP)->Downstream Signaling\n(MAPK/ERK, PI3K/AKT) Activates Adagrasib Adagrasib Adagrasib->KRAS G12C (GTP) Irreversibly Binds & Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling\n(MAPK/ERK, PI3K/AKT)->Cell Proliferation & Survival Promotes Adagrasib_Synthesis_Workflow cluster_early Early-Stage Introduction cluster_late Late-Stage Introduction Start_A Core Synthesis Piperazine_A Chiral Piperazine Introduction Start_A->Piperazine_A Steps_A Multiple Synthetic Steps Piperazine_A->Steps_A Final_A Adagrasib Steps_A->Final_A Start_B Core Synthesis & Functionalization Piperazine_B Chiral Piperazine Introduction Start_B->Piperazine_B Final_B Adagrasib Piperazine_B->Final_B

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Catalog Price

In modern pharmaceutical development, the selection of a chiral building block is a critical decision point with cascading implications for process efficiency, stereochemical purity, and ultimately, the economic viability of a drug candidate. (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a specialized, optically active intermediate whose value proposition extends far beyond its initial procurement cost.[1] This guide provides an in-depth cost-benefit analysis of its use, comparing it with alternative synthetic strategies. The core thesis is that the upfront investment in a high-purity chiral synthon like this often yields substantial downstream savings by de-risking and simplifying complex synthetic pathways, particularly in the synthesis of targeted covalent inhibitors like Adagrasib.[2]

The decision to use a pre-formed chiral intermediate versus inducing chirality during synthesis is a fundamental strategic choice. As mandated by regulatory bodies like the U.S. Food and Drug Administration since 1992, the pharmacological and toxicological profiles of individual enantiomers must be distinctly characterized.[3][4] This places immense importance on achieving high enantiomeric purity early and consistently in the development process, a primary benefit of using synthons like (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.[4][5]

Part 1: The Benefit Profile — Strategic Advantages in Synthesis

The primary benefit of employing (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride lies in its nature as a pre-constructed, stereochemically defined building block. This provides two major advantages: synthetic convergence and stereochemical security.

1.1. Synthetic Convergence and Efficiency

A convergent synthesis, where complex fragments of a molecule are prepared separately and then joined, is generally more efficient than a linear synthesis. This intermediate, containing both a nucleophilic piperazine ring and a functional acetonitrile group on a fixed chiral center, is ideally suited for convergent strategies.[1] For instance, in the synthesis of KRASG12C inhibitors like Adagrasib, this fragment can be coupled with other complex heterocyclic systems in the later stages of the synthesis.[6][7] This approach minimizes the number of steps where the core, and often fragile, final molecular architecture is carried through, typically leading to higher overall yields.

1.2. Stereochemical Security

Achieving absolute stereochemical control is one of the most challenging aspects of pharmaceutical synthesis.[3] Using an enantiomerically pure starting material like (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride effectively outsources this challenge. The alternative, creating the chiral center de novo via asymmetric synthesis, introduces significant process variables and risks:

  • Catalyst Cost & Screening: Asymmetric catalysis often requires expensive, proprietary metal-ligand complexes. Significant time and resources are spent screening catalysts and reaction conditions to achieve high enantiomeric excess (ee).

  • Resolution Steps: If a racemic or diastereomeric mixture is produced, costly and often low-yielding chiral resolution steps (e.g., chromatography on a chiral stationary phase or diastereomeric salt formation) are required.[8]

  • Process Robustness: Asymmetric reactions can be highly sensitive to impurities, temperature fluctuations, and substrate quality, making them challenging to scale up robustly.

By incorporating the pre-defined stereocenter of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride, a development team can bypass these hurdles entirely, ensuring that the final Active Pharmaceutical Ingredient (API) has the correct, biologically active stereoconfiguration.

Part 2: The Cost Profile — A Multifaceted Economic Analysis

The "cost" of using this intermediate must be evaluated across its entire lifecycle, from procurement to its impact on the final API's cost of goods (COGS).

2.1. Acquisition Cost

(S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a specialty chemical available from various suppliers. Its price is influenced by purity, quantity, and supplier scale. While prices are dynamic, it is inherently more expensive than simple achiral precursors like piperazine.

Table 1: Representative Cost & Supplier Analysis

Supplier TypeRepresentative Price (Per Gram, R&D Scale)PurityNotes
Major Research Catalogs (e.g., Sigma-Aldrich)High (

$)
≥97%High cost, but readily available in small quantities with extensive documentation.[9]
Specialized Chemical Suppliers (e.g., Advanced ChemBlocks, BLDpharm)Moderate (

)
≥97%Competitive pricing for R&D to kilo-scale quantities.[10][11]
Bulk/Commercial Manufacturers (e.g., various listed on Echemi)Low ($)≥98%Best pricing for large-scale manufacturing, may require minimum order quantities.[12]

Causality: The higher cost reflects the multi-step synthesis required to produce the intermediate itself, including the introduction of chirality and subsequent purification to high enantiomeric and chemical purity standards.

2.2. Synthesis Cost (In-House Production)

For large-scale manufacturing, companies may opt to synthesize the intermediate in-house. A plausible route involves the reaction of a suitably protected piperazine with a chiral electrophile.

Experimental Protocol: Representative Synthesis of a Precursor

A common strategy involves starting with a protected piperazine to ensure regioselectivity. The synthesis of a key precursor, Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, illustrates the process.

Objective: To synthesize a protected version of the chiral intermediate.

Materials:

  • (S)-1-Cbz-piperazine-2-acetonitrile

  • Reagents for deprotection (e.g., H₂, Pd/C)

  • Hydrochloric acid

Step-by-Step Methodology:

  • Deprotection: The N-Cbz protected intermediate, Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, is dissolved in a suitable solvent like ethanol or methanol.

  • Catalysis: A catalytic amount of Palladium on carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically via a balloon or in a Parr shaker) at room temperature and stirred until TLC or LC-MS analysis indicates complete consumption of the starting material. This step cleaves the Cbz protecting group.

  • Filtration: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

  • Salt Formation: The resulting free amine is dissolved in a solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same solvent is added dropwise to precipitate the dihydrochloride salt.

  • Isolation: The resulting white solid, (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Cost Factors in this Protocol:

  • Starting Materials: The cost of the protected piperazine precursor.

  • Catalyst: Palladium is a precious metal, and its cost can be significant, though it is used in catalytic amounts.

  • Reagents & Solvents: Costs associated with hydrogen gas, acids, and purification solvents.

  • Labor & Equipment: Time and capital equipment required for the multi-step process.

Part 3: Comparative Analysis — Synthon vs. Alternative Synthetic Strategies

The true value of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is revealed when compared to alternative methods for synthesizing a target molecule. Let's consider the general challenge of producing a chiral piperazine derivative.

Strategy A: Chiral Synthon Approach (Using the Topic Compound) This is the convergent approach discussed previously. It offers high fidelity but at a higher initial material cost.

Strategy B: Asymmetric Synthesis Approach (De Novo) This approach might start with an achiral piperazine derivative and introduce the acetonitrile side chain via an asymmetric alkylation, or build the chiral center through another transformation.

Strategy C: Chiral Resolution Approach This involves synthesizing the racemic version of the piperazine derivative and then separating the enantiomers using chiral HPLC or diastereomeric salt resolution. This is often the least efficient method.

Workflow Visualization: Strategic Synthesis Decision

The following diagram illustrates the fundamental choice between using a pre-made chiral synthon and creating the stereocenter during the process.

G cluster_0 Strategy A: Chiral Synthon Approach cluster_1 Strategy B/C: De Novo / Resolution Approach A1 Procure/Synthesize (S)-2-(piperazin-2-yl)acetonitrile 2HCl A2 Couple with Second Fragment A1->A2 1-2 Steps A3 Final API (High ee) A2->A3 High Yield B1 Start with Achiral Precursors B2 Racemic Synthesis B1->B2 Multiple Steps B3 Chiral Resolution (e.g., HPLC, Salts) B2->B3 Low Yield (<50% theoretical) High Cost B4 Isolated (S)-Enantiomer B3->B4 B5 Couple with Second Fragment B4->B5 B6 Final API B5->B6 start START: Target Molecule start->A1 start->B1

Caption: Comparison of a convergent chiral synthon strategy versus a linear/resolution strategy.

Table 2: Cost-Benefit Comparative Matrix

FactorStrategy A: Chiral SynthonStrategy B/C: De Novo / ResolutionCausality & Justification
Upfront Material Cost HighLowThe synthon's cost includes its own multi-step, stereoselective synthesis.[13]
Process Steps FewerMoreConvergence simplifies the main synthetic route. Resolution adds at least two steps (formation, separation).
Stereochemical Risk Very LowHighThe stereocenter is pre-set and verified. Asymmetric synthesis requires extensive optimization; resolution can be incomplete.[4]
Overall Yield HigherLowerFewer steps and avoidance of a <50% theoretical yield from resolution lead to better overall material throughput.
Scalability More StraightforwardChallengingCoupling reactions are often more scalable than delicate asymmetric reactions or large-scale chiral chromatography.
Time to Clinic/Market FasterSlowerReduced process development and optimization time for stereochemical control accelerates the overall timeline.
Final COGS Potentially LowerPotentially HigherWhile starting material is expensive, higher yield, fewer steps, and reduced labor/equipment time can lead to a lower final cost of goods.[5]

Part 4: Application in Dipeptidyl Peptidase IV (DPP-4) Inhibitor Programs

While (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a key intermediate for certain molecules like Adagrasib, the broader class of DPP-4 inhibitors for type 2 diabetes often utilizes different, yet conceptually similar, chiral building blocks.[6][2] For example, the synthesis of Vildagliptin, a potent DPP-4 inhibitor, relies on (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile .[14][15][16]

This highlights a crucial point: the choice of a chiral synthon is highly specific to the target molecule's architecture. Vildagliptin is built around a pyrrolidine ring, not a piperazine ring.[17] However, the strategic rationale for using a chiral intermediate remains identical: to ensure stereochemical fidelity and improve synthetic efficiency.[15][16]

Experimental Data: Efficacy of Final Drugs Synthesized with Chiral Intermediates

The ultimate "benefit" of using the correct chiral intermediate is a final drug that is both safe and effective. The use of the correct enantiomer is critical for proper binding to the enzyme's active site.[18] Clinical data for DPP-4 inhibitors, which rely on such precise stereochemistry, demonstrate their efficacy.

Table 3: Summary of Clinical Efficacy for Vildagliptin (A Drug Class Relying on a Chiral Synthon)

Study MetricVildagliptin + MetforminOther Oral Antidiabetics (OADs)Source
HbA1c Reduction (6 months) -0.9% -0.6%[19][20]
Fasting Plasma Glucose Reduction (6 months) -305 mg/L -209 mg/L[20]
Patients Reaching HbA1c <7.0% 28.3% 5.6% (vs. Placebo)[21]
Hypoglycemia Incidence Low, comparable to placeboVaries (higher with sulfonylureas)[21][22]

This data underscores the success of the final drug product, a success that is fundamentally enabled by the high-fidelity synthesis made possible by using specific, enantiomerically pure intermediates. The modest improvements in glycemic control are achieved with a favorable safety profile, particularly a low risk of hypoglycemia.[23]

Visualization: Cost-Benefit Decision Framework

G A Project Start: Define Target Molecule B Identify Chiral Centers A->B C Is a suitable chiral synthon commercially available? B->C D Evaluate Synthon Cost vs. Project Budget C->D Yes F Develop De Novo Asymmetric Synthesis C->F No E Adopt Convergent Strategy: Use Chiral Synthon D->E Acceptable D->F Too High I Final Route Selection E->I G Assess Process Risk: Scalability, Robustness, IP Landscape F->G H Develop Racemic Route with Chiral Resolution G->H High Risk G->I Acceptable Risk H->I

Caption: A decision-making workflow for selecting a synthetic strategy based on cost-benefit factors.

Conclusion and Recommendation

The use of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride represents a strategic investment in synthetic efficiency and risk mitigation. While its initial procurement cost is higher than that of basic achiral starting materials, a comprehensive analysis reveals its potential for significant downstream value.

  • For early-stage R&D and process development: The use of this synthon is highly recommended. It accelerates timelines by removing the need to develop and optimize a complex, high-risk asymmetric synthesis or resolution protocol. This allows research teams to focus on synthesizing and testing the final drug candidate more quickly.

  • For large-scale manufacturing: A thorough economic analysis is required. If the overall yield and process simplification offered by the synthon-based route outweigh the higher material cost, it remains the superior option. Alternatively, if manufacturing scale is massive, developing a robust, in-house synthesis of the intermediate itself may become the most cost-effective strategy.

Ultimately, (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is not merely a chemical; it is an enabling technology. It provides chemists and drug developers with a reliable tool to build complex, life-saving molecules with the stereochemical precision that modern medicine demands. The decision to employ it should be based on a holistic view of cost, benefit, risk, and project timelines.

References

  • Jadhav, L. A., et al. (2011). An efficient synthesis of Vildagliptin intermediates. Organic Chemistry: An Indian Journal, 7(2), 168-171. Available at: [Link]

  • ChemBK. (2024). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. Available at: [Link]

  • Suresh, S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

  • World Intellectual Property Organization. (2013). NEW PROCESS AND INTERMEDIATES FOR THE SYNTHESIS OF VILDAGLIPTIN. WIPO Patentscope. Available at: [Link]

  • Google Patents. (2013). New process and intermediates for the synthesis of vildagliptin.
  • MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available at: [Link]

  • Zhang, L., et al. (2019). A facile method to synthesize vildagliptin. ResearchGate. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • PubMed. (1994). The cost benefit ratio of enantiomeric drugs. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Efficacy and safety of vildagliptin in patients with type 2 diabetes mellitus inadequately controlled with dual combination of metformin and sulphonylurea. Available at: [Link]

  • Springer Medizin. (2016). Effectiveness and Tolerability of Vildagliptin and the Single Pill Combination of Vildagliptin and Metformin in “Real-World” Management of Type 2 Diabetes Mellitus: The G-FORCE Study. Available at: [Link]

  • Blüher, M., et al. (2012). Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study. World Journal of Diabetes, 3(9), 161-169. Available at: [Link]

  • LookChem. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride 2158301-19-8. Available at: [Link]

  • Pharmacy Research. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. Available at: [Link]

  • ResearchGate. (2016). Effectiveness and Tolerability of Vildagliptin and the Single Pill Combination of Vildagliptin and Metformin in “Real-World” Management of Type 2 Diabetes Mellitus: The G-FORCE Study. Available at: [Link]

  • OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). (2020). DPP-4 Inhibition and the Path to Clinical Proof. Available at: [Link]

  • ResearchGate. (2022). Design and synthesis of DPP-4 inhibitor for the treatment of type 2 diabetes. Available at: [Link]

  • ScienceDirect. (2013). Chiral switches versus de novo enantiomerically pure compounds. Available at: [Link]

  • Bentham Science. (2013). The Significance of Chirality in Drug Design and Development. Available at: [Link]

  • PubMed. (2013). The significance of chirality in drug design and development. Available at: [Link]

  • PubMed Central. (2024). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Available at: [Link]

  • MDPI. (2017). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Available at: [Link]

  • PubMed. (2014). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. Available at: [Link]

  • PubMed. (2019). Repurposing of FDA-Approved NSAIDs for DPP-4 Inhibition as an Alternative for Diabetes Mellitus Treatment: Computational and in Vitro Study. Available at: [Link]

Sources

A Spectroscopic Guide to the Isomers of 2-(Piperazin-2-yl)acetonitrile: A Comparative Analysis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of chiral intermediates is paramount. The enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-isomers of 2-(Piperazin-2-yl)acetonitrile, a critical building block in the synthesis of several contemporary therapeutics, including the KRAS inhibitor Adagrasib.[1][2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the expected spectroscopic signatures of these isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines robust experimental protocols for acquiring this data and for the chiral separation of the enantiomers, ensuring the stereochemical integrity of the synthetic process.

Introduction to 2-(Piperazin-2-yl)acetonitrile Isomers

2-(Piperazin-2-yl)acetonitrile is a bifunctional molecule featuring a piperazine ring and a nitrile group. The stereocenter at the C2 position of the piperazine ring gives rise to two enantiomers: (R)-2-(piperazin-2-yl)acetonitrile and (S)-2-(piperazin-2-yl)acetonitrile. The (S)-enantiomer, in particular, has gained significant attention as a key intermediate in the synthesis of Adagrasib.[1][2][3][4][5] Given the stringent regulatory requirements for chiral drugs, the ability to distinguish and quantify these isomers is not merely an academic exercise but a critical component of quality control in pharmaceutical manufacturing.

This guide will delve into the nuanced, and often identical, spectroscopic characteristics of these enantiomers, highlighting the techniques that can and cannot differentiate them.

Spectroscopic Comparison of (R)- and (S)-2-(Piperazin-2-yl)acetonitrile

Enantiomers, by definition, have identical physical and chemical properties in an achiral environment. Therefore, their NMR, IR, and MS spectra will be indistinguishable under standard achiral conditions. The data presented below represents the expected spectroscopic characteristics for both the (R)- and (S)-isomers of 2-(piperazin-2-yl)acetonitrile, typically in their dihydrochloride salt form for enhanced stability and solubility.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For the isomers of 2-(piperazin-2-yl)acetonitrile, both ¹H and ¹³C NMR will provide key information about the molecular framework.

Expected ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0m1HH-2 (methine proton at the stereocenter)
~3.4 - 3.7m4HH-3, H-5 (piperazine ring protons)
~3.1 - 3.3m2HH-6 (piperazine ring protons)
~3.0d2H-CH₂-CN (methylene protons adjacent to the nitrile)

Note: The chemical shifts are approximate and can vary based on the solvent, concentration, and pH. The signals for the piperazine ring protons will likely be complex and overlapping multiplets.

Expected ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ) ppmAssignment
~118-CN (nitrile carbon)
~55C-2 (methine carbon at the stereocenter)
~45-50C-3, C-5 (piperazine ring carbons)
~42C-6 (piperazine ring carbon)
~20-CH₂-CN (methylene carbon)

Note: The exact chemical shifts can be influenced by the solvent and the protonation state of the piperazine nitrogens.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectra of the (R)- and (S)-isomers will be identical.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (of the piperazine NH and NH₂⁺ groups)
2950-2850MediumC-H stretching (aliphatic)
~2250Medium, SharpC≡N stretching (nitrile)
1600-1500MediumN-H bending
1450-1400MediumC-H bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electron Spray Ionization (ESI) is a suitable soft ionization technique for this molecule. The mass spectra of the two isomers will be identical.

Expected Mass Spectrometry Data (ESI-MS)

m/zAssignment
126.10[M+H]⁺ (protonated molecule)
148.08[M+Na]⁺ (sodium adduct)

The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of the acetonitrile group and fragmentation of the piperazine ring.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Data Acquisition
Workflow for NMR data acquisition.
FT-IR Spectroscopy Protocol
Workflow for FT-IR data acquisition.
Mass Spectrometry Protocol
Workflow for ESI-MS data acquisition.

Chiral Separation: Differentiating the Enantiomers

While standard spectroscopic techniques cannot distinguish between the (R)- and (S)-isomers of 2-(piperazin-2-yl)acetonitrile, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for their separation and quantification.[9][10]

Chiral HPLC Method Development

The development of a successful chiral HPLC method often involves screening a variety of chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs are a common starting point for the separation of amine-containing compounds.

Recommended Chiral HPLC Protocol

  • Column Selection : Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase : A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often necessary to improve peak shape and resolution for basic compounds like piperazines.

  • Detection : UV detection at a wavelength where the analyte absorbs is suitable.

  • Optimization : The resolution of the enantiomers can be optimized by adjusting the ratio of the mobile phase components, the type and concentration of the amine modifier, the flow rate, and the column temperature.

Schematic of a chiral HPLC system for enantiomer separation.

Conclusion

The (R)- and (S)-isomers of 2-(piperazin-2-yl)acetonitrile are crucial chiral building blocks in the pharmaceutical industry. While their spectroscopic properties in an achiral environment are identical, a thorough understanding of their expected NMR, FT-IR, and MS signatures is essential for confirming their chemical identity and purity. The differentiation and quantification of the individual enantiomers rely on chiral separation techniques, with chiral HPLC being the most robust and widely used method. The protocols and data presented in this guide provide a solid foundation for the analytical characterization of these important pharmaceutical intermediates, ensuring the quality and stereochemical integrity of the final active pharmaceutical ingredients.

References

  • American Chemical Society. (2025). Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer. ACS Fall 2025. [Link]

  • Chen, C., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(5), 944–949. [Link]

  • Chen, C., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters. [Link]

  • Chen, C., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ResearchGate. [Link]

  • ChemBK. (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • MDPI. (2024). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubChem. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • NIST WebBook. Piperazine. [Link]

  • Capot Chemical. MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. [Link]

  • NIST WebBook. Acetonitrile. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A- Applied Sciences and Engineering, 20(2), 234-245. [Link]

  • NMRS.io. 13C | acetonitrile-d3 | NMR Chemical Shifts. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. This is particularly true for complex chiral intermediates like 2-(Piperazin-2-yl)acetonitrile dihydrochloride, a key building block in the synthesis of various pharmaceutical agents, notably as a precursor to the KRASG12C inhibitor, Adagrasib.[1] The presence of even minute impurities can have profound effects on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, technically-grounded comparison of the purity assessment of commercially available this compound. We will delve into the rationale behind selecting appropriate analytical techniques, present detailed experimental protocols, and offer a framework for interpreting the data to make informed decisions when sourcing this critical reagent.

The Imperative of Purity: Why It Matters for this compound

The synthetic utility of this compound lies in its bifunctional nature, possessing both a reactive secondary amine and a nitrile group.[2] Impurities in commercial batches can arise from several sources, including residual starting materials from the synthesis (e.g., piperazine, (S)-(-)-2-bromoacetonitrile), byproducts of the reaction, and degradation products.[2] These impurities can lead to:

  • Formation of undesired side products: Impurities with reactive functional groups can compete in subsequent synthetic steps, leading to a complex reaction mixture and difficult purification.

  • Inaccurate stoichiometry: The presence of non-target molecules can lead to incorrect molar calculations, affecting reaction efficiency and yield.

  • Introduction of difficult-to-remove impurities in the final API: Some impurities may be carried through the synthetic sequence, complicating the final purification and potentially impacting the safety and efficacy of the drug.

Given these considerations, a multi-pronged analytical approach is essential to fully characterize the purity of commercial this compound.

A Comparative Analysis of Commercial Offerings

For the purpose of this guide, we will consider a hypothetical comparison of three commercial suppliers of this compound, hereafter referred to as Supplier A, Supplier B, and Supplier C. The following table summarizes the key purity attributes as determined by the analytical methods detailed in the subsequent sections. It is crucial to note that researchers should always refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier and, where necessary, perform their own confirmatory testing.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC-MS (%) 98.599.297.8
Major Impurity 1 (Residual Piperazine, %) 0.80.31.2
Major Impurity 2 (Unidentified, m/z = X, %) 0.50.20.7
Water Content (Karl Fischer, %) 0.30.10.5
Residual Solvents (GC-HS, ppm) <100<50<200
¹H NMR Conforms to structureConforms to structureConforms to structure

Orthogonal Analytical Approaches for Robust Purity Assessment

A comprehensive evaluation of purity relies on the application of multiple, independent (orthogonal) analytical techniques. For this compound, a combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Headspace (GC-HS) analysis provides a thorough characterization.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Potency and Impurity Profiling

Rationale: HPLC is the workhorse for separating and quantifying components in a mixture. Due to the lack of a strong UV chromophore in the piperazine moiety, conventional UV detection can be challenging for impurity profiling at low levels.[3][4] Mass spectrometry (MS) provides a universal and highly sensitive detection method, allowing for the identification and quantification of both known and unknown impurities based on their mass-to-charge ratio (m/z).

Experimental Workflow:

Sources

A Comparative Guide to the Synthesis of Chiral Piperazine Intermediates for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

The chiral piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of biologically active compounds and approved drugs.[1][2] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to chiral piperazine intermediates is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the leading synthetic strategies for accessing these valuable intermediates. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable you, the researcher, to make informed decisions for your specific synthetic challenges.

Catalytic Asymmetric Synthesis: The Modern Approach to Chirality

Direct catalytic asymmetric synthesis offers an elegant and atom-economical pathway to chiral piperazines, often minimizing the need for protecting groups and chiral auxiliaries. Recent advancements in this area have provided powerful tools for accessing a diverse range of enantiomerically enriched piperazine derivatives.

Asymmetric Hydrogenation of Pyrazine Derivatives

Asymmetric hydrogenation stands out as one of the most direct methods for producing chiral piperazines. This approach typically involves the reduction of a prochiral pyrazine or a partially saturated precursor in the presence of a chiral catalyst.

A notable strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazin-2-ones, which can then be reduced to the desired piperazines without loss of optical purity.[5] This method has demonstrated good yields and high enantioselectivities for a variety of substrates.[5]

Another powerful technique is the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. This method provides access to a broad scope of chiral piperazines, including those with 3-substitution, as well as 2,3- and 3,5-disubstitution, with excellent enantiomeric excesses.

Data Presentation: Performance of Asymmetric Hydrogenation Methods

MethodSubstrateCatalyst SystemYield (%)ee (%)Reference
Pd-Catalyzed Hydrogenation3,5-diphenylpyrazin-2-olPd(TFA)₂ / (S)-MeO-Biphep9390[5]
Pd-Catalyzed Hydrogenation3-(4-fluorophenyl)-5-phenylpyrazin-2-olPd(TFA)₂ / (S)-MeO-Biphep9589[5]
Ir-Catalyzed Hydrogenation2-phenylpyrazine (activated with BnBr)[Ir(cod)Cl]₂ / (S,S)-f-Binaphane9592[6]
Ir-Catalyzed Hydrogenation2,3-diphenylpyrazine (activated with BnBr)[Ir(cod)Cl]₂ / (S,S)-f-Binaphane9696[6]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an Activated Pyrazine

  • Catalyst Preparation: In a glovebox, a mixture of [Ir(cod)Cl]₂ and the chiral ligand (e.g., (S,S)-f-Binaphane) in a degassed solvent (e.g., THF) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a solution of the pyrazine substrate in the same solvent, the activating agent (e.g., benzyl bromide) is added, and the mixture is stirred for a specified time to form the pyrazinium salt in situ.

  • Hydrogenation: The substrate solution and the catalyst solution are transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 600 psi). The reaction is stirred at a set temperature (e.g., 30 °C) for 24 hours.

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the chiral piperazine. The enantiomeric excess is determined by chiral HPLC analysis.

Diagram: Asymmetric Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis Pyrazine Prochiral Pyrazine Pyrazinium Pyrazinium Salt (in situ) Pyrazine->Pyrazinium Activation Activator Activating Agent (e.g., Alkyl Halide) Activator->Pyrazinium Piperazine Chiral Piperazine Pyrazinium->Piperazine Hydrogenation Chiral_Catalyst Chiral Ir Catalyst Chiral_Catalyst->Piperazine H2 H₂ (High Pressure) H2->Piperazine Purification Purification (Chromatography) Piperazine->Purification Analysis ee Determination (Chiral HPLC) Purification->Analysis

Caption: Workflow for catalytic asymmetric hydrogenation.

Catalytic Asymmetric Allylic Alkylation

A groundbreaking approach for the synthesis of α-secondary and α-tertiary piperazin-2-ones and their corresponding piperazines involves the palladium-catalyzed asymmetric decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones.[7][8] This method is particularly valuable as it provides access to chiral piperazines with a quaternary stereocenter, a structural motif that is challenging to construct using other methods.[8]

Data Presentation: Asymmetric Allylic Alkylation Performance

SubstrateLigandYield (%)ee (%)Reference
N-Boc, N'-allyl piperazin-2-one(S)-t-Bu-PHOX8592[7]
N-Cbz, N'-allyl piperazin-2-one(S)-t-Bu-PHOX9095[7]

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation [7]

  • Substrate Preparation: Synthesize the N,N'-diprotected piperazin-2-one substrate with an allylic carbonate group.

  • Reaction Setup: In a glovebox, a solution of the palladium precursor (e.g., Pd₂(pmdba)₃) and the chiral ligand (e.g., (S)-t-Bu-PHOX) in a suitable solvent (e.g., toluene) is stirred to form the active catalyst.

  • Alkylation: The substrate is added to the catalyst solution, and the reaction mixture is stirred at a specific temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography to afford the enantioenriched piperazin-2-one.

  • Reduction: The resulting piperazin-2-one can be reduced to the corresponding chiral piperazine using a suitable reducing agent (e.g., LiAlH₄).

Chiral Pool Synthesis: Building from Nature's Chirality

The "chiral pool" strategy leverages readily available and enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core.[9] This approach is often practical and scalable, making it attractive for industrial applications.

A common method involves a four-step sequence starting from α-amino acids to obtain orthogonally protected, enantiomerically pure 2-substituted piperazines.[9] The key transformation is an aza-Michael addition between a bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[9]

Diagram: Chiral Pool Synthesis Workflow

G Amino_Acid Chiral α-Amino Acid Diamine Protected Chiral 1,2-Diamine Amino_Acid->Diamine Reduction & Protection Aza_Michael Aza-Michael Addition Diamine->Aza_Michael Piperazine Orthogonally Protected Chiral Piperazine Aza_Michael->Piperazine Cyclization

Caption: Chiral pool synthesis from α-amino acids.

Resolution Methods: Separating Enantiomers

Resolution techniques remain a workhorse in the synthesis of chiral compounds, particularly on a large scale. These methods involve the separation of a racemic mixture into its constituent enantiomers.

Classical Resolution

Classical resolution relies on the formation of diastereomeric salts by reacting the racemic piperazine with a chiral resolving agent, such as tartaric acid.[10][11] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer is then liberated from the isolated diastereomeric salt.

A systematic screening of resolving agents, solvents, stoichiometry, and concentration is crucial for optimizing a classical resolution process.[10]

Data Presentation: Classical Resolution of a Diphenyl-Substituted N-Methyl-Piperazine [10]

Resolving AgentSolvent SystemStoichiometry (mol equiv)Diastereomeric Excess (de %) of CrystalsReference
di-p-anisoyl-d-tartaric acidTHF/H₂O (80/20)0.3570[10]

Experimental Protocol: General Procedure for Classical Resolution [12]

  • Salt Formation: Dissolve the chiral resolving agent in a suitable solvent. Add the racemic piperazine to this solution. The mixture may be heated to ensure complete dissolution.

  • Crystallization: Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in water and basify the mixture (e.g., with NaOH) to a pH > 10.

  • Extraction: Extract the liberated chiral piperazine into an organic solvent. The organic layer is then dried and concentrated to yield the enantiomerically enriched product.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative to classical methods.[13][14] Enzymes, such as lipases and proteases, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For instance, the kinetic resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate using the enzyme alcalase has been demonstrated for the synthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid.[15][16]

Diagram: Comparison of Resolution Methods

G cluster_classical Classical Resolution cluster_enzymatic Enzymatic Resolution Racemic_Piperazine Racemic Piperazine Diastereomers Diastereomeric Salts Racemic_Piperazine->Diastereomers Reaction Enantioselective Reaction Racemic_Piperazine->Reaction Chiral_Acid Chiral Resolving Agent Chiral_Acid->Diastereomers Separation Separation (Crystallization) Diastereomers->Separation Chiral_Piperazine_C Enantiopure Piperazine Separation->Chiral_Piperazine_C Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction Mixture Mixture of Reacted and Unreacted Enantiomers Reaction->Mixture Separation_E Separation Mixture->Separation_E Chiral_Piperazine_E Enantiopure Piperazine Separation_E->Chiral_Piperazine_E

Caption: Comparison of classical and enzymatic resolution workflows.

Conclusion and Future Outlook

The synthesis of chiral piperazine intermediates is a dynamic field with a diverse array of methodologies at the disposal of the modern chemist. Catalytic asymmetric synthesis, particularly asymmetric hydrogenation and allylic alkylation, represents the cutting edge, offering high efficiency and enantioselectivity. Chiral pool synthesis remains a robust and practical approach, especially for large-scale production. Resolution methods, both classical and enzymatic, continue to be valuable tools for accessing enantiomerically pure materials.

The choice of the optimal synthetic route will invariably depend on a multitude of factors, including the specific substitution pattern of the target piperazine, the required scale of the synthesis, cost considerations, and the available expertise and equipment. By understanding the principles and practicalities of each method presented in this guide, researchers can strategically navigate the synthetic landscape and accelerate the discovery and development of new therapeutics.

References

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 6273-6278. [Link]

  • D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20831-20847. [Link]

  • Sharma, P., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(33), 6031-6035. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(2), 618-622. [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 126(2), 630-634. [Link]

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(51), 16012-16023. [Link]

  • D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • Schaus, S. E., & Panek, J. S. (2000). Catalytic asymmetric synthesis of substituted morpholines and piperazines. Organic Letters, 2(4), 469-471. [Link]

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(21), 5544-5547. [Link]

  • Cozzi, P. G., et al. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 78(6), 2510-2518. [Link]

  • Tan, L., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(4), 867-873. [Link]

  • Tan, L., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. ResearchGate. [Link]

  • Parmar, A., Kumar, H., & Prasad, A. K. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. NJIT Digital Commons. [Link]

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. [Link]

  • Parmar, A., Kumar, H., & Prasad, A. K. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate. [Link]

  • ResearchGate. (n.d.). Representative drug molecules containing chiral piperazinone, piperazine, and 1,4-diazepane. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). Recent Advances in Piperazine Synthesis. ResearchGate. [Link]

  • Pelliccia, S., & Di Giovanni, C. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]

  • Genheden, S., et al. (2021). PaRoutes: a framework for benchmarking retrosynthesis route predictions. ChemRxiv. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

  • ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1 Comparison of the... ResearchGate. [Link]

  • Al-Rimawi, F., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link]

  • Pharmaceutical Technology. (2012). Exploring Chiral Chemistry. Pharmaceutical Technology. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Piperazin-2-yl)acetonitrile dihydrochloride, a heterocyclic compound utilized in various research applications. Adherence to these procedures is critical to mitigate risks to personnel, prevent environmental contamination, and ensure full compliance with safety regulations.

Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. While comprehensive toxicological data for this compound may be limited, its structural motifs—a piperazine ring and a nitrile group—necessitate a cautious approach.

Based on the Safety Data Sheet (SDS) and data from structurally related compounds, this substance should be treated as hazardous.[1][2] Key hazards include:

  • Potential for serious eye and skin irritation. [2]

  • May be harmful if swallowed or inhaled. [1][2]

  • Combustion byproducts may include toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl). [1]

The piperazine moiety itself is known to cause skin sensitization and respiratory irritation.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity May be harmful if swallowed or inhaled.[1][2]Ingestion, Inhalation
Skin Corrosion/Irritation Expected to cause skin irritation.[2] Piperazine compounds can cause severe skin burns.[2]Dermal contact
Eye Damage/Irritation Expected to cause serious eye damage.[2]Ocular contact
Respiratory Sensitization Inhalation of dust may cause respiratory irritation.[1]Inhalation
Combustibility Combustible solid.[4]Fire

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety begins with the consistent use of appropriate PPE and engineering controls. The following are mandatory when handling this compound for disposal.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[1]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Engineering Controls
  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Eyewash Station and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity of the spill.

  • Evacuate non-essential personnel from the area.[4]

  • If the spill is significant or involves a volatile substance, evacuate the entire lab and contact your institution's environmental health and safety (EHS) department.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, don the full PPE as outlined in Section 2.

Step 3: Contain and Absorb the Spill

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2]

Step 4: Collect and Containerize

  • Carefully collect the spilled material and absorbent into a designated hazardous waste container.[2]

Step 5: Decontaminate the Area

  • Thoroughly decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.[2]

  • All cleaning materials must be disposed of as hazardous waste.[2]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[2][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.[2]

  • Waste Stream Compatibility: Do not mix this waste with incompatible materials.[2] Piperazine and its derivatives are basic and can react violently with strong oxidizing agents and acids.[7]

Disposal of Unused or Expired Product
  • Preparation: In a chemical fume hood, carefully transfer the solid this compound into the designated hazardous waste container.

  • Container Rinsing: If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and added to the hazardous waste container.

  • Final Disposal: Securely seal the hazardous waste container.

Disposal of Contaminated Materials
  • Any materials that have come into contact with this compound, such as personal protective equipment (gloves, disposable lab coats), weighing paper, pipette tips, and contaminated glassware, must be disposed of as hazardous waste.[2]

  • Place these items in the designated hazardous waste container.

Final Waste Handover
  • Store the sealed hazardous waste container in a designated, secure waste accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

  • The recommended method of final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous combustion byproducts.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Handling and Collection cluster_2 Final Disposal Start Waste Generation (Unused product, contaminated materials) AssessHazards Consult SDS and Hazard Profile - Skin/Eye Irritant - Harmful if Swallowed/Inhaled - Toxic Combustion Products Start->AssessHazards WearPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) AssessHazards->WearPPE Safety First UseFumeHood Work in a Chemical Fume Hood WearPPE->UseFumeHood SegregateWaste Use Designated, Labeled Hazardous Waste Container UseFumeHood->SegregateWaste CollectWaste Collect all solid waste and contaminated materials SegregateWaste->CollectWaste SealContainer Securely Seal Waste Container CollectWaste->SealContainer StoreSecurely Store in Designated Waste Accumulation Area SealContainer->StoreSecurely LicensedDisposal Arrange for pickup by a Licensed Waste Disposal Contractor StoreSecurely->LicensedDisposal Incineration Recommended Disposal: Chemical Incineration with Scrubber LicensedDisposal->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for this compound.

Regulatory Compliance

All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[8][9] It is the responsibility of the waste generator to ensure that all disposal practices are in full compliance with these regulations.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following the detailed procedures outlined in this guide, researchers can ensure that this chemical is managed in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

  • Capot Chemical. (n.d.). MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021). PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(Piperazin-2-yl)acetonitrile dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. The following guide for handling 2-(Piperazin-2-yl)acetonitrile dihydrochloride (CAS No. 2158301-19-8) is structured from a risk-mitigation perspective. This compound presents a dual-hazard profile that demands respect: the piperazine moiety, known for causing sensitization, and the aminonitrile group, which carries potential risks similar to cyanide toxicity.[1][2] While the toxicological properties of this specific molecule have not been exhaustively investigated, the principles of chemical safety dictate that we handle it with the precautions appropriate for its constituent functional groups.[3] This guide provides the essential framework for its safe management in a laboratory setting.

Section 1: Hazard Assessment & Risk Mitigation

Understanding the "why" behind a safety protocol is as crucial as the protocol itself. The operational plan for this compound is built upon mitigating the risks associated with its chemical structure.

The Duality of Risk: Piperazine and Aminonitrile
  • Piperazine-Related Hazards : The piperazine ring is a known sensitizer. Repeated exposure, even at low levels, can lead to allergic skin reactions (dermatitis) or respiratory sensitization, which can manifest as asthma-like symptoms.[4][5] Therefore, preventing skin contact and inhalation of dust is paramount.

  • Aminonitrile-Related Hazards : The aminonitrile functional group is the more acute concern. Compounds in this class can be harmful if inhaled, swallowed, or absorbed through the skin.[6] A critical and non-negotiable point of caution is that aminonitriles can metabolically generate cyanide within the body or release hydrogen cyanide (HCN) gas upon decomposition, for instance, by heating or contact with strong acids.[1][6][7] Symptoms of nitrile poisoning are similar to those of cyanide and can include headache, dizziness, and in severe cases, seizures and respiratory distress.[1][6]

Hazard Classification Summary

The known hazard classifications for this compound are summarized below. However, given the lack of exhaustive data, unclassified risks associated with the aminonitrile group should be assumed and managed.

Hazard ClassGHS StatementRationale & Implication
Skin Irritation H315: Causes skin irritation.[8]Direct contact can cause redness and inflammation. This necessitates consistent glove use and a lab coat.
Eye Irritation H319: Causes serious eye irritation.[8]Dust or splashes can cause significant eye damage. Mandatory eye protection is required at all times.
Respiratory Irritation H335: May cause respiratory irritation.[8]Inhalation of the solid dust can irritate the nose, throat, and lungs.[2] All handling of the solid must be done in a controlled, ventilated environment.
Potential Acute Toxicity Not formally classified, but assumed based on the aminonitrile group.[1][6][7]Ingestion, inhalation, or significant skin absorption could be harmful or fatal.[6] This elevates the need for stringent engineering controls and PPE.
Primary Routes of Exposure & Mitigation Workflow

To handle this compound safely, a multi-layered approach is essential, starting with engineering controls and followed by personal protective equipment and safe work practices.

G cluster_0 Core Safety Principle cluster_1 1. Engineering Controls cluster_2 2. Personal Protective Equipment (PPE) cluster_3 3. Safe Work Practices AvoidContact Avoid All Personal Contact FumeHood Certified Chemical Fume Hood AvoidContact->FumeHood Primary Barrier Ventilation Adequate General Ventilation AvoidContact->Ventilation Primary Barrier Respiratory Respiratory Protection (As needed) FumeHood->Respiratory Secondary Barrier Eye Eye/Face Protection FumeHood->Eye Secondary Barrier Hand Hand Protection FumeHood->Hand Secondary Barrier Body Body Protection FumeHood->Body Secondary Barrier Handling Minimize Dust Generation Respiratory->Handling Procedural Barrier Hygiene Strict Personal Hygiene Respiratory->Hygiene Procedural Barrier Disposal Proper Waste Disposal Respiratory->Disposal Procedural Barrier Eye->Handling Procedural Barrier Eye->Hygiene Procedural Barrier Eye->Disposal Procedural Barrier Hand->Handling Procedural Barrier Hand->Hygiene Procedural Barrier Hand->Disposal Procedural Barrier Body->Handling Procedural Barrier Body->Hygiene Procedural Barrier Body->Disposal Procedural Barrier

Caption: Safe Handling Workflow for this compound.

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazards. The following table outlines the minimum and recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Respiratory Protection Work performed exclusively within a certified chemical fume hood.[9]For spill cleanup or if dust cannot be controlled, a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is necessary.[3]Protects against inhalation of irritating and potentially toxic dust particles.[3][8]
Eye & Face Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3]Chemical safety goggles. A full-face shield should be worn over goggles when handling larger quantities (>5g) or if there is a risk of splashing.Prevents solid particles from causing serious eye irritation and potential damage.[3][8]
Hand Protection Nitrile rubber gloves, inspected for integrity before each use.[10]Double-gloving (two pairs of nitrile gloves).Prevents skin contact, irritation, and potential absorption.[3][6] Proper glove removal technique is critical to avoid contaminating your hands.[3]
Skin & Body Protection A clean, buttoned lab coat.A chemically resistant apron over the lab coat. Impervious clothing for large-scale operations.[3]Protects skin and personal clothing from contamination with the solid powder.[3][10]

Section 3: Operational Handling & Emergency Procedures

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[11]

  • Prepare Spill Kit: Have a spill kit ready that includes an inert absorbent material (e.g., sand, vermiculite), a sealed container for waste, and appropriate PPE.[9]

  • Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before approaching the chemical storage area.

Step-by-Step Handling Protocol (Solid Form)
  • Transport: Keep the chemical in its original, sealed container during transport to the fume hood.

  • Staging: Place all necessary equipment (spatulas, weigh paper, glassware, solvent) inside the fume hood before opening the primary container. This minimizes movement in and out of the hood.

  • Weighing: Open the container inside the fume hood. To avoid generating dust, do not pour the powder. Use a spatula to carefully transfer the desired amount to weigh paper or directly into a tared vessel.

  • Dissolving: If making a solution, add the solvent to the solid slowly to avoid splashing. Cap the vessel before swirling or mixing.

  • Cleanup: Once the transfer is complete, securely close the primary container. Use a disposable wipe lightly dampened with water or a suitable solvent to decontaminate the spatula and any surfaces within the fume hood where dust may have settled. Dispose of the wipe as hazardous waste.

Spill Management
  • Small Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the mixture into a labeled, sealable container for hazardous waste.[3]

    • Wipe the area with a damp cloth, disposing of the cloth as hazardous waste.

  • Large Spill or Spill Outside Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent others from entering the area.

    • Cleanup should only be performed by trained emergency personnel with appropriate respiratory protection.[3]

First Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[3][9]

Section 4: Decontamination & Waste Disposal

Equipment and Workspace Decontamination
  • All non-disposable equipment (glassware, spatulas) should be thoroughly rinsed with a suitable solvent in the fume hood. The rinsate must be collected as hazardous waste.

  • The work surface within the fume hood should be wiped down at the end of the procedure.

Waste Stream Management
  • Solid Waste: All solid waste contaminated with the compound (e.g., used weigh paper, contaminated gloves, absorbent from spills) must be placed in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: All solutions and solvent rinsates containing the compound must be collected in a labeled, sealed hazardous liquid waste container. Do not pour any amount down the drain.[3]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][9] The material may require disposal via a chemical incinerator equipped with an afterburner and scrubber.[3]

References

  • Capot Chemical. (n.d.). MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chemical Emergency Medical Guidelines: 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Aminoacetonitrile.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chemical Emergency Medical Guidelines: Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • ChemScene. (2024, September 13). Safety Data Sheet: 2-Phenyl-2-(piperazin-1-yl)acetonitrile.
  • ChemicalBook. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.
  • Sigma-Aldrich. (n.d.). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Piperazine.
  • Clearsynth. (n.d.). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.
  • Advanced ChemBlocks. (n.d.). 2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: Piperazine.
  • BenchChem. (2025). Personal protective equipment for handling Piperazine-2-thione.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Acetylpiperazin-1-yl)acetonitrile.
  • ChemicalBook. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride CAS#: 2158301-19-8.
  • TCI Chemicals. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.